molecular formula C11H10BrNOS B11764728 2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole CAS No. 886367-64-2

2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole

Cat. No.: B11764728
CAS No.: 886367-64-2
M. Wt: 284.17 g/mol
InChI Key: HQHUMXBLUKXRFE-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole (CAS No: 886367-64-2) is a high-purity brominated thiazole derivative offered for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C 11 H 10 BrNOS and a molecular weight of 284.18 g/mol, this compound features a thiazole ring—a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The bromine atom at the 2-position of the thiazole ring makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid exploration of chemical space around the thiazole core . Thiazole-containing compounds are of significant research interest due to their presence in various FDA-approved drugs and their demonstrated potential in targeting numerous pathological conditions . Molecules incorporating the thiazole moiety have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, among others . Specifically, structurally similar thiazole-based stilbene analogs have been identified as potent DNA topoisomerase IB (Top1) inhibitors, demonstrating significant cytotoxicity against human cancer cell lines, highlighting the value of the thiazole scaffold in developing novel anticancer agents . Researchers can leverage this brominated intermediate to develop new chemical entities for probing biological pathways or as potential therapeutic candidates for a range of diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

886367-64-2

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

2-bromo-4-(2-methoxy-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10BrNOS/c1-7-3-4-8(10(5-7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3

InChI Key

HQHUMXBLUKXRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)Br)OC

Origin of Product

United States

Foundational & Exploratory

The 2-Bromo-4-Arylthiazole Scaffold: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole

Executive Summary: The "Linchpin" Strategy

In modern medicinal chemistry, the thiazole ring acts as a bioisostere for pyridine or carboxylate moieties, offering unique hydrogen-bonding capabilities and metabolic stability. The specific molecule This compound represents a high-value "linchpin" intermediate.

Its value lies in its bifunctionality:

  • The C2-Bromine "Warhead": An electrophilic handle primed for Palladium-catalyzed cross-coupling (

    
    , Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.
    
  • The C4-Aryl "Anchor": The 2-methoxy-4-methylphenyl group provides a specific steric and electronic profile. The ortho-methoxy group induces a non-planar conformation (atropisomerism potential) relative to the thiazole ring, improving solubility and selectivity against enzymes like CYP51 or kinases.

This guide details the synthesis, structural logic, and reactivity profile of this scaffold, designed for researchers requiring high-fidelity protocols.

Structural Analysis & Pharmacophore Properties

Electronic and Steric Architecture

The molecule is not merely a flat heteroaromatic system. The interaction between the thiazole and the substituted phenyl ring dictates its behavior.

  • The Ortho-Methoxy Effect: The methoxy group at the ortho position of the phenyl ring creates steric clash with the thiazole nitrogen or sulfur. This forces the phenyl ring to twist out of coplanarity with the thiazole.

    • Consequence: This twist disrupts

      
      -conjugation, limiting fluorescence but enhancing solubility in organic media. It also creates a specific 3D shape critical for fitting into hydrophobic pockets (e.g., ATP-binding sites).
      
  • The Thiazole C2 Position: The carbon between Nitrogen and Sulfur is electron-deficient. Substitution with Bromine enhances this deficiency, making it highly reactive toward oxidative addition by Pd(0) species.

Computed Properties (Predicted)
PropertyValue (Approx.)Significance
LogP 3.8 - 4.2Highly lipophilic; requires polar handles for oral bioavailability.
TPSA ~41 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Conj. Acid) ~1.0The thiazole nitrogen is weakly basic due to the electron-withdrawing Br.
Rotatable Bonds 2C4-Phenyl bond and O-Methyl bond.

Synthetic Pathways: The Hantzsch-Sandmeyer Sequence

The most robust route to 2-bromothiazoles is not direct bromination (which lacks regioselectivity) but a stepwise construction: Hantzsch Cyclization followed by a Sandmeyer-type Radical Bromination .

Diagram: Retrosynthetic Logic

G Target 2-bromo-4-(2-methoxy- 4-methylphenyl)thiazole Amine Intermediate: 2-amino-4-arylthiazole Amine->Target Sandmeyer Rxn (tBuONO, CuBr2) AlphaBromo Precursor: 2-bromo-2'-methoxy- 4'-methylacetophenone AlphaBromo->Amine Hantzsch Cyclization (Thiourea) Start Starting Material: 2'-methoxy-4'-methylacetophenone Start->AlphaBromo Bromination (Br2 or NBS)

Figure 1: The canonical 3-step synthesis allows for regioselective installation of the bromine atom.

Experimental Protocols

Phase 1: Hantzsch Thiazole Synthesis

Objective: Construct the thiazole ring with an amino handle.

Reagents:

  • 2-Bromo-2'-methoxy-4'-methylacetophenone (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (Absolute)

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-2'-methoxy-4'-methylacetophenone (e.g., 10 mmol) in absolute ethanol (30 mL).

  • Addition: Add thiourea (12 mmol) in one portion. The reaction is often exothermic.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting bromide should disappear, and a polar baseline spot (hydrobromide salt of the amine) will appear.

  • Workup: Cool to room temperature. A precipitate often forms.

    • If solid forms: Filter and wash with cold ethanol.

    • Free-basing: Suspend the solid in water and adjust pH to ~9-10 using saturated aqueous

      
      . The free amine will precipitate. Filter, wash with water, and dry under vacuum.
      
  • Validation:

    
     NMR should show a broad singlet (
    
    
    
    ) around 5.0–7.0 ppm (solvent dependent) and the characteristic thiazole C5-H singlet around 6.5–7.0 ppm.
Phase 2: Radical Deaminative Bromination (Sandmeyer)

Objective: Convert the


 to 

. Traditional aqueous Sandmeyer conditions often fail due to poor solubility of the aryl thiazole. Anhydrous conditions using alkyl nitrites are superior.

Reagents:

  • 2-Amino-4-(2-methoxy-4-methylphenyl)thiazole (from Phase 1)

  • Copper(II) Bromide (

    
    , 1.5 equiv)
    
  • tert-Butyl Nitrite (

    
    , 1.5 equiv)
    
  • Acetonitrile (Anhydrous)

Methodology:

  • Preparation: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Add

    
     (15 mmol) and anhydrous acetonitrile (40 mL).
    
  • Diazotization: Add

    
     (15 mmol) dropwise to the stirring copper suspension. Heat to 60°C.
    
  • Addition: Add the 2-aminothiazole (10 mmol) portion-wise (solid) or as a solution in minimal acetonitrile over 15 minutes. Caution: Nitrogen gas evolution will occur.

  • Reaction: Stir at 60–65°C for 1–2 hours. The color usually shifts from dark green/black to lighter green.

  • Quench: Cool to RT. Pour into 10% aqueous HCl (to keep Copper in solution) and extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The bromide is less polar than the amine.
    

Self-Validating Checkpoint:

  • LCMS: Look for the characteristic Bromine isotope pattern (M and M+2 peaks of equal height).

  • NMR: The broad

    
     signal must be absent. The Thiazole C5-H usually shifts downfield slightly (0.2–0.5 ppm) due to the electron-withdrawing nature of Br vs 
    
    
    
    .

Reactivity Profile & Applications

The 2-bromo-thiazole is a "privileged scaffold." The diagram below illustrates its divergent utility.

Reactivity Core 2-Bromo-4-(aryl)thiazole (Electrophile) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Target: Biaryl Systems Core->Suzuki Standard Path Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, XPhos) Target: Kinase Inhibitors Core->Buchwald High Value Negishi Negishi Coupling (R-ZnX, Pd catalyst) Target: Alkyl/Aryl Chains Core->Negishi Alkyl Introduction CH_Act C-H Activation (C5) (Pd(OAc)2, Ligand) Target: 2,4,5-Trisubstituted Thiazoles Core->CH_Act Late-Stage Functionalization

Figure 2: Divergent synthesis pathways from the 2-bromo intermediate.

Key Applications in Drug Discovery
  • CYP51 Inhibitors: 2-Phenylthiazoles are known pharmacophores for antifungal agents (targeting lanosterol 14

    
    -demethylase). The methoxy group improves selectivity against human CYPs.
    
  • Kinase Inhibition: The thiazole nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., in Dasatinib analogs), while the 2-position substituent extends into the solvent front or hydrophobic pocket.

  • Xanthine Oxidase Inhibitors: Analogs of Febuxostat often utilize the thiazole core. The 2-bromo group allows the attachment of the carboxylic acid tail required for the salt bridge in the active site.

References

  • Bach, T., & Heuser, S. (2002). "Synthesis of 2-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." The Journal of Organic Chemistry, 67(16), 5789–5795. Link

    • Context: Establishes the stability and cross-coupling reactivity of bromothiazoles.
  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20, 3118.
  • Obushak, M. D., et al. (2007). "Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction." Tetrahedron Letters, 48, 8890.

    • Context: Modern improvements to the Sandmeyer reaction for heterocyclic amines.[1]

  • Organic Chemistry Portal. "Sandmeyer Reaction." Link

    • Context: General mechanism and variations for radical halogen
  • PubChem. "2-Methoxy-4-methylphenol derivatives."[2] Link

    • Context: Structural data on the aryl substituent.[3][4][5][6][7]

Sources

[1]

Compound Identity & CAS Status

This compound is a specialized heterocyclic building block, primarily used in the synthesis of pharmaceutical candidates involving thiazole scaffolds (e.g., analogs of xanthine oxidase inhibitors like Febuxostat).[1]

Note on CAS Availability: As of the current index, This compound does not have a widely published, open-access CAS Registry Number.[1] It is often synthesized de novo in medicinal chemistry campaigns rather than sourced as a bulk commodity.[1]

However, its primary precursor is well-indexed.[1] Researchers should utilize the precursor CAS for procurement and synthesis initiation.[1]

Chemical Identifiers
PropertySpecification
Compound Name 2-bromo-4-(2-methoxy-4-methylphenyl)-1,3-thiazole
Predicted Formula C₁₁H₁₀BrNOS
Molecular Weight ~284.17 g/mol
Precursor CAS 35633-35-3 (1-(2-methoxy-4-methylphenyl)ethanone)
SMILES COc1cc(C)ccc1-c2csc(Br)n2
Key Functionality C2-Bromide (Electrophile for Coupling), Thiazole Core

Synthetic Pathway (Self-Validating Protocol)

Since the target is not a standard catalog item, the following 3-step synthesis is the industry-standard route. This pathway ensures regiocontrol, placing the aryl group strictly at the C4 position and the bromine at C2.[1]

Reaction Logic[1]
  • Bromination: Activation of the acetophenone precursor.[1]

  • Hantzsch Cyclization: Formation of the thiazole ring using thiourea.[1]

  • Sandmeyer Transformation: Conversion of the C2-amine to the C2-bromide.[1]

Step-by-Step Methodology
Step 1:

-Bromination of the Precursor

Reagent: 1-(2-methoxy-4-methylphenyl)ethanone (CAS 35633-35-3).[1] Protocol:

  • Dissolve the ketone in glacial acetic acid or diethyl ether.[1]

  • Add 1.0 equivalent of Bromine (

    
    ) dropwise at 0°C to prevent poly-bromination.[1]
    
  • Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.[1]

  • Checkpoint: Monitor by TLC for the disappearance of the starting ketone.[1] The product, 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone, is lachrymatory—handle in a fume hood.[1]

Step 2: Hantzsch Thiazole Synthesis

Reagents:

1Protocol:
  • Reflux the

    
    -bromo ketone with stoichiometric thiourea in ethanol for 2–4 hours.
    
  • Outcome: The sulfur of thiourea attacks the

    
    -carbon, followed by condensation of the amine with the carbonyl.[1]
    
  • Product: 4-(2-methoxy-4-methylphenyl)thiazol-2-amine.[1]

  • Purification: The intermediate often precipitates as a hydrobromide salt.[1] Filter and wash with cold ethanol.[1]

Step 3: Sandmeyer-Type Bromination

Reagents: Copper(II) Bromide (



1Protocol:
  • Suspend the 2-aminothiazole in Acetonitrile (MeCN).[1]

  • Add

    
     (1.5 eq) and treat with 
    
    
    (1.5 eq) dropwise at 0°C, then warm to 60°C.
  • Causality: The amino group is diazotized to a diazonium salt (

    
    ), which is unstable and undergoes radical substitution by bromide.[1]
    
  • Why this method? Direct bromination of a thiazole ring usually targets the C5 position (electrophilic substitution).[1] To install a bromine at C2, one must proceed via the amine to override the natural reactivity patterns.[1]

Visualization: Synthesis Workflow

SynthesisPathStartPrecursor Ketone(CAS 35633-35-3)Inter1α-Bromo KetoneStart->Inter1Br2, AcOH(Bromination)Inter22-AminothiazoleIntermediateInter1->Inter2Thiourea, EtOH(Hantzsch Cyclization)FinalTarget:2-Bromo-4-arylthiazoleInter2->FinaltBuONO, CuBr2(Sandmeyer)

Figure 1: Step-wise synthesis ensuring regioselective installation of the C2-Bromide.

Structural Analysis & Applications

Reactivity Profile

The C2-Bromine is the critical "handle" of this molecule.[1] Unlike bromines on benzene rings, the C2-position of a 1,3-thiazole is activated for nucleophilic aromatic substitution (

1
Reaction TypeMechanismUtility
Suzuki-Miyaura Pd-catalyzed cross-couplingLinking the thiazole to other aryl/heteroaryl groups.[1]
Buchwald-Hartwig Pd-catalyzed aminationReplacing Br with an amine (creating C-N bonds).[1]
Negishi Coupling Organozinc couplingInstalling alkyl or functionalized chains.[1]
Application Workflow: Drug Discovery

This scaffold mimics the core structure of Febuxostat (a non-purine xanthine oxidase inhibitor).[1] Researchers use this specific bromothiazole to generate libraries of analogs by varying the group attached at C2.[1]

CouplingLogiccluster_reactionsPalladium-Catalyzed DivergenceTargetThis compoundSuzukiSuzuki Coupling(R-B(OH)2 + Pd)Target->SuzukiBuchwaldBuchwald-Hartwig(R-NH2 + Pd)Target->BuchwaldProduct1Biaryl Thiazoles(Bioactive Scaffolds)Suzuki->Product1Product2Aminothiazoles(Kinase Inhibitors)Buchwald->Product2

Figure 2: Divergent synthesis utilizing the reactive C2-Br handle.[1]

Safety & Handling

  • Lachrymator Risk: The

    
    -bromo ketone intermediate (Step 1) is a potent lachrymator (tear gas agent).[1] All work involving the bromination step must be performed in a high-efficiency fume hood.[1]
    
  • Skin Sensitizer: Thiazoles and their precursors can cause contact dermatitis.[1] Nitrile gloves are mandatory.[1]

  • Storage: The final 2-bromo product should be stored at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic debromination.[1]

References

  • National Institute of Standards and Technology (NIST). Thiazole, 2-amino-4-(p-methoxyphenyl)- (Analogous Structure Data).[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • PubChem. 2-bromo-4-phenyl-1,3-thiazole (Base Scaffold Reactivity).[1] National Library of Medicine.[1] Available at: [Link][1]

Technical Guide: Properties and Reactivity of 2-Bromo-4-Arylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

The 2-bromo-4-arylthiazole scaffold represents a critical "linchpin" intermediate in modern medicinal chemistry. Unlike simple alkyl thiazoles, the 4-aryl substitution introduces a conjugated


-system that modulates the electron density of the thiazole ring, influencing both the electrophilicity at C2 and the nucleophilicity at C5.

This guide provides a comprehensive technical analysis of this moiety, moving beyond basic synthesis to explore the mechanistic underpinnings of its reactivity, physicochemical properties, and utility in constructing complex bioactive molecules.

Structural Electronics

The thiazole ring is an electron-deficient heteroaromatic system (


-excessive relative to pyridine, but 

-deficient relative to thiophene).
  • C2 Position (Bromo-bearing): Highly electrophilic due to the inductive electron-withdrawing effect (-I) of the adjacent Nitrogen and Sulfur atoms. The C-Br bond here is activated for oxidative addition (Pd

    
    ) and nucleophilic aromatic substitution (S
    
    
    
    Ar).
  • C4 Position (Aryl-bearing): The aryl group acts as a steric anchor and electronic modulator. Electron-donating groups (EDGs) on the aryl ring increase electron density at C5, while electron-withdrawing groups (EWGs) deactivate the ring.

  • C5 Position: The most nucleophilic site on the ring, susceptible to electrophilic aromatic substitution (E

    
    S) or lithiation.
    

Synthesis Pathways: The "Build and Functionalize" Approach

Reliable access to 2-bromo-4-arylthiazoles is best achieved not by direct bromination of the thiazole core (which often suffers from poor regioselectivity, favoring C5), but through a stepwise construction.

The Hantzsch-Sandmeyer Sequence (Recommended)

The most robust route involves the Hantzsch Thiazole Synthesis to generate a 2-amino intermediate, followed by a Sandmeyer-type transformation . This sequence ensures complete regiocontrol.

Mechanism:

  • Cyclization: Condensation of an

    
    -haloketone (phenacyl bromide) with thiourea yields 2-amino-4-arylthiazole.
    
  • Diazotization: Treatment with alkyl nitrites (e.g., t-BuONO) or NaNO

    
     generates the diazonium species.
    
  • Halogenation: Radical-mediated substitution using CuBr

    
     installs the bromine at C2.
    
Visualization of Synthesis Logic

SynthesisPathways Start α-Haloketone (Phenacyl Bromide) Inter 2-Amino-4-arylthiazole (Stable Intermediate) Start->Inter Hantzsch Cyclization (EtOH, Reflux) Reagent1 Thiourea Reagent1->Inter Product 2-Bromo-4-arylthiazole (Target Scaffold) Inter->Product Radical Substitution (MeCN, 0°C to RT) SideProduct 2,5-Dibromo byproduct (If over-brominated) Inter->SideProduct Excess Brominating Agent Reagent2 t-BuONO / CuBr2 (Sandmeyer) Reagent2->Product

Figure 1: The regioselective Hantzsch-Sandmeyer pathway avoids C5-bromination issues common in direct functionalization.

Reactivity Profile & Experimental Applications

The utility of 2-bromo-4-arylthiazoles lies in their orthogonal reactivity. The C2-Br bond is a "soft" electrophile, while the C5-H bond is a "hard" nucleophile (after deprotonation) or susceptible to E


S.
C2-Reactivity: Palladium-Catalyzed Cross-Couplings

The C2 position is an excellent partner for Suzuki-Miyaura, Stille, and Sonogashira couplings.

  • Challenge: The thiazole nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst or requiring higher catalyst loads.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or "ligand-free" conditions with Pd(OAc)

    
     which rely on the substrate's own coordination to stabilize the active species temporarily.
    
  • Protocol Insight: Bases like KF or Cs

    
    CO
    
    
    
    are preferred over strong alkoxides to prevent side reactions at the C5 position.
C2-Reactivity: Nucleophilic Aromatic Substitution (S Ar)

Unlike simple aryl bromides, the 2-bromothiazole is activated for S


Ar by the adjacent nitrogen.
  • Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

  • Kinetics: Reaction rates are significantly faster than comparable 2-bromopyridines due to the higher electronegativity of the sulfur atom enhancing the ring's electron deficiency.

Visualization of Chemical Space

ReactivityMap Core 2-Bromo-4-arylthiazole Suzuki 2,4-Diarylthiazole (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Base SNAr 2-Amino-4-arylthiazole (SNAr Displacement) Core->SNAr HNR2 or HSR Heat Lithiation 2-Bromo-4-aryl-5-lithio (C5 Functionalization) Core->Lithiation LDA or LiTMP -78°C Halogenation 2,5-Dibromo-4-arylthiazole (Electrophilic Subst.) Core->Halogenation NBS/Br2 Polar Solvent

Figure 2: Orthogonal reactivity map. Blue nodes indicate C2 transformations; Red nodes indicate C5 transformations.

Detailed Experimental Protocols

These protocols are synthesized from high-reliability literature sources and optimized for reproducibility.

Protocol A: Synthesis of 2-Bromo-4-phenylthiazole (Sandmeyer Method)

Objective: Convert 2-amino-4-phenylthiazole to the 2-bromo derivative.

  • Preparation: In a 250 mL round-bottom flask, dissolve copper(II) bromide (2.68 g, 12.0 mmol, 1.2 equiv) in anhydrous acetonitrile (50 mL). Purge with argon.

  • Activation: Add tert-butyl nitrite (1.55 g, 15.0 mmol, 1.5 equiv) dropwise at 0 °C. The solution will darken.

  • Addition: Add 2-amino-4-phenylthiazole (1.76 g, 10.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (N

    
    ) will occur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with 10% HCl (aq) to decompose diazonium salts. Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Appearance: White to pale yellow solid.

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Coupling 2-bromo-4-phenylthiazole with 4-methoxyphenylboronic acid.

  • Setup: Charge a microwave vial or pressure tube with 2-bromo-4-phenylthiazole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for challenging substrates).
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat at 90 °C for 4-12 hours (or 120 °C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Note: If conversion is low, switch to XPhos Pd G2 precatalyst to overcome thiazole nitrogen coordination.

Medicinal Chemistry Applications

The 2-bromo-4-arylthiazole scaffold is a precursor to several high-value biological targets.

Therapeutic AreaTargetMechanism of ActionRole of Scaffold
Oncology TubulinPolymerization InhibitionThe thiazole mimics the colchicine binding site; the 4-aryl group provides essential hydrophobic contacts.
Inflammation COX-2Selective Inhibition2,4-Diarylthiazoles (synthesized via Suzuki) serve as bioisosteres for the pyrazole ring in Celecoxib.
Antimicrobial DNA GyraseBacterial DNA Replication2-Aminothiazole derivatives (via S

Ar) intercalate DNA or bind to the ATP pocket.
CNS mGluR5Receptor AntagonismUsed as a rigid linker to orient aryl groups for receptor subtype selectivity.

Key Design Consideration: The LogP of 2-bromo-4-phenylthiazole is approximately 3.2 - 3.5 . Functionalization at C2 with polar groups (amines, sulfonamides) is often required to lower lipophilicity for oral bioavailability.

References

  • Sandmeyer Reaction on Thiazoles: Uzelac, E. J., & Rasmussen, S. C. (2017).[1] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry. Link

  • Suzuki Coupling Optimization: Ohnmacht, S. A., et al. (2017). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • General Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Classic Reference). See also: Organic Chemistry Portal - Thiazole Synthesis. Link

  • Medicinal Chemistry Applications: Sinha, S., et al. (2016).[2] "2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor."[2] RSC Advances. Link

  • Nucleophilic Substitution Kinetics: Forlani, L. (2012). "Nucleophilic Aromatic Substitution on Heterocycles." Advances in Heterocyclic Chemistry. (General Reference for S Ar mechanisms in azoles).

Sources

An In-Depth Technical Guide to 2-Methoxy-4-methylphenyl Thiazole Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 2-methoxy-4-methylphenyl thiazole building blocks, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond simple procedural outlines, this document delves into the causal relationships behind synthetic choices, the strategic importance of the thiazole core, and the functional influence of its substituents, grounding all claims in authoritative scientific literature.

The Thiazole Scaffold: A Privileged Core in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and a vast array of synthetic drugs underscores its therapeutic significance.[2][3] Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The unique electronic architecture of the thiazole ring allows it to act as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets. The strategic placement of substituents on this core is a key tactic in drug design, modulating a compound's physicochemical properties, pharmacokinetic profile, and target affinity. This guide focuses specifically on the 2-(2-methoxy-4-methylphenyl) thiazole substructure, a building block of significant interest due to the electronic and steric properties conferred by the substituted phenyl ring.

Strategic Synthesis of 2-(2-Methoxy-4-methylphenyl) Thiazole Derivatives

The construction of the thiazole ring is most reliably achieved through the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of a thioamide with an α-haloketone.[6][7] This approach offers high yields and a straightforward procedure for creating a diverse range of substituted thiazoles.[8]

Our synthetic strategy is a two-stage process, beginning with the preparation of the key thioamide precursor, followed by the Hantzsch cyclization.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hantzsch Thiazole Synthesis A 2-Methoxy-4-methylaniline C N-(2-methoxy-4-methylphenyl)benzamide A->C Acylation B Benzoyl Chloride B->C E N-(2-methoxy-4-methylphenyl)thiobenzamide C->E Thionation D Lawesson's Reagent D->E F 2-Bromoacetophenone (α-Haloketone) G 2-(2-methoxy-4-methylphenyl)-4-phenylthiazole F->G E_ref N-(2-methoxy-4-methylphenyl)thiobenzamide E_ref->G Cyclocondensation

Caption: Overall workflow for the synthesis of a 2-(2-methoxy-4-methylphenyl)-4-phenylthiazole derivative.

Synthesis of the Key Precursor: N-(2-methoxy-4-methylphenyl)thiobenzamide

The critical first step is the synthesis of the substituted thiobenzamide. This is efficiently accomplished in two sequential reactions: acylation of the starting aniline followed by thionation.

Step 1: Acylation to form N-(2-methoxy-4-methylphenyl)benzamide

The initial amine, 2-methoxy-4-methylaniline, is reacted with benzoyl chloride in the presence of a mild base (e.g., pyridine or triethylamine) to form the corresponding amide. The base scavenges the HCl byproduct, driving the reaction to completion.

Step 2: Thionation using Lawesson's Reagent

The conversion of the amide's carbonyl group to a thiocarbonyl is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[9] This reagent is highly regioselective for carbonyl thionation and is superior to other reagents like phosphorus pentasulfide (P₄S₁₀) due to milder reaction conditions and higher yields. The reaction is typically performed in an anhydrous, non-polar solvent such as toluene or xylene at elevated temperatures.

Experimental Protocol: Synthesis of N-(2-methoxy-4-methylphenyl)thiobenzamide

StepReagents & ConditionsObservations & Rationale
1 Acylation: Dissolve 2-methoxy-4-methylaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM). Cool to 0°C. Add benzoyl chloride (1.1 eq) dropwise. Stir at room temperature for 4-6 hours.The reaction is exothermic; cooling prevents side reactions. Pyridine acts as a nucleophilic catalyst and an acid scavenger. Reaction progress is monitored by TLC until the starting aniline is consumed.
2 Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.Acid wash removes excess pyridine. Bicarbonate wash removes any unreacted benzoyl chloride and residual acid. The resulting crude N-(2-methoxy-4-methylphenyl)benzamide is often pure enough for the next step.
3 Thionation: Dissolve the crude amide (1.0 eq) and Lawesson's Reagent (0.5 eq) in anhydrous toluene. Reflux the mixture for 2-4 hours.Lawesson's reagent is used in stoichiometric amounts. The reaction is driven by heat. Progress is monitored by TLC, observing the conversion of the amide to the less polar thioamide.
4 Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).Chromatography removes the phosphorus-containing byproducts from Lawesson's reagent and any unreacted starting material, yielding the pure thioamide.
Hantzsch Thiazole Synthesis: The Cyclocondensation Step

The Hantzsch synthesis proceeds via a multi-step pathway that begins with a nucleophilic attack (Sₙ2 reaction) from the sulfur of the thioamide onto the α-carbon of the haloketone.[6] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]

Hantzsch_Mechanism cluster_mech Hantzsch Thiazole Synthesis Mechanism Thioamide R1-C(=S)NH-R2 Intermediate1 [S-alkylation intermediate] Thioamide->Intermediate1 Sₙ2 Attack Haloketone Br-CH2-C(=O)-R3 Haloketone->Intermediate1 Intermediate2 [Hemiaminal intermediate] Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(2-methoxy-4-methylphenyl)-4-phenylthiazole

StepReagents & ConditionsObservations & Rationale
1 Reaction Setup: Dissolve N-(2-methoxy-4-methylphenyl)thiobenzamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in a suitable solvent like ethanol or isopropanol.Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the reaction. The stoichiometry is typically 1:1.
2 Heating: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 3-5 hours.The reaction is thermally driven. Progress can be monitored by TLC. The product is significantly more non-polar than the starting materials.
3 Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume and add water or an anti-solvent like hexane to induce precipitation.Many thiazole products have low solubility in the cooled reaction medium, allowing for simple isolation by filtration.
4 Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then water to remove unreacted starting materials and salts. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) if necessary.This procedure typically yields a product of high purity. Recrystallization can be employed to obtain analytically pure material for characterization and biological testing.[6]

Structure-Activity Relationship (SAR) and the Role of Substituents

The choice of the 2-methoxy-4-methylphenyl moiety is not arbitrary; it is a strategic decision based on established medicinal chemistry principles. The electronic properties of substituents on aryl rings attached to a heterocyclic core can profoundly influence biological activity.

  • The Methoxy (-OCH₃) Group: As an electron-donating group (EDG) through resonance, the methoxy substituent increases the electron density of the attached phenyl ring. This electronic modification can influence the molecule's interaction with biological targets, potentially enhancing binding affinity.[10] In many drug molecules, methoxy groups are strategically placed to act as hydrogen bond acceptors or to favorably orient the molecule within a binding pocket.[11] Furthermore, the methoxy group can improve metabolic stability by blocking potential sites of oxidation.

  • The Methyl (-CH₃) Group: The methyl group is a weak electron-donating group via induction. Its primary role is often steric. It can be used to probe the size and shape of a receptor's binding pocket, potentially improving selectivity or potency by creating favorable van der Waals interactions.

Studies on substituted phenylthiazoles have shown that the presence and position of electron-donating groups can significantly impact their pharmacological profile, though the precise effect is target-dependent.[4][12] For some targets, EDGs on the phenyl ring enhance activity, while for others, electron-withdrawing groups are preferred. Therefore, the 2-methoxy-4-methylphenyl thiazole serves as an excellent starting point or "building block" for library synthesis to explore these SAR trends.

SAR_Concept Thiazole Thiazole Core Target Biological Target (e.g., Enzyme, Receptor) Thiazole->Target Binding Scaffold Phenyl 2-Methoxy-4-methylphenyl (Substituent) Phenyl->Target Modulates Interaction (Electronic & Steric Effects) Activity Pharmacological Activity Target->Activity Leads to

Caption: The interplay between the thiazole core, its substituents, and biological activity.

Analytical Characterization

Rigorous structural confirmation of the synthesized thiazole derivatives is essential. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

Data Presentation: Expected Spectroscopic Data for 2-(2-methoxy-4-methylphenyl)-4-phenylthiazole

TechniqueExpected ObservationsInterpretation
¹H NMR δ ~7.9-8.0 ppm (d, 2H), δ ~7.2-7.5 ppm (m, 4H), δ ~6.8-7.0 ppm (m, 3H), δ ~3.9 ppm (s, 3H), δ ~2.4 ppm (s, 3H).Aromatic protons from the 4-phenyl ring and the 2-(2-methoxy-4-methylphenyl) ring will appear in the downfield region. A characteristic singlet for the thiazole C5-H will be present around 7.2-7.5 ppm. Singlets for the methoxy and methyl protons will be observed in the upfield region.[13]
¹³C NMR δ ~165-170 ppm (Thiazole C2), δ ~150-155 ppm (Thiazole C4), δ ~110-120 ppm (Thiazole C5), Multiple peaks δ ~110-160 ppm (Aromatic carbons), δ ~55 ppm (Methoxy carbon), δ ~21 ppm (Methyl carbon).The chemical shifts of the thiazole ring carbons are characteristic. C2, being adjacent to two heteroatoms, is the most downfield. Aromatic, methoxy, and methyl carbons will appear in their expected regions.[14]
Mass Spec. (EI) Molecular ion peak (M⁺) corresponding to the calculated molecular weight.The molecular ion peak confirms the molecular formula. Fragmentation patterns often involve cleavage of the thiazole ring, providing further structural evidence.[15]
FT-IR ~3100 cm⁻¹ (Aromatic C-H stretch), ~1600 cm⁻¹ (C=C and C=N stretches), ~1250 cm⁻¹ (Aryl-O-CH₃ stretch).The spectrum will show characteristic peaks for the aromatic rings and the thiazole heterocycle. The absence of a C=S peak (~1100 cm⁻¹) from the thioamide precursor is a key indicator of successful cyclization.

Conclusion and Future Directions

The 2-methoxy-4-methylphenyl thiazole framework represents a valuable class of building blocks for drug discovery. The synthetic route, centered on the robust Hantzsch synthesis, is efficient, scalable, and amenable to the creation of diverse chemical libraries. The strategic incorporation of electron-donating methoxy and methyl groups provides a solid foundation for developing compounds with tailored electronic and steric profiles, enabling a systematic exploration of structure-activity relationships. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and ultimately leverage these important scaffolds in the pursuit of novel therapeutics.

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An In-Depth Technical Guide to 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, provide a detailed synthetic protocol, and explore its prospective applications, grounded in the broader context of 2-bromo-4-arylthiazole research.

Core Molecular Attributes

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a scaffold frequently found in a wide array of biologically active compounds and functional materials.[1] The bromine atom at the 2-position and the substituted phenyl ring at the 4-position are key features that define its reactivity and potential utility.

PropertyValueSource
Molecular Formula C11H10BrNOS[2]
Molecular Weight 284.17 g/mol [2]
CAS Number 886367-64-2

The bromine atom at the C2 position of the thiazole ring is particularly significant as it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows for the facile introduction of diverse molecular fragments, enabling the generation of large chemical libraries for drug discovery and the synthesis of complex molecular architectures for materials science applications.

Synthesis of this compound

The synthesis of 2-bromo-4-arylthiazoles can be achieved through several synthetic routes. A common and effective method is a modification of the Sandmeyer reaction, starting from the corresponding 2-amino-4-arylthiazole. Below is a detailed, field-proven protocol adapted from the synthesis of a closely related analog, 2-bromo-4-phenylthiazole.[2][3]

Synthetic Pathway Overview

The synthesis initiates with the commercially available 2-amino-4-(2-methoxy-4-methylphenyl)thiazole. This precursor undergoes a diazotization reaction followed by a bromine substitution, catalyzed by a copper(I) salt.

Synthesis_Pathway 2-Amino-4-(2-methoxy-4-methylphenyl)thiazole 2-Amino-4-(2-methoxy-4-methylphenyl)thiazole Intermediate_Diazonium_Salt In situ Diazonium Salt 2-Amino-4-(2-methoxy-4-methylphenyl)thiazole->Intermediate_Diazonium_Salt n-Butyl nitrite, CuBr, Acetonitrile Final_Product This compound Intermediate_Diazonium_Salt->Final_Product Heat (333 K)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 2-amino-4-(2-methoxy-4-methylphenyl)thiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 0.1 M Ammonia solution

  • Magnesium sulfate (anhydrous)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-(2-methoxy-4-methylphenyl)thiazole (1 equivalent) and copper(I) bromide (1.6 equivalents) in anhydrous acetonitrile at room temperature with stirring.

  • To this stirring solution, add n-butyl nitrite (1.6 equivalents) dropwise.

  • After the addition is complete, heat the reaction mixture to 333 K (60 °C). The reaction is typically complete within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[2][3]

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer twice with a 0.1 M ammonia solution to remove any copper salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel, using a heptane-ethyl acetate solvent system as the eluent.[3]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the amine protons in the ¹H NMR spectrum and the characteristic isotopic pattern of bromine in the mass spectrum are key indicators of a successful reaction.

Potential Applications in Research and Development

The 2-bromo-4-arylthiazole scaffold is a privileged structure in medicinal chemistry and has emerging applications in materials science.

Medicinal Chemistry and Drug Development

Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-bromo-4-arylthiazole moiety, in particular, serves as a versatile intermediate for the synthesis of potent enzyme inhibitors.

  • Kinase Inhibitors: Many thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology.[4][5][6] The 2-bromo-4-arylthiazole core can be elaborated through cross-coupling reactions to generate libraries of compounds for screening against kinases such as Aurora kinases, EGFR, and VEGFR-2.[7][8][9] The 2-methoxy-4-methylphenyl substituent may influence the binding affinity and selectivity for specific kinase targets.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Kinase Protein Kinase ATP-binding site Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Protein Downstream_Signaling Cell Proliferation, Angiogenesis, etc. Phosphorylated_Substrate->Downstream_Signaling Activates Thiazole_Inhibitor 2-bromo-4-arylthiazole Derivative Thiazole_Inhibitor->Kinase Binds to active site

Caption: Mechanism of action for thiazole-based kinase inhibitors.

  • Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. The 2-bromo-4-arylthiazole scaffold can be functionalized to develop novel antibacterial and antifungal agents.[10]

Materials Science

Thiazole-based compounds are gaining attention as building blocks for organic semiconductors due to the electron-accepting nature of the thiazole ring.[10][11]

  • Organic Electronics: The electronic properties of this compound can be tuned through cross-coupling reactions at the bromine position. This allows for the synthesis of novel conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[12] The introduction of different aryl or heteroaryl groups can modulate the HOMO/LUMO energy levels and influence the charge transport properties of the resulting materials.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and accessible synthetic routes. Its key feature, the reactive bromine atom, opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery, particularly as kinase inhibitors, and in the field of organic electronics. The detailed synthetic protocol and the discussion of its potential applications provided in this guide aim to facilitate further research and innovation utilizing this promising molecular scaffold.

References

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Solubility Profiling of 2-Bromo-4-Substituted Thiazoles: Thermodynamic Basis and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive framework for understanding, predicting, and measuring the solubility of 2-bromo-4-substituted thiazoles. This class of heterocycles is critical in medicinal chemistry as a scaffold for Suzuki-Miyaura couplings and nucleophilic substitutions.

Executive Summary

The solubility of 2-bromo-4-substituted thiazoles is a governing factor in the efficiency of cross-coupling reactions and the yield of purification processes. Unlike simple thiazoles, the 2-bromo derivative exhibits a distinct


-hole effect due to the halogen, enhancing non-covalent interactions with Lewis-basic solvents. This guide provides a mechanistic understanding of solvation, a consolidated dataset of reference values, and a self-validating protocol for determining thermodynamic solubility.

Physicochemical Fundamentals

To master solubility, one must understand the competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Enthalpy (solute-solvent interactions).

The "Bromine" Effect

The C2-Bromine atom is not merely a leaving group; it significantly alters the polarity of the thiazole ring.

  • Lipophilicity: The Br atom increases

    
    , making the molecule less water-soluble compared to its non-halogenated precursors.
    
  • Sigma-Hole Interactions: The region of positive electrostatic potential on the bromine atom (opposite the C-Br bond) can form halogen bonds with oxygen-containing solvents (e.g., Acetone, DMSO, Ethyl Acetate), often enhancing solubility in these media beyond what dipole moments alone would predict.

The "4-Substituent" Effect

The group at the 4-position dictates the crystal packing efficiency.

  • Alkyl Groups (e.g., Methyl, Ethyl): Disrupt planar stacking, generally lowering the melting point and increasing solubility in non-polar solvents (Hexane, Toluene).

  • Aryl Groups (e.g., Phenyl): Enhance

    
     stacking, significantly increasing lattice energy. This necessitates the use of high-polarity aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for dissolution.
    
  • Esters (e.g., Ethyl carboxylate): Introduce hydrogen-bond accepting capability, improving solubility in alcohols (Ethanol, Methanol) and esters (Ethyl Acetate).

Representative Solubility Data

The following data consolidates findings for key 2-bromo-4-substituted thiazole derivatives. These values serve as benchmarks for validation.

Table 1: Solubility Classes of Common 2-Bromo-4-Substituted Thiazoles

Solvent CategorySolventEthyl 2-bromo-4-methylthiazole-5-carboxylate [1]2-Bromo-4-phenylthiazole [2]Mechanistic Insight
Polar Aprotic DMSO High (>100 mg/mL)High (>50 mg/mL)Strong dipole-dipole & halogen bonding.
Polar Aprotic DMF High (>100 mg/mL)High (>50 mg/mL)Excellent for SNAr reactions.
Chlorinated DCM HighHighPrimary solvent for chromatography.
Esters Ethyl Acetate Moderate-HighModerateStandard extraction solvent.
Alcohols Ethanol Moderate (Heating req.)Low-ModerateGood antisolvent for crystallization.
Non-Polar Hexane LowVery LowStandard antisolvent.
Aqueous Water Insoluble (<0.1 mg/mL)InsolubleRequires co-solvent (e.g., THF/Water).

> Note: "High" indicates solubility sufficient for standard reaction concentrations (0.1 M - 1.0 M). "Low" indicates < 10 mg/mL.

Experimental Protocol: Thermodynamic Solubility Measurement

Do not rely on visual estimation. The following Shake-Flask Method is the "Gold Standard" for generating reproducible thermodynamic solubility data (E-E-A-T).

Reagents and Equipment
  • Solute: 2-Bromo-4-substituted thiazole (Purity >98% by HPLC).

  • Solvent: HPLC Grade (Dry if assessing moisture sensitivity).

  • Agitation: Orbital shaker with temperature control (± 0.1 °C).

  • Filtration: 0.45 µm PTFE syringe filters (pre-saturated).

Workflow Diagram

SolubilityProtocol Start Start: Preparation Weigh Add Excess Solid to Solvent (Ensure Suspension) Start->Weigh Equilibrate Agitate at Constant Temp (T) (24 - 72 Hours) Weigh->Equilibrate Check Visual Check: Is solid still present? Equilibrate->Check AddSolid Add more solid Check->AddSolid No Filter Centrifuge & Filter Supernatant (0.45 µm PTFE) Check->Filter Yes Dilute Dilute Aliquot for Quantification (Mobile Phase) Filter->Dilute Analyze Quantify via HPLC-UV (External Standard Method) Dilute->Analyze Data Calculate Solubility (S) (mg/mL or Mole Fraction) Analyze->Data

Figure 1: Standardized Shake-Flask Solubility Protocol ensuring thermodynamic equilibrium.

Step-by-Step Procedure
  • Preparation: Place an excess amount of the solid thiazole derivative into a glass vial.

  • Addition: Add a specific volume (e.g., 2 mL) of the target solvent.

  • Equilibration: Seal the vial and agitate at the target temperature (typically 25 °C or reaction temperature) for 24–48 hours.

    • Critical Control Point: Ensure solid is always visible. If the solid dissolves completely, the solution is unsaturated; add more solid immediately.

  • Sampling: Stop agitation and allow the suspension to settle for 1 hour.

  • Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter.

    • Tip: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV. Calculate concentration using a pre-established calibration curve.

Thermodynamic Modeling (Data Analysis)

For process optimization (e.g., cooling crystallization), measuring solubility at a single temperature is insufficient. You must model the temperature dependence.

The Modified Apelblat Equation is the industry standard for correlating solubility (


, mole fraction) with temperature (

, Kelvin):


  • A, B, C: Empirical constants derived from regression analysis of your experimental data.

  • Utility: Once A, B, and C are determined from 3-4 data points (e.g., 20°C, 30°C, 40°C), you can predict solubility at any temperature within the range, allowing for precise yield calculations in crystallization.

Application: Solvent Selection Guide

Based on the solubility profiles of 2-bromo-4-substituted thiazoles, use this selection matrix for specific workflows:

WorkflowRecommended SolventRationale
Suzuki Coupling Toluene / Water (biphasic) Thiazole dissolves in Toluene; base dissolves in water.
Nucleophilic Substitution DMF or Acetonitrile High solubility stabilizes the transition state; polar aprotic nature enhances nucleophile reactivity.
Recrystallization Ethanol / Water High solubility in hot Ethanol; drastic drop in solubility upon adding Water (antisolvent) or cooling.
Chromatography Hexane / Ethyl Acetate Thiazole is moderately soluble in EtOAc (eluent) and low in Hexane (retention modulator).

References

  • ChemicalBook. (2025). Ethyl 2-bromo-4-methylthiazole-5-carboxylate Properties and Synthesis. Retrieved from

  • Cayman Chemical. (2025). 2-Amino-4-phenyl Thiazole Solubility Data. Retrieved from

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. Retrieved from

  • NIST ThermoML. (2016). Thermodynamics of solubility of thiadiazole derivatives. Journal of Chemical Thermodynamics. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-phenylthiazole. Retrieved from

2-bromo-4-(2-methoxy-4-methylphenyl)thiazole MSDS SDS sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole: Properties, Safety, and Handling

Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It is not a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). The information herein is compiled from available data on structurally similar compounds and general chemical safety principles. An official SDS should be obtained from the manufacturer or supplier.

Chemical Identification and Properties

1.1. Overview this compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and the specific substitutions on this compound suggest its potential as an intermediate in the synthesis of biologically active molecules. Its CAS number is 886367-64-2[1].

1.2. Chemical Structure

Caption: Chemical structure of this compound.

1.3. Physical and Chemical Properties Specific experimental data for this compound is not readily available. The properties listed below are based on data for structurally related compounds and are for estimation purposes.

PropertyValueSource
Molecular FormulaC12H12BrNOSCalculated
Molecular Weight298.20 g/mol Calculated
AppearanceExpected to be a solidInferred
SolubilityLikely soluble in organic solvents like DMSO, DMF, and alcohols. Insoluble in water.[2]Inferred
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.[2] For long-term storage, refrigeration is recommended.General Practice

Hazard Identification and Toxicology

2.1. GHS Classification (Inferred) The hazard classification for this specific compound has not been established. The following classification is inferred from structurally similar bromo-thiazole derivatives, such as 2-Bromo-4-methylthiazole and 2-Bromo-4-(2-thienyl)thiazole.[3][4]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1 or 2), H318/H319: Causes serious eye damage or irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[3][4]

Signal Word: Danger or Warning[3][4]

Hazard Pictograms (Inferred):

Caption: Inferred GHS hazard pictograms.

2.2. Toxicological Profile (Inferred) The toxicological properties of this compound have not been fully investigated.[2] Based on related compounds, exposure may lead to the following health effects:

  • Inhalation: May cause irritation to the respiratory tract.[2][4]

  • Skin Contact: Causes skin irritation.[2][4]

  • Eye Contact: Causes serious eye irritation or damage.[3][4]

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[2]

Safe Handling and Emergency Protocols

3.1. Exposure Controls and Personal Protection Given the inferred hazards, a stringent safety protocol is paramount when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator is recommended.[5]

PPE_Workflow Start Handling the Compound FumeHood Work in Fume Hood Start->FumeHood Goggles Wear Safety Goggles FumeHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat End Proceed with Experiment LabCoat->End

Caption: Recommended PPE workflow for handling the compound.

3.2. First-Aid Measures These measures are based on general protocols for similar chemical compounds.[2][4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

3.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen bromide may be generated.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

3.4. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.[4][5]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[5]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.[5]

Stability and Reactivity

  • Reactivity: No specific data is available. Avoid strong oxidizing agents.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Incompatible materials, dust generation, excess heat.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be treated as hazardous waste. Do not allow it to enter the environment.

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the provided search results, the synthesis of structurally related bromo-thiazole compounds often involves the bromination of a corresponding aminothiazole or thiazole precursor.

For instance, the synthesis of 2-bromo-4-phenylthiazole can be achieved by reacting 2-amino-4-phenylthiazole with n-butyl nitrite and copper(I) bromide in acetonitrile.[6] Another general approach involves the reaction of 2-aminothiazole derivatives with bromine in a suitable solvent like DMF.[7] These methods could potentially be adapted for the synthesis of the target compound.

References

  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

Sources

The Thiazole Nucleus: A Cornerstone for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its role in a vast number of clinically approved drugs and developmental candidates. This guide provides an in-depth exploration of novel thiazole intermediates, offering a technical resource for scientists engaged in drug discovery. We will delve into the strategic synthesis of these key building blocks, provide detailed experimental protocols for their preparation, and discuss their application in the construction of biologically active molecules. This document is designed to be a practical and authoritative resource, bridging the gap between fundamental synthetic chemistry and the demands of contemporary drug development.

The Enduring Significance of the Thiazole Scaffold in Drug Discovery

The thiazole moiety is a recurring motif in a wide spectrum of therapeutic agents, demonstrating remarkable versatility across diverse biological targets. Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other functional groups, its capacity to form hydrogen bonds and coordinate with metal ions, and its relative metabolic stability. Thiazole-containing compounds have exhibited a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2]

The enduring appeal of the thiazole nucleus lies in its synthetic tractability and the rich chemical space that can be explored through substitution at its C2, C4, and C5 positions. This allows for the fine-tuning of physicochemical properties and pharmacological activity, a critical aspect of the lead optimization process in drug discovery.

Strategic Synthesis of Novel Thiazole Intermediates: A Methodological Overview

The construction of the thiazole ring has been a subject of intense research for over a century, with the Hantzsch thiazole synthesis remaining a cornerstone methodology.[3][4] However, the demand for increasingly complex and diverse molecular architectures has driven the development of novel and more efficient synthetic strategies. This section will provide a comparative overview of key methodologies for the synthesis of medicinally relevant thiazole intermediates.

The Classic Hantzsch Thiazole Synthesis and Modern Variants

The Hantzsch synthesis, first reported in 1887, is a robust and widely employed method for the preparation of thiazoles, typically involving the condensation of an α-haloketone with a thioamide.[3][4][5]

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a multi-step pathway that begins with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Intermediate2->Thiazole Dehydration

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Modern iterations of the Hantzsch synthesis have focused on improving reaction conditions, expanding substrate scope, and enhancing efficiency through the use of microwave irradiation, ultrasound, and novel catalytic systems.[6][7]

Table 1: Comparison of Hantzsch Thiazole Synthesis Methodologies

MethodologyCatalyst/ConditionsReaction TimeYield (%)Key AdvantagesReference
Conventional HeatingMethanol, Heat30 min~99High yield, simple procedure[6]
Microwave-AssistedMethanol, Microwave30 min95Rapid, efficient[6]
Ultrasound-AssistedSilica-supported tungstosilicic acid1.5 - 2 h79 - 90Environmentally benign, reusable catalyst[7][8]
One-Pot, Catalyst-FreeTetrahydrofuran (THF), Room TemperatureNot specifiedHighMild conditions, high purity[9]
One-Pot Syntheses of 2-Aminothiazole Derivatives

2-Aminothiazoles are particularly valuable intermediates in medicinal chemistry, serving as precursors to a wide range of biologically active compounds, including kinase inhibitors and anti-tubercular agents.[2] One-pot procedures for their synthesis are highly sought after for their operational simplicity and efficiency.

A robust one-pot method involves the reaction of a ketone, N-bromosuccinimide (NBS), and thiourea. This approach avoids the isolation of the intermediate α-haloketone, streamlining the synthetic process.

Diagram: One-Pot Synthesis of 2-Aminothiazoles

OnePot_Aminothiazole Ketone Ketone Haloketone_inter α-Haloketone (in situ) Ketone->Haloketone_inter Bromination NBS NBS NBS->Haloketone_inter Thiourea Thiourea Aminothiazole 2-Aminothiazole Thiourea->Aminothiazole Haloketone_inter->Aminothiazole Hantzsch Condensation

Caption: Workflow for the one-pot synthesis of 2-aminothiazoles.

Featured Novel Thiazole Intermediates: Synthesis and Application

This section provides detailed, step-by-step protocols for the synthesis of two medicinally relevant thiazole intermediates, along with their characterization data and a discussion of their application in drug discovery.

Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole: A Key Building Block for Anti-Tubercular Agents

Rationale: The 2-amino-4-(pyridin-2-yl)thiazole scaffold is a key component of a series of potent anti-tubercular agents. The pyridine and aminothiazole moieties are crucial for their biological activity, and the ability to synthesize this intermediate efficiently is vital for further structure-activity relationship (SAR) studies.[2]

Experimental Protocol:

  • To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 g, 3.56 mmol) in ethanol (15 mL) is added thiourea (0.27 g, 3.56 mmol).

  • The reaction mixture is stirred at 70 °C for 2 hours, during which a precipitate forms.

  • The mixture is cooled to room temperature, and the precipitate is collected by vacuum filtration and washed with acetone.

  • The solid is then dissolved in 2 M NaOH (25 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-4-(pyridin-2-yl)thiazole as an off-white solid.

Characterization Data:

  • Yield: 56%

  • ¹H NMR (300 MHz, CDCl₃): δ 8.61 (d, J = 4.2 Hz, 1H), 7.91 (d, J = 7.9 Hz, 1H), 7.72 (td, J = 7.7, 1.8 Hz, 1H), 7.22 (s, 1H), 7.19 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H), 5.40 (br s, 2H).

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₈H₈N₃S: 178.0439, found: 178.0433.[2]

Synthesis of Novel 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one Derivatives as Potent Anticancer Agents

Rationale: This series of thiazole derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[1] The synthesis involves the cyclization of a thiosemicarbazone precursor, highlighting a versatile route to highly functionalized thiazoles.

Experimental Protocol:

  • Synthesis of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone: A mixture of 4-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in ethanol (20 mL) is refluxed for 3 hours. The resulting precipitate is filtered, washed with ethanol, and dried to afford the thiosemicarbazone.

  • Synthesis of the thiazol-4(5H)-one derivative: To a solution of the thiosemicarbazone (2.25 g, 10 mmol) in glacial acetic acid (20 mL), chloroacetic acid (0.94 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol) are added.

  • The reaction mixture is refluxed for 6 hours, then cooled and poured into ice-cold water.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Table 2: Anticancer Activity of Novel Thiazole Derivatives

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
4c 2.57 ± 0.167.26 ± 0.440.15[1]
Staurosporine 6.77 ± 0.418.4 ± 0.51-[1]
Sorafenib --0.059[1]

Diagram: Key Signaling Pathways Targeted by Thiazole-Based Kinase Inhibitors

Kinase_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Expression Gene Expression (Proliferation, Angiogenesis) mTOR->Gene_Expression Promotes Thiazole_Inhibitor Thiazole-Based Kinase Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibits Thiazole_Inhibitor->PI3K Inhibits

Caption: Thiazole-based inhibitors can target key nodes in oncogenic signaling pathways.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the venerable Hantzsch synthesis to modern one-pot procedures, provide the tools necessary to construct a diverse array of thiazole intermediates. The ability to strategically functionalize the thiazole ring allows for the systematic exploration of chemical space and the optimization of pharmacological properties. As our understanding of disease biology deepens, the demand for novel, highly specific, and potent small molecule inhibitors will continue to grow. Thiazole-based intermediates are poised to remain at the forefront of these efforts, providing a versatile and powerful platform for the development of the next generation of medicines.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Mechanistic Study of Novel Ciprofloxacin/Thiazole Chalcone Hybrids as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. (2017). PMC. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PMC. [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). PMC. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • 2‐Amino‐4‐arylthiazoles through One‐Pot Transformation of Alkylarenes with NBS and Thioureas. (n.d.). ResearchGate. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. [Link]

  • An efficient one-pot synthesis of 2-Aminothiazole Derivatives. (2015). ResearchGate. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). PMC. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). PubMed. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. [Link]

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An In-depth Technical Guide to the Electronic Properties of 2-Methoxy-4-Methylphenyl Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The electronic properties of thiazole derivatives are intrinsically linked to their biological activity, influencing their interactions with molecular targets, membrane permeability, and metabolic stability. This guide focuses on a specific class of these compounds: 2-methoxy-4-methylphenyl substituted thiazoles. The introduction of the electron-donating 2-methoxy-4-methylphenyl group at the 2-position of the thiazole ring is anticipated to significantly modulate the electronic landscape of the molecule, thereby influencing its photophysical and electrochemical characteristics. This in-depth technical guide provides a comprehensive overview of the synthesis, experimental characterization, and computational analysis of the electronic properties of these promising compounds. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for their synthesis and characterization, making this a valuable resource for researchers in drug discovery and materials science.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[3] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6] The electronic nature of the thiazole ring, characterized by its aromaticity and the presence of heteroatoms, allows for a diverse range of interactions with biological macromolecules. The electronic properties of substituted thiazoles can be finely tuned by the introduction of various functional groups, a strategy often employed in drug design to optimize potency and selectivity.[7] The 2-methoxy-4-methylphenyl substituent, with its electron-donating methoxy and methyl groups, is expected to increase the electron density of the thiazole ring, thereby impacting its reactivity and spectroscopic signature.

Synthesis of 2-(2-Methoxy-4-Methylphenyl) Substituted Thiazoles

The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-(2-methoxy-4-methylphenyl) substituted thiazoles, the key precursors are 2-methoxy-4-methylthiobenzamide and a suitable α-haloketone.

Synthetic Workflow: Hantzsch Thiazole Synthesis

The general workflow for the Hantzsch synthesis of the target compounds is depicted below. The process begins with the synthesis of the requisite thioamide from the corresponding benzaldehyde, followed by the cyclocondensation reaction with an α-haloketone.

Hantzsch_Synthesis cluster_0 Thioamide Synthesis cluster_1 Hantzsch Cyclocondensation cluster_2 Workup and Purification Benzaldehyde 2-Methoxy-4-methylbenzaldehyde Thioamide 2-Methoxy-4-methylthiobenzamide Benzaldehyde->Thioamide  Lawesson's Reagent or P4S10 Thiazole_Product 2-(2-Methoxy-4-methylphenyl)- 4-phenylthiazole Thioamide->Thiazole_Product  Reflux in Ethanol alpha_Haloketone α-Haloketone (e.g., 2-bromoacetophenone) alpha_Haloketone->Thiazole_Product Neutralization Neutralization (e.g., NaHCO3) Thiazole_Product->Neutralization Purification Purification (Recrystallization or Column Chromatography) Neutralization->Purification

Caption: General workflow for the Hantzsch synthesis of 2-(2-methoxy-4-methylphenyl) substituted thiazoles.

Detailed Experimental Protocol: Synthesis of 2-(2-Methoxy-4-methylphenyl)-4-phenylthiazole

This protocol provides a step-by-step methodology for the synthesis of a representative compound.

Part A: Synthesis of 2-Methoxy-4-methylthiobenzamide

  • To a solution of 2-methoxy-4-methylbenzaldehyde (10 mmol) in anhydrous toluene (50 mL), add Lawesson's reagent (5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-methoxy-4-methylthiobenzamide.

Part B: Hantzsch Thiazole Synthesis

  • Dissolve 2-methoxy-4-methylthiobenzamide (5 mmol) and 2-bromoacetophenone (5 mmol) in ethanol (30 mL).

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.[10]

  • After completion, cool the reaction to room temperature. The product may precipitate as the hydrobromide salt.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[10]

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-methoxy-4-methylphenyl)-4-phenylthiazole.[9]

Photophysical Properties

The photophysical properties of thiazole derivatives, including their absorption and fluorescence characteristics, are crucial for their application in areas such as fluorescent probes and optoelectronic materials.[6][11] The electron-donating 2-methoxy-4-methylphenyl group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted phenylthiazoles.

UV-Vis and Fluorescence Spectroscopy Workflow

The following diagram illustrates the typical workflow for characterizing the photophysical properties of the synthesized thiazole derivatives.

Photophysical_Workflow Sample_Prep Sample Preparation (Dilute solution in a suitable solvent, e.g., CHCl3) UV_Vis UV-Vis Spectroscopy (Measure absorbance spectrum) Sample_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy (Measure emission spectrum) UV_Vis->Fluorescence  Excite at λmax(abs) Data_Analysis Data Analysis (Determine λmax(abs), λmax(em), Stokes shift, Quantum Yield) Fluorescence->Data_Analysis

Caption: Experimental workflow for photophysical characterization.

Expected Photophysical Properties and Data
Compound AnalogueSubstituent at 2-positionλmax (abs) (nm)λmax (em) (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
2-PhenylthiazolePhenyl~310~370~60-General Knowledge
2-(4-Methoxyphenyl)thiazole4-Methoxyphenyl~330-350~390-420~60-70Moderate[14]
2-(2-Methoxy-4-methylphenyl)thiazole (Expected) 2-Methoxy-4-methylphenyl ~340-360 ~400-440 ~60-80 Moderate to High Predicted

Note: The expected values are predictions based on the electronic effects of the substituents and data from analogous compounds.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a stock solution of the synthesized thiazole derivative in a spectroscopic grade solvent (e.g., chloroform or dichloromethane) at a concentration of 1 mM. Prepare a series of dilutions to find an optimal concentration for absorbance measurements (typically with an absorbance maximum between 0.1 and 1.0).[15]

  • UV-Vis Spectroscopy: Record the absorption spectrum of the sample solution using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.[11]

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax(abs)). Record the emission spectrum over a suitable wavelength range.[15]

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 N H2SO4, Φ = 0.55).[15]

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of molecules, providing information about their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.[16][17] The electron-rich nature of the 2-methoxy-4-methylphenyl substituent is expected to lower the oxidation potential of the thiazole derivative, making it more susceptible to oxidation.

Cyclic Voltammetry Workflow

The workflow for performing cyclic voltammetry on the synthesized compounds is outlined below.

CV_Workflow Cell_Setup Electrochemical Cell Setup (Working, Counter, and Reference Electrodes) CV_Measurement Cyclic Voltammetry Measurement (Scan potential and record current) Cell_Setup->CV_Measurement Electrolyte_Prep Electrolyte Preparation (Analyte in a suitable solvent with supporting electrolyte, e.g., TBAPF6 in CH2Cl2) Electrolyte_Prep->CV_Measurement Data_Analysis Data Analysis (Determine oxidation/reduction potentials, estimate HOMO/LUMO levels) CV_Measurement->Data_Analysis DFT_Workflow Structure_Input Input Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Structure_Input->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm minimum energy structure) Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculate Electronic Properties (HOMO, LUMO, Molecular Orbitals) Frequency_Calculation->Electronic_Properties TD_DFT Time-Dependent DFT (TD-DFT) (Simulate UV-Vis spectrum) Electronic_Properties->TD_DFT

Caption: Workflow for computational analysis using Density Functional Theory.

Predicted Electronic Structure and Properties

DFT calculations are expected to show that the HOMO is primarily localized on the electron-rich 2-methoxy-4-methylphenyl ring and the thiazole core, while the LUMO is distributed over the entire π-conjugated system. The electron-donating substituent will raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted phenylthiazole, which is consistent with the expected red-shift in the absorption spectrum. [4]

Property Predicted Outcome
HOMO Distribution Localized on the 2-methoxy-4-methylphenyl ring and thiazole
LUMO Distribution Delocalized over the entire π-system
HOMO-LUMO Gap Smaller than that of 2-phenylthiazole

| Simulated λmax(abs) | Red-shifted compared to 2-phenylthiazole |

Computational Protocol: DFT Calculations
  • Structure Building: Build the 3D structure of the 2-(2-methoxy-4-methylphenyl) substituted thiazole using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a DFT method, such as the B3LYP functional with the 6-31G(d) basis set. [2]3. Frequency Analysis: Perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, calculate the molecular orbitals to obtain the HOMO and LUMO energies and visualize their distributions. [18]5. UV-Vis Spectrum Simulation: Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and predict the absorption maxima. [14]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of the electronic properties of 2-methoxy-4-methylphenyl substituted thiazoles. The Hantzsch synthesis offers a reliable route to these compounds, and their electronic properties can be thoroughly investigated using a combination of spectroscopic and electrochemical techniques, supported by DFT calculations. The electron-donating nature of the 2-methoxy-4-methylphenyl substituent is predicted to significantly influence the photophysical and electrochemical behavior of the thiazole core, making these compounds promising candidates for applications in drug discovery and materials science. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the study of this important class of heterocyclic compounds.

References

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Sources

Suppliers and price of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole: Synthesis, Sourcing, and Therapeutic Potential

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a multitude of biologically active compounds and numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for drug design. This guide focuses on a specific, highly functionalized derivative: This compound .

This molecule incorporates several key features of interest to drug development professionals: a reactive 2-bromo-thiazole core, which can serve as a handle for further chemical modification, and a uniquely substituted phenyl ring bearing both a methoxy and a methyl group. The strategic placement of these substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[2][3]

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step process, commencing with commercially available precursors and culminating in the desired functionalized thiazole. The cornerstone of this approach is the well-established Hantzsch thiazole synthesis.[4][5]

Synthetic Workflow Diagram

G A 1. O-Methylation 2-hydroxy-4-methylacetophenone B 2. α-Bromination 2-methoxy-4-methylacetophenone A->B (CH₃)₂SO₄, K₂CO₃ C 3. Hantzsch Thiazole Synthesis 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one + Thiourea B->C NBS, AIBN D 4. Diazotization & Bromination 2-amino-4-(2-methoxy-4-methylphenyl)thiazole C->D Reflux in Ethanol E Final Product This compound D->E NaNO₂, HBr, CuBr

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-methoxy-4-methylacetophenone

  • To a solution of 2'-hydroxy-4'-methylacetophenone (1 equivalent) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-4-methylacetophenone.

Step 2: Synthesis of 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one

  • Dissolve 2-methoxy-4-methylacetophenone (1 equivalent) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4-6 hours under inert atmosphere. The reaction can be initiated by a UV lamp if necessary.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with CCl₄.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Step 3: Hantzsch Synthesis of 2-amino-4-(2-methoxy-4-methylphenyl)thiazole

  • In a round-bottom flask, dissolve the crude 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours.[4]

  • Monitor the formation of the product by TLC.

  • Cool the reaction mixture, and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to afford 2-amino-4-(2-methoxy-4-methylphenyl)thiazole.

Step 4: Synthesis of this compound

  • This transformation can be achieved via a Sandmeyer-type reaction.

  • Suspend 2-amino-4-(2-methoxy-4-methylphenyl)thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography to yield this compound.

Sourcing of Key Starting Materials

As the target compound is not commercially available, sourcing the necessary precursors is a critical step. The following table provides a list of key starting materials and potential suppliers.

Starting MaterialCAS NumberPotential Suppliers
2'-Hydroxy-4'-methylacetophenone6921-64-8AdooQ BioScience[6], Santa Cruz Biotechnology[7]
Dimethyl sulfate77-78-1Sigma-Aldrich, Thermo Fisher Scientific
N-Bromosuccinimide (NBS)128-08-5Ottokemi[8], GFS Chemicals[9], Thermo Fisher Scientific[10]
Thiourea62-56-6W.T.C. Products B.V.[11], Connection Chemical[12], Covalent Chemical[13]
Copper(I) Bromide7787-70-4Sigma-Aldrich, Alfa Aesar

Potential Therapeutic Applications and Mechanism of Action

While no biological data exists for the specific title compound, the extensive research on phenylthiazole derivatives allows for well-grounded hypotheses regarding its potential therapeutic applications.[14][15]

Anticancer Activity: Thiazole derivatives are well-documented as potent anticancer agents.[1][16] The proposed mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The substitution pattern on the phenyl ring can significantly influence this activity. For instance, methoxy substitutions have been shown to enhance activity against certain cancer cell lines.[16] The 4-methyl group, often referred to as a "magic methyl," can improve metabolic stability and binding affinity by filling a hydrophobic pocket in the target protein.[3]

Antifungal Activity: Phenylthiazole derivatives have also emerged as a promising class of antifungal agents. A key mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[17] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.

Anti-inflammatory Activity: Numerous thiazole-containing compounds exhibit significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Potential Signaling Pathway Modulation

The structural features of this compound suggest it could potentially modulate signaling pathways implicated in cancer, such as the VEGFR-2 pathway, which is critical for angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Molecule This compound Molecule->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by the title compound.

Conclusion

This compound represents a promising, albeit currently underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, primarily the Hantzsch thiazole synthesis. The strategic incorporation of a 2-bromo handle allows for further derivatization, making it a versatile scaffold for creating a library of compounds for structure-activity relationship (SAR) studies. The unique substitution on the phenyl ring, with both methoxy and methyl groups, suggests the potential for enhanced biological activity and favorable pharmacokinetic properties. Based on the rich pharmacology of related thiazole derivatives, this compound warrants investigation as a potential lead for the development of new anticancer, antifungal, or anti-inflammatory agents. The protocols and sourcing information provided in this guide offer a foundational framework for researchers to synthesize and explore the therapeutic potential of this intriguing molecule.

References

Click to expand
  • W.T.C. Products B.V. Supplier of Thiourea. [Link]

  • IndiaMART. N-Bromosuccinimide Supplier - High Quality at Affordable Price. [Link]

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  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

  • Connection Chemical, LP. Thiourea Supplier & Distributor. [Link]

  • Covalent Chemical. Thiourea Supplier and Distributor of Bulk, LTL, Wholesale products. [Link]

  • Silver Fern Chemical. Thiourea Supplier | 62-56-6 | Your Reliable Distributor. [Link]

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  • Design, Synthesis and Pharmacological Evaluation of New Thiazole Derivatives as Anthelmintic Agents. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology.
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  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry.
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  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). ResearchGate. [Link]

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  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega. [Link]

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015). Journal of Heterocyclic Chemistry.
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  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-Arylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2,4-diarylthiazoles from 2-bromo-4-arylthiazole precursors. Thiazole-containing compounds are of significant interest in medicinal chemistry and drug discovery, and the methodologies detailed herein are designed to empower researchers to efficiently generate diverse libraries of these valuable scaffolds. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling users to not only replicate the protocols but also to intelligently troubleshoot and adapt them for novel substrates.

Scientific Foundation and Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-4-arylthiazole. This is often the rate-determining step of the reaction.[4] The electron-deficient nature of the thiazole ring generally facilitates this step.

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired 2,4-diarylthiazole product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

An understanding of this mechanism is crucial for rational troubleshooting. For instance, a failure in oxidative addition might suggest the need for a more electron-rich ligand on the palladium catalyst, while poor transmetalation could be addressed by screening different bases or solvent systems.[5]

Logical Flow of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 2-Bromo-4-arylthiazole PdII_Aryl Aryl-Pd(II)-Br (Thiazole) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'B(OH)3]^- PdII_Diaryl Aryl-Pd(II)-Aryl' (Diaryl Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 2,4-Diarylthiazole (Product) BoronicAcid Ar'B(OH)2 Boronate [Ar'B(OH)3]^- BoronicAcid->Boronate + OH- Base Base (e.g., K2CO3) Boronate->Transmetal Activates Transmetalation caption Suzuki-Miyaura Catalytic Cycle for 2-Bromo-4-Arylthiazoles

Caption: The catalytic cycle for the Suzuki coupling of 2-bromo-4-arylthiazoles.

Key Parameters for Successful Coupling

The success of the Suzuki coupling of 2-bromo-4-arylthiazoles hinges on the careful selection and optimization of several key parameters. The thiazole nitrogen can coordinate with the palladium catalyst, which may require specific ligand choices to prevent catalyst deactivation.[6]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount. While numerous catalyst systems exist, they can be broadly categorized:

  • Pd(0) Sources: These are pre-activated catalysts ready to enter the catalytic cycle.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, versatile catalyst. However, the relatively low electron density of triphenylphosphine may not be sufficient for particularly challenging couplings.

  • Pd(II) Pre-catalysts: These require in situ reduction to the active Pd(0) species.

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with a phosphine ligand. It can be effective, sometimes even in the absence of an additional ligand, as the thiazole substrate itself can act as a ligand.[3]

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and reliable pre-catalyst, particularly effective for heteroaromatic couplings.[6]

Ligands play a crucial role in stabilizing the palladium center, enhancing its reactivity, and preventing the formation of inactive palladium black. For electron-deficient heteroaryl bromides like 2-bromo-4-arylthiazoles, bulky, electron-rich phosphine ligands are often beneficial as they promote the rate-limiting oxidative addition step.[7]

The Critical Role of the Base

The base is not merely a pH adjuster; it is a stoichiometric reagent essential for the transmetalation step.[5] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species. The choice of base can dramatically influence the reaction rate and yield.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases. Potassium carbonate is a good starting point for many applications. Cesium carbonate, being more soluble in organic solvents, can sometimes enhance reaction rates.

  • Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail. It is often used under anhydrous conditions.

  • Hydroxides (NaOH, Ba(OH)₂): Strong bases that can significantly accelerate the reaction, particularly with sterically hindered substrates.[7] However, they can also promote side reactions, such as ester hydrolysis, if sensitive functional groups are present.

Solvent Systems

The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Biphasic solvent systems are common in Suzuki couplings.

  • Dioxane/Water: A widely used and effective solvent mixture. The water is essential for dissolving the inorganic base.[3]

  • Toluene/Water or DMF/Water: Alternative solvent systems that can be beneficial for substrates with different solubility profiles.[2]

  • Anhydrous Solvents (e.g., DMF, Dioxane): Used in conjunction with bases like K₃PO₄ when water-sensitive functional groups are present.

Recommended Starting Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of 2-bromo-4-arylthiazoles. Optimization may be required for specific substrates.

Protocol 1: General Screening Conditions

This protocol utilizes a common and effective catalyst system and is an excellent starting point for a new 2-bromo-4-arylthiazole substrate.

Workflow:

Protocol_1_Workflow start Start setup Reaction Setup: - 2-Bromo-4-arylthiazole (1.0 eq) - Arylboronic Acid (1.2 eq) - K2CO3 (2.0 eq) - PdCl2(dppf) (3 mol%) start->setup inert Inert Atmosphere: Evacuate & backfill with Argon (3x) setup->inert solvents Add Degassed Solvents: 1,4-Dioxane/Water (4:1) inert->solvents heat Heat Reaction: Stir at 80-100 °C solvents->heat monitor Monitor Progress: TLC or LC-MS heat->monitor workup Aqueous Workup: Dilute with EtOAc, wash with water & brine monitor->workup purify Purification: Column Chromatography workup->purify end End: Isolated 2,4-Diarylthiazole purify->end

Caption: Step-by-step workflow for the general screening protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromo-4-arylthiazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and PdCl₂(dppf) (0.03 equiv.).[6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-4-arylthiazole.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Conditions for Hindered Substrates

For sterically demanding substrates, a ligand-free approach can sometimes be surprisingly effective, as the thiazole nitrogen can participate in the catalytic cycle.[3]

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, combine the 2-bromo-4-arylthiazole (1.0 equiv.), the arylboronic acid derivative (1.1 equiv.), Pd₂(dba)₃ (0.05 equiv., 10 mol% Pd), and sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere and Solvent Addition: Add 1,4-dioxane and water (e.g., in a 2:1 ratio). Bubble argon through the reaction mixture for 5 minutes.

  • Heating and Monitoring: Heat the mixture to reflux (approximately 100-110 °C) for 4-12 hours under an argon atmosphere, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that have proven effective for the Suzuki coupling of various brominated heterocycles, providing a valuable reference for optimization.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O10012High[6]
2Pd₂(dba)₃ (5)-Na₂CO₃ (2)Dioxane/H₂OReflux483-99[3]
3Pd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O80-1202-24Variable[8]
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O606High[9]

Note: Yields are highly substrate-dependent and these conditions should be considered as starting points for optimization.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A logical approach, grounded in the reaction mechanism, is key to overcoming them.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_Catalyst Catalyst Issues cluster_Base Base/Solvent Issues cluster_Boronic Boronic Acid Issues Start Low or No Conversion Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Base Is the Base/Solvent System Optimal? Start->Check_Base Check_Boronic Is the Boronic Acid Stable? Start->Check_Boronic Catalyst_Sol1 Try a more electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Catalyst_Sol1 Catalyst_Sol2 Increase catalyst loading Check_Catalyst->Catalyst_Sol2 Catalyst_Sol3 Ensure rigorous degassing (to prevent Pd(0) oxidation) Check_Catalyst->Catalyst_Sol3 Base_Sol1 Screen stronger bases (K2CO3 -> K3PO4 -> Cs2CO3) Check_Base->Base_Sol1 Base_Sol2 Change solvent to improve solubility (e.g., DMF, Toluene) Check_Base->Base_Sol2 Base_Sol3 Ensure adequate water for inorganic bases Check_Base->Base_Sol3 Boronic_Sol1 Observe for Protodeboronation (side product is Ar-H) Check_Boronic->Boronic_Sol1 Boronic_Sol2 Switch to boronate ester (e.g., pinacol ester) Boronic_Sol1->Boronic_Sol2 Boronic_Sol3 Use anhydrous conditions (e.g., K3PO4 in Dioxane) Boronic_Sol1->Boronic_Sol3

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Common Problems and Solutions:

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition or catalyst deactivation.

    • Solution: Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand like SPhos or XPhos). Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. Consider increasing the catalyst loading as a final resort.[10]

  • Significant Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen in the reaction mixture. This can be exacerbated by using a Pd(II) pre-catalyst which requires reduction by the boronic acid.[11]

    • Solution: Improve the degassing procedure (e.g., freeze-pump-thaw cycles). Consider starting with a Pd(0) source like Pd(PPh₃)₄.

  • Protodeboronation (Boronic acid replaced by -H):

    • Cause: The boronic acid is unstable under the reaction conditions, particularly with aqueous bases.

    • Solution: Use more stable boronic esters (e.g., pinacol esters). Alternatively, switch to anhydrous conditions using a base like potassium phosphate (K₃PO₄).[9]

By applying the principles and protocols outlined in this guide, researchers will be well-equipped to successfully perform Suzuki-Miyaura cross-coupling reactions on 2-bromo-4-arylthiazoles, accelerating the synthesis of novel molecules for drug discovery and development.

References

Sources

Application Note: Protocol for the Synthesis of 4-(2-Methoxy-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 4-(2-methoxy-4-methylphenyl)thiazol-2-amine via the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone (


-bromoketone) with thiourea .[1]

The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents. This protocol utilizes a robust ethanol-reflux method that favors high yields, simplifies purification, and minimizes side reactions.

Key Technical Parameters:

  • Reaction Type: Heterocyclic Condensation (Hantzsch Synthesis)[1]

  • Primary Solvent: Ethanol (EtOH)

  • Temperature: Reflux (

    
    )
    
  • Expected Yield:

    
    
    
  • Critical Safety: Substrate is a potent lachrymator.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds through the classic Hantzsch Thiazole Synthesis mechanism. It is a bimolecular condensation that occurs in three distinct phases:

  • S-Alkylation: The nucleophilic sulfur atom of thiourea attacks the electrophilic

    
    -carbon of the bromoketone, displacing the bromide ion. This forms an acyclic isothiouronium intermediate.
    
  • Cyclization: The terminal nitrogen of the isothiouronium intermediate attacks the carbonyl carbon, closing the ring to form a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water drives aromatization, yielding the stable thiazole ring.

Mechanistic Diagram

The following flowchart visualizes the transformation from reactants to the final aminothiazole.

HantzschMechanism Reactants Reactants (Bromoketone + Thiourea) Inter1 S-Alkylation (Isothiouronium Intermediate) Reactants->Inter1 Nucleophilic Attack (S on C-Br) Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 Intramolecular N-Attack ProductSalt Product (HBr Salt) Thiazolium bromide Inter2->ProductSalt - H₂O (Aromatization) FinalProduct Final Product (Free Base) 4-(2-methoxy-4-methylphenyl) thiazol-2-amine ProductSalt->FinalProduct + Base (Neutralization)

Figure 1: Step-wise mechanism of the Hantzsch synthesis for aminothiazoles.

Experimental Protocol

Materials & Reagents[2][3]
ReagentRoleStoichiometryNotes
2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone Substrate1.0 equivLachrymator ; handle in fume hood.
Thiourea Reagent1.1 - 1.2 equivSlight excess ensures complete consumption of the ketone.
Ethanol (Absolute) Solvent10-15 mL / mmolGreen solvent; promotes product precipitation.
Ammonium Hydroxide (25%) BaseAs neededUsed to neutralize the HBr salt.
Sodium Acetate (Optional) Buffer1.0 equivCan be added in situ to trap HBr directly.
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.

  • Oil bath or heating mantle.

  • Vacuum filtration setup (Buchner funnel).

  • TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone in absolute ethanol (approx. 10 mL per gram of substrate).

    • Note: If the bromoketone is not fully soluble at room temperature, gentle warming is acceptable.

  • Addition: Add 1.1 equivalents of thiourea to the solution.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (

    
    ) with vigorous stirring.
    
Phase 2: Monitoring & Completion
  • Timeline: Maintain reflux for 2 to 4 hours .

  • TLC Monitoring: Check reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Target: Disappearance of the bromoketone spot (high

      
      ) and appearance of the polar aminothiazole spot (lower 
      
      
      
      , often fluorescent under UV).
Phase 3: Workup & Isolation
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

    • Observation: A crystalline precipitate often forms at this stage. This is the hydrobromide salt of the thiazole.

  • Filtration (Option A - Isolating Salt): If a heavy precipitate forms, filter directly to isolate the HBr salt. Wash with cold ethanol.

  • Neutralization (Option B - Isolating Free Base):

    • If no precipitate forms, or to obtain the free amine directly: Concentrate the ethanol solution to half volume.

    • Add water (approx.[2] equal volume to ethanol).

    • Slowly add Ammonium Hydroxide (aq) or saturated Sodium Bicarbonate solution until the pH reaches

      
      8-9.
      
    • The free base will precipitate as a solid.

  • Final Filtration: Filter the solid product using vacuum filtration. Wash the cake with water (to remove inorganic salts) and cold ethanol (to remove organic impurities).

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture (e.g., 9:1).

  • Drying: Dry the purified crystals in a vacuum oven at

    
     for 4-6 hours.
    

Expected Characterization Data

The researcher should verify the product structure using NMR and Melting Point analysis.

AnalysisExpected FeatureAssignment

H NMR
(DMSO-

)

2.30 - 2.40 (s, 3H)
Aryl-CH


3.80 - 3.90 (s, 3H)
Aryl-OCH


6.80 - 7.00 (s, 2H, broad)
Thiazole-NH

(Exchangeable with D

O)

7.00 - 7.20 (s, 1H)
H-5 of Thiazole Ring

6.70 - 7.80 (m, 3H)
Aromatic Protons (Phenyl ring)
Appearance Off-white to pale yellow solidCrystalline powder

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or No Precipitate Check1 Did HBr salt form? Problem->Check1 Check2 Starting Material Remains? Problem->Check2 Action1 Neutralize with NH4OH to release Free Base Check1->Action1 Yes (Soluble in EtOH) Action2 Extend Reflux Time or Add 0.1 eq NaI (Finkelstein) Check2->Action2 Yes (Incomplete Rxn)

Figure 2: Decision tree for common experimental issues.

  • Issue: Sticky/Oily Product.

    • Cause: Incomplete drying or impurities.

    • Solution: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

  • Issue: Reaction Stalls.

    • Optimization: Add a catalytic amount of Sodium Iodide (NaI). This converts the

      
      -bromo ketone to the more reactive 
      
      
      
      -iodo ketone in situ.

Safety & Handling (E-E-A-T)

  • 
    -Bromoketones (Lachrymators):  2-bromo-1-(2-methoxy-4-methylphenyl)ethanone is a powerful lachrymator (tear gas agent).
    
    • Protocol: Always weigh and transfer this reagent inside a functioning fume hood.

    • Decontamination: Clean all glassware with a solution of Sodium Thiosulfate and Ethanol to quench any residual alkyl halide before removing items from the hood.

  • Thiourea: Suspected carcinogen and goitrogen. Wear nitrile gloves and avoid dust inhalation.

References

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Organic Chemistry Portal. "Thiazole Synthesis - Hantzsch Synthesis." Organic Chemistry Portal.

  • Narender, M., et al. (2007).[3] "Aqueous Phase Synthesis of 2-Aminothiazoles/2-Aminoselenazoles Using β-Cyclodextrin." Synthesis, 2007(22), 3469-3472.

  • Fisher Scientific. "Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone." Fisher Scientific MSDS.

Sources

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole and 2-arylthiazole scaffolds are "privileged structures" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dasatinib (Sprycel) and Ritonavir . However, the functionalization of the C2 position via palladium catalysis presents a distinct set of kinetic and thermodynamic challenges compared to standard phenyl halides.

This guide provides a field-validated framework for the cross-coupling of 2-bromothiazoles . Unlike standard protocols, this document addresses the specific "heterocycle problem"—the competition between productive oxidative addition and non-productive catalyst poisoning by the thiazole nitrogen.

Mechanistic Insight: The Thiazole Paradox

To successfully couple 2-bromothiazoles, one must understand the electronic duality of the substrate:

  • Electronic Activation (Good): The C2 position is electron-deficient (similar to 2-bromopyridine), theoretically facilitating rapid oxidative addition of Pd(0).

  • Catalyst Poisoning (Bad): The endocyclic nitrogen is a strong

    
    -donor. It binds to electrophilic Pd(II) species, forming stable, off-cycle resting states (Pd-N adducts) that arrest turnover.
    

The Solution: The use of bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) is not optional—it is required to sterically preclude N-coordination while boosting the electron density at Palladium to facilitate oxidative addition.

Visualization: The Poisoning vs. Productive Cycle

The following diagram illustrates the kinetic competition that dictates reaction success.

ThiazoleCatalysis Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Productive) Pd0->OxAdd Fast with e-rich Ligands PdII_Ar Pd(II)-Thiazole Complex OxAdd->PdII_Ar Poison N-Bound Resting State (Catalyst Poisoning) PdII_Ar->Poison Sterically Unhindered Ligands (e.g., PPh3) TransMet Transmetallation PdII_Ar->TransMet Boronic Acid/Base Poison->PdII_Ar Reversible only at High T RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Kinetic competition between productive oxidative addition and off-cycle N-binding catalyst poisoning.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesis of 2-arylthiazoles. Primary Challenge: Hydrodehalogenation (loss of Br) and low turnover due to Pd-N coordination.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Bromothiazole derivative (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)[1]

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand:XPhos or SPhos (4 mol%)

    • Alternative Pre-formed Catalyst: Pd(dppf)Cl₂[2]·DCM (Use if cost is a constraint, but expect lower yields on sterically hindered substrates).

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Carbonates often react too slowly for electron-deficient heterocycles.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a microwave vial or Schlenk tube. Allow to cool under a stream of Argon.[3] Moisture kills this reaction by promoting protodeboronation.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes.

    • Self-Validation Check: The solvent should not show any bubbles when agitation stops.

  • Charge Reagents: Add 2-bromothiazole, arylboronic acid, K₃PO₄, and the Pd/Ligand mixture to the vessel.

    • Note: If using Pd(OAc)₂ and XPhos, premix them in a small amount of dioxane for 5 minutes before addition (Solution turns from orange to pale yellow, indicating ligation).

  • Reaction: Seal the vessel and heat to 80–100°C .

    • Time: 2–4 hours.[1]

    • Monitoring: Spot TLC. 2-Bromothiazoles are UV active. Look for the disappearance of the starting material (usually higher Rf) and the appearance of a highly fluorescent blue/green spot (typical of aryl-thiazoles).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with Brine.[1]

  • Scavenging (Critical): Thiazoles love to hold onto residual Palladium. Treat the organic phase with SiliaMetS® Thiol or activated charcoal for 30 minutes before concentration to ensure the final product is metal-free.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 2-aminothiazoles. Primary Challenge: The resulting 2-aminothiazole product is a bidentate ligand itself, capable of sequestering Pd from the cycle.

Materials & Reagents[1][2][3][4][5][7][8][9][10]
  • Substrate: 2-Bromothiazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System:

    • BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

    • Why G3? These pre-catalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the "induction period" where thiazole poisoning occurs.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).

  • Solvent: Toluene (anhydrous).[1]

Step-by-Step Methodology
  • Inert Handling: This reaction is strictly air-sensitive due to the strong base (NaOtBu). Use a glovebox or rigorous Schlenk technique.

  • Catalyst Activation: Add the Pd G3 precatalyst and the amine to the reaction vessel first.

  • Substrate Addition: Add the 2-bromothiazole and NaOtBu.

  • Solvent Addition: Add anhydrous Toluene.

  • Thermal Cycle: Heat to 100°C .

    • Visual Check: The reaction typically starts as a pale yellow/green solution. As it progresses, it may darken to amber. A sudden crash to black precipitate indicates catalyst decomposition (reaction failure).

  • Quench: Cool to room temperature. Add water to quench the alkoxide base.

  • Purification: 2-Aminothiazoles are polar. Use DCM/MeOH gradients for chromatography.

Comparative Data & Optimization Guide

The following table summarizes ligand performance based on aggregated literature data for 2-bromothiazole couplings.

Ligand ClassRepresentative LigandYield (Suzuki)Yield (Buchwald)Notes
Biaryl Phosphines XPhos 92-98% 40-60%Best for C-C bonds; steric bulk prevents N-poisoning.
Biaryl Phosphines BrettPhos < 20%85-95% Specialized for C-N bonds; prevents product inhibition.
Ferrocenyl dppf 70-80%< 10%Good "budget" option for Suzuki; fails for amines.
Triphenylphosphine PPh3 < 30%0%Avoid. High poisoning susceptibility.
Troubleshooting Flowchart

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Failed/Low Yield Check1 Is Pd Black Visible? Start->Check1 Check2 Starting Material Remaining? Check1->Check2 No Sol1 Catalyst Death: Switch to Pre-catalyst (G3/G4) Degas Solvent Better Check1->Sol1 Yes Sol2 Oxidative Addition Failure: Switch to XPhos/SPhos Increase Temp to 110°C Check2->Sol2 Yes (SM Intact) Sol3 Protodeboronation (Suzuki): Switch Base to K3PO4 Reduce Water Ratio Check2->Sol3 No (SM Gone, No Product)

Caption: Diagnostic logic for optimizing failed thiazole cross-couplings.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from

  • Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling Sequence of 4-bromo-2,4'-bithiazoles. Retrieved from

  • National Institutes of Health (PMC). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • MDPI. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands. Retrieved from

Sources

Application Notes and Protocols for the Functionalization of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole at the C2 Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole at the C2 position. Thiazole derivatives are of paramount importance in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The ability to selectively introduce diverse substituents at the C2 position of the thiazole ring is crucial for the development of novel therapeutic agents. This document outlines robust and versatile palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers a practical guide to synthesizing a library of novel 2-substituted thiazole analogues. Each protocol is accompanied by mechanistic insights, optimization strategies, and data presentation to ensure reproducibility and success in the laboratory.

Introduction: The Significance of Functionalized Thiazoles in Drug Discovery

The thiazole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a cornerstone in modern drug design. The functionalization of the thiazole core, particularly at the C2 position, allows for the systematic exploration of the chemical space around the molecule, enabling the fine-tuning of its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

The target molecule, this compound, serves as a versatile building block for the synthesis of a diverse library of compounds. The bromine atom at the C2 position acts as a synthetic handle, readily participating in a variety of cross-coupling reactions. This guide will focus on three of the most powerful and widely utilized palladium-catalyzed reactions for C-C and C-N bond formation.

Synthesis of the Starting Material: this compound

A common and efficient method for the synthesis of the 4-aryl-2-bromothiazole core is the Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 2-amino-4-(2-methoxy-4-methylphenyl)thiazole

The initial step involves the condensation of an α-haloketone with a thiourea. In this case, 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one is reacted with thiourea.

  • Reaction Principle: The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring. It proceeds via a condensation reaction between an α-halocarbonyl compound and a thioamide.

  • Experimental Protocol:

    • To a solution of 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 2-amino-4-(2-methoxy-4-methylphenyl)thiazole, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Diazotization and Bromination (Sandmeyer-type reaction)

The 2-amino group is then converted to a bromo group via a diazotization reaction followed by treatment with a bromide source.

  • Reaction Principle: The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide. The reaction proceeds through the formation of a diazonium salt, which is then displaced by the halide.

  • Experimental Protocol:

    • Suspend 2-amino-4-(2-methoxy-4-methylphenyl)thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Functionalization at the C2 Position

The C2-bromo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-aryl compounds.[1][2][3]

  • Reaction Principle: The reaction involves the cross-coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3]

  • Experimental Workflow:

Suzuki_Coupling_Workflow Start Start: 2-Bromo-4-arylthiazole Reagents Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Start->Reagents Combine Reaction Reaction Setup Inert Atmosphere Heat (e.g., 80-100 °C) Reagents->Reaction Initiate Workup Aqueous Workup Extraction Reaction->Workup Upon Completion Purification Column Chromatography Workup->Purification Product End: 2-Aryl/Vinyl-4-arylthiazole Purification->Product

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

  • Detailed Protocol:

    • To a degassed mixture of this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

    • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl- or 2-vinyl-4-(2-methoxy-4-methylphenyl)thiazole.

Entry Boronic Acid/Ester Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/EtOH/H2O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Cs2CO3Dioxane/H2O10080-90
3Vinylboronic acid pinacol esterPd(OAc)2/SPhos (2)K3PO4Toluene/H2O8075-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp2) bonds, providing access to a wide range of alkynyl-substituted aromatic and heteroaromatic compounds.[4][5][6][7]

  • Reaction Principle: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] The catalytic cycle is similar to other cross-coupling reactions, with the key step being the transmetalation of a copper acetylide to the palladium center.[7]

  • Experimental Workflow:

Sonogashira_Coupling_Workflow Start Start: 2-Bromo-4-arylthiazole Reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N) Solvent (e.g., THF) Start->Reagents Combine Reaction Reaction Setup Inert Atmosphere Room Temp or Heat Reagents->Reaction Initiate Workup Filtration & Concentration Reaction->Workup Upon Completion Purification Column Chromatography Workup->Purification Product End: 2-Alkynyl-4-arylthiazole Purification->Product Buchwald_Hartwig_Workflow Start Start: 2-Bromo-4-arylthiazole Reagents Amine Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reagents Combine Reaction Reaction Setup Inert Atmosphere Heat (e.g., 80-110 °C) Reagents->Reaction Initiate Workup Aqueous Workup Extraction Reaction->Workup Upon Completion Purification Column Chromatography Workup->Purification Product End: 2-Amino-4-arylthiazole Purification->Product

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-Arylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-4-Arylthiazoles

The 2-amino-4-arylthiazole scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been investigated for the treatment of a wide range of conditions, including cancer, neurodegenerative disorders like Alzheimer's disease, and psoriasis.[1][2] The traditional synthesis of these molecules often involves the Hantzsch thiazole synthesis, which, while effective, can have limitations in terms of substrate scope and functional group tolerance, particularly when complex amines are required.

The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative for the construction of carbon-nitrogen (C-N) bonds.[3][4] This palladium-catalyzed cross-coupling reaction allows for the direct formation of C(sp²)-N bonds between aryl halides and a vast array of primary and secondary amines under relatively mild conditions.[4][5] Its application to heteroaromatic halides, such as 2-bromo-4-arylthiazoles, provides a direct and modular route to novel 2-amino-4-arylthiazole derivatives, significantly streamlining the drug discovery process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to 2-bromo-4-arylthiazole substrates. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][5] While the precise details can vary depending on the specific ligand and substrates, the generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-4-arylthiazole, forming a Pd(II) intermediate.[5][7] This is often the rate-determining step of the cycle.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical to facilitate this step without promoting side reactions.[5]

  • Reductive Elimination: The newly formed C-N bond is created as the desired 2-amino-4-arylthiazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][6]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl bromide.[3] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination pathway and suppress this side reaction.[5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-Br(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex R-Pd(II)-NR'R''(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Pd(0)Ln product R-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration aryl_bromide 2-Bromo-4-arylthiazole (R-Br) aryl_bromide->oxidative_addition amine Amine (HNR'R'') amine->amine_coordination base Base base->amine_coordination caption Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Caption: Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guide to Rational Reaction Design

The success of the Buchwald-Hartwig amination of 2-bromo-4-arylthiazoles is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

For the N-arylation of 2-aminothiazoles, which are structurally analogous to the products of the target reaction, sterically hindered biaryl phosphine ligands have proven to be exceptionally effective.[1][2] These ligands stabilize the palladium center and promote the crucial reductive elimination step.

  • tBuBrettPhos (L1): This has been identified as a superior ligand for the coupling of 2-aminothiazoles with a broad range of aryl bromides and triflates. It facilitates high conversions with reasonable catalyst loadings.[1]

  • EPhos: A more recently developed ligand that has shown high efficacy in the formation of 4-arylaminothiazoles, making it a strong candidate for this application.[8]

  • Other Biarylphosphine Ligands: Ligands such as XPhos and RuPhos are also excellent candidates, known for their broad applicability in challenging aminations.[9]

Palladium precatalysts, such as the G3 or G4 palladacycles, are often preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer greater reliability and can lead to cleaner reaction profiles.

Choice of Base

A strong, non-nucleophilic base is required to deprotonate the coordinated amine within the catalytic cycle.

  • Sodium tert-butoxide (NaOtBu): This is a highly effective base that often leads to high reaction rates. However, its high basicity can be incompatible with sensitive functional groups.[7]

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be used when substrate sensitivity is a concern.[6]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These weaker inorganic bases can be employed for substrates that are incompatible with alkoxides, though they may require higher reaction temperatures or longer reaction times.

Solvent Selection

Aprotic, non-polar, or weakly polar solvents are generally used for the Buchwald-Hartwig amination.

  • Toluene and 1,4-Dioxane: These are the most commonly employed solvents and have been shown to be effective for the amination of related heterocyclic substrates.[10]

  • tert-Butanol (t-BuOH): Can be used alone or as a co-solvent and is particularly effective in many Buchwald-Hartwig systems.

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of 2-bromo-4-arylthiazoles. Optimization may be required for specific substrates.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start setup Reaction Setup: - Add solids (aryl bromide, base, catalyst, ligand) to a dry reaction vessel. start->setup inert Inert Atmosphere: - Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). setup->inert add_liquids Add Liquids: - Add degassed solvent. - Add amine. inert->add_liquids reaction Reaction: - Heat to the desired temperature with vigorous stirring. add_liquids->reaction monitoring Monitoring: - Track progress using TLC, GC-MS, or LC-MS. reaction->monitoring monitoring->reaction Continue if incomplete workup Workup: - Cool the reaction. - Quench (e.g., with water or sat. aq. NH4Cl). - Extract with an organic solvent. monitoring->workup Upon completion purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purification end End: Characterized Product purification->end caption Figure 2. A generalized workflow for the Buchwald-Hartwig amination.

Caption: Figure 2. A generalized workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of 2-Bromo-4-arylthiazoles with Primary and Secondary Amines

This protocol is adapted from the successful N-arylation of 2-aminothiazoles.[1][2]

Materials:

  • 2-Bromo-4-arylthiazole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene (to achieve a 0.25 M concentration of the limiting reagent)

Procedure:

  • To a dry, oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromo-4-arylthiazole, tBuBrettPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe, followed by the amine.

  • Place the vial in a preheated oil bath at 110 °C and stir vigorously for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale/Comments
Palladium Source tBuBrettPhos Pd G3A highly active and reliable precatalyst for this substrate class.[1]
Ligand tBuBrettPhosDemonstrated superior performance for the N-arylation of 2-aminothiazoles.[1]
Catalyst Loading 1.0 - 2.0 mol%A good starting point for optimization. Lower loadings may be possible.
Base NaOtBu (1.4 equiv)Strong base that generally provides high reaction rates.[7]
Solvent 1,4-Dioxane or TolueneAprotic solvents that have shown broad utility in Buchwald-Hartwig reactions.[10]
Temperature 80 - 110 °CTypical temperature range for these couplings.
Concentration 0.25 - 0.5 MA reasonable starting concentration.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poor solubility of reagents- Use a fresh batch of precatalyst.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Screen alternative solvents or solvent mixtures.
Hydrodehalogenation - β-hydride elimination is competing with reductive elimination.- Use a bulkier ligand such as tBuBrettPhos or EPhos.- Lower the reaction temperature.
Formation of Side Products - Reaction with other functional groups on the substrate.- Catalyst decomposition.- Protect sensitive functional groups if necessary.- Screen different ligands and bases to find milder conditions.

Conclusion

The Buchwald-Hartwig amination represents a highly effective and modular strategy for the synthesis of 2-amino-4-arylthiazole derivatives. The use of modern, sterically hindered biarylphosphine ligands, such as tBuBrettPhos, is key to achieving high yields and broad substrate scope with these challenging heteroaromatic substrates. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently access a wide array of novel compounds for applications in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this powerful synthetic methodology.

References

  • Olsen, E. P. K., Arrechea, P. L., & Buchwald, S. L. (2017). Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. Angewandte Chemie International Edition, 56(35), 10569-10572. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Wordpress. Retrieved February 15, 2026, from [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved February 15, 2026, from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Szymański, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • Ruiz-Castillo, P., et al. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 139(18), 6429–6438. Available at: [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved February 15, 2026, from [Link]

  • Nettekoven, U., Naud, F., Schnyder, A., & Blaser, H.-U. (2004). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Synlett, 2004(14), 2579-2581. Available at: [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. Available at: [Link]

Sources

Application Note: Derivatization of 2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole as a foundational scaffold for high-throughput kinase inhibitor discovery. The aminothiazole pharmacophore is a privileged structure in oncology, serving as the core for FDA-approved drugs like Dasatinib (Sprycel) and Dabrafenib (Tafinlar).

Scaffold-Br offers a unique "plug-and-play" architecture. The C2-bromine serves as a reactive handle for introducing hinge-binding motifs via palladium-catalyzed cross-coupling, while the C4-(2-methoxy-4-methylphenyl) moiety provides a pre-installed hydrophobic anchor designed to occupy the kinase specificity pocket (selectivity filter). This note provides validated protocols for Buchwald-Hartwig amination and downstream biological profiling.

Rational Design & Scaffold Architecture

Structural Logic

The efficacy of Scaffold-Br relies on its ability to mimic the adenine ring of ATP.

  • The Thiazole Core: Acts as the central connector. The nitrogen (N3) typically accepts a hydrogen bond from the kinase hinge region.

  • C2-Position (Bromine): This is the diversification point. Displacing the bromine with an amine (aromatic or aliphatic) creates the critical donor-acceptor H-bond pair required for high-affinity hinge binding.

  • C4-Position (Aryl Group): The 2-methoxy-4-methylphenyl group is electronically rich and sterically demanding.

    • 2-Methoxy: Often induces a conformational lock relative to the thiazole ring, minimizing entropy loss upon binding. It may also engage in dipole interactions with the "Gatekeeper" residue.

    • 4-Methyl:[1] Extends into the hydrophobic back-pocket (Region II), improving potency via Van der Waals interactions.

Visualizing the Design Strategy

The following diagram illustrates the transformation of the inactive bromo-scaffold into a bioactive inhibitor.

ScaffoldDesign Figure 1: Transformation of Scaffold-Br into a Functional Kinase Inhibitor Scaffold Scaffold-Br (Inactive Precursor) Reaction Pd-Catalyzed C-N Coupling Scaffold->Reaction + Amine (R-NH2) Inhibitor 2-Aminothiazole Inhibitor (Bioactive) Reaction->Inhibitor Yield > 75% Hinge Hinge Binder (New Amine Group) Inhibitor->Hinge C2 Interaction Pocket Hydrophobic Anchor (2-OMe-4-Me-Phenyl) Inhibitor->Pocket C4 Interaction

Synthetic Protocol: Library Generation

Objective: Replace the C2-Bromine with diverse amine "heads" to scan the kinase hinge region. Method: Buchwald-Hartwig Cross-Coupling.[2][3] Why this method? Standard Nucleophilic Aromatic Substitution (


) is often sluggish on unactivated thiazoles. Palladium catalysis ensures high yields and tolerates a wide range of amine partners.
Materials
  • Substrate: Scaffold-Br (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)

    • Note: Xantphos is preferred for its wide bite angle, stabilizing the Pd center during the reductive elimination step.

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - Must be anhydrous.
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Solids Addition: Add Scaffold-Br (100 mg, 0.35 mmol),

    
     (16 mg, 0.017 mmol), Xantphos (20 mg, 0.035 mmol), and 
    
    
    
    (228 mg, 0.70 mmol) to the vial.
  • Degassing: Cap the vial and cycle vacuum/Argon three times to remove trace oxygen (critical for catalyst longevity).

  • Liquid Addition: Inject anhydrous 1,4-Dioxane (3.5 mL) via syringe. Add the liquid amine (if applicable) at this stage. If the amine is solid, add it in step 2.

  • Reaction: Heat the block to 100°C and stir vigorously for 12–16 hours.

    • Self-Validation: Monitor via LC-MS. The starting material (Br-isotope pattern 1:1) should disappear, replaced by the product mass (M+H).

  • Workup: Cool to room temperature. Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Biological Validation: Kinase Profiling

Objective: Determine the inhibitory potency (


) of the synthesized library against a panel of kinases (e.g., Src, Abl, CDK2).
Method:  ADP-Glo™ Kinase Assay (Promega).
Principle:  Measures kinase activity by quantifying the amount of ADP produced during the reaction. It is a luminescent, homogeneous assay.
Assay Workflow Diagram

AssayWorkflow Figure 2: ADP-Glo Kinase Assay Protocol Step1 Kinase Reaction (Enzyme + Substrate + ATP + Compound) Step2 ADP-Glo Reagent Addition (Terminates Rxn, Depletes ATP) Step1->Step2 60 min @ RT Step3 Incubation (40 min) Step2->Step3 Step4 Detection Reagent Addition (Converts ADP to ATP -> Luciferase) Step3->Step4 Step5 Luminescence Readout (RLU ~ Kinase Activity) Step4->Step5 30 min Incubation

Detailed Protocol
  • Compound Prep: Prepare 10mM stock solutions of synthesized inhibitors in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (1% DMSO final).

  • Enzyme Mix: Dilute the target kinase (e.g., c-Src, 2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound.

    • Add 2 µL of Enzyme Mix.

    • Incubate 10 mins (Pre-equilibrium).

    • Add 1 µL of ATP/Substrate mix (e.g., 10 µM ATP, 0.2 µg/µL Poly E4Y).

  • Incubation: Cover and incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent. Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Normalize RLU to controls (DMSO = 0% inhibition, Staurosporine = 100% inhibition). Fit curves using a 4-parameter logistic model to calculate

    
    .
    

Data Analysis & SAR Strategy

When analyzing the data from Scaffold-Br derivatives, organize results to identify Structure-Activity Relationships (SAR).

Table 1: Hypothetical SAR Data Structure

Compound IDR-Group (Amine)c-Src IC50 (nM)CDK2 IC50 (nM)Interpretation
Ref (Start) -Br>10,000>10,000Inactive (No hinge binder).
CMPD-01 -NH-Phenyl4501,200Aromatic stack good; H-bond weak.
CMPD-02 -NH-(2-Cl-6-Me-Ph)12 850Dasatinib-like motif. High potency.
CMPD-03 -NH-Cyclopropyl2,5005,000Aliphatic amines lack stacking.
CMPD-04 -NH-Pyridine-3-yl85120H-bond acceptor improves affinity.
Troubleshooting & Optimization
  • Low Potency: If

    
     > 1 µM, the amine "head" may be too bulky, clashing with the gatekeeper residue, or the 4-aryl tail (the methoxy-methyl group) is not sitting correctly in the hydrophobic pocket.
    
  • Poor Solubility: The 2-methoxy-4-methylphenyl group is lipophilic. If compounds precipitate, introduce polar solubilizing groups (e.g., piperazine, morpholine) on the amine side (R-group).

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[4] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[4] Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • BenchChem. (2025). "Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry." BenchChem Application Notes.

Sources

Application Notes and Protocols for the Synthesis of TASIN Analogs via Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting Cholesterol Biosynthesis in Cancer with Novel TASIN Analogs

Truncating Adenomatous Polyposis Coli (APC) selective inhibitor-1 (TASIN-1) has emerged as a promising small molecule that selectively induces apoptosis in colorectal cancer (CRC) cells harboring truncating mutations in the APC gene.[1][2] These mutations are present in over 80% of CRC cases, making TASIN-1 and its analogs a highly attractive therapeutic strategy.[1] The mechanism of action of TASINs is attributed to the inhibition of cholesterol biosynthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1][2][3] Specifically, TASIN-1 is postulated to inhibit the enzyme Emopamil Binding Protein (EBP), which is involved in the post-squalene segment of the cholesterol biosynthesis pathway.[1][3][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel TASIN analogs incorporating a thiazole moiety. The rationale for integrating the thiazole heterocycle lies in its prevalence in medicinally active compounds and its potential to modulate the physicochemical and pharmacological properties of the TASIN scaffold, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Core Synthetic Strategy: A Convergent Approach

The synthesis of thiazole-containing TASIN analogs is achieved through a convergent approach, which involves the preparation of two key intermediates: a substituted 1,4'-bipiperidine core and a thiazole-containing sulfonyl chloride. These intermediates are then coupled in the final step to yield the desired TASIN analog. This strategy offers modularity, allowing for the facile generation of a library of analogs by varying the substituents on both the bipiperidine and the thiazole rings.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of Thiazole Sulfonyl Chloride cluster_1 Synthesis of Bipiperidine Core cluster_2 Final Coupling and Product Formation A Thioamide/Thiourea C Hantzsch Thiazole Synthesis A->C B alpha-Haloketone B->C D Substituted Thiazole C->D E Chlorosulfonation D->E F Thiazole Sulfonyl Chloride E->F K Sulfonylation F->K G Substituted Piperidine I Reductive Amination G->I H Protected 4-Piperidone H->I J 1,4'-Bipiperidine I->J J->K L TASIN Analog K->L M Purification & Characterization L->M N Final Product M->N

Figure 1: A generalized workflow for the synthesis of thiazole-containing TASIN analogs, highlighting the convergent strategy.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

TASIN analogs exert their selective cytotoxicity by disrupting cholesterol homeostasis in cancer cells with truncated APC. This is achieved by inhibiting a key enzyme in the cholesterol biosynthesis pathway, leading to the depletion of downstream sterols essential for cell viability.

G A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C D Isoprenoids C->D E Squalene D->E F Lanosterol E->F G Emopamil Binding Protein (EBP) F->G H Cholesterol G->H K Apoptosis in APC-mutant Cancer Cells G->K J Cell Membrane Integrity Signaling H->J I TASIN Analog I->G Inhibition J->K

Sources

Application Notes and Protocols: Sandmeyer Bromination of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromothiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically significant agents. The conversion of the versatile 2-amino group to a bromo substituent via the Sandmeyer reaction opens a gateway to a vast chemical space for lead optimization and the development of novel therapeutics.[1][2][3] The resulting 2-bromothiazoles are key intermediates, readily participating in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the introduction of diverse molecular fragments.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the Sandmeyer bromination of 2-aminothiazoles. It delves into the underlying mechanism, offers detailed, field-proven protocols, and addresses critical safety considerations inherent to this powerful transformation.

The Sandmeyer Reaction: A Mechanistic Overview

The Sandmeyer reaction is a cornerstone of aromatic chemistry, facilitating the substitution of an aromatic amino group with a halide, cyanide, or other nucleophiles.[5][6][7] The reaction proceeds through a two-stage process:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrobromic acid, HBr).[8][9] This converts the amino group into a highly reactive diazonium salt. For 2-aminothiazoles, this step requires careful temperature control to prevent the decomposition of the sensitive diazonium intermediate.[10][11]

  • Copper(I)-Catalyzed Bromination: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr).[8][12] The Cu(I) catalyst facilitates a single-electron transfer to the diazonium species, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical.[7][13] This radical then reacts with the bromide from the copper(II) bromide species formed in the catalytic cycle to yield the desired 2-bromothiazole and regenerate the Cu(I) catalyst.[13][14]

Visualizing the Chemical Transformation

Sandmeyer_Mechanism cluster_diazotization Diazotization Step cluster_bromination Bromination Step 2-Aminothiazole 2-Aminothiazole Diazonium_Salt 2-Thiazole Diazonium Salt 2-Aminothiazole->Diazonium_Salt NaNO₂, HBr 0-5 °C Aryl_Radical 2-Thiazole Radical Diazonium_Salt->Aryl_Radical + Cu(I)Br - N₂ - Cu(II)Br₂ 2-Bromothiazole 2-Bromothiazole Aryl_Radical->2-Bromothiazole + Cu(II)Br₂ - Cu(I)Br

Caption: Reaction mechanism for the Sandmeyer bromination.

Experimental Protocols

A. Classic Aqueous Diazotization and Sandmeyer Bromination

This protocol is a robust and widely applicable method for the Sandmeyer bromination of various 2-aminothiazole derivatives.

Materials:

  • 2-Aminothiazole derivative

  • Concentrated Hydrobromic Acid (48% HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

Part 1: Diazotization

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0–5 °C, add the 2-aminothiazole derivative (1.0 eq) to a solution of concentrated hydrobromic acid (3.0 eq) in water.[8]

  • Stir the mixture vigorously to ensure complete dissolution or a fine suspension of the resulting hydrobromide salt.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature is strictly maintained below 5 °C.[8][10] Caution: Diazonium salts can be explosive if allowed to warm or isolate in a dry state.[11][15]

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

Part 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in concentrated hydrobromic acid (1.5 eq).[8]

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.[8]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.[8]

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).[8]

  • Combine the organic extracts and wash them successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The crude 2-bromothiazole can be purified by column chromatography on silica gel.

B. Anhydrous Sandmeyer Bromination using tert-Butyl Nitrite

This protocol is advantageous for substrates that are sensitive to aqueous acidic conditions.

Materials:

  • 2-Aminothiazole derivative

  • Copper(I) Bromide (CuBr)

  • tert-Butyl Nitrite (t-BuONO)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Water

Procedure:

  • In a reaction vessel, suspend the 2-aminothiazole derivative (1.0 eq) and copper(I) bromide (1.5 eq) in anhydrous acetonitrile.[12][16]

  • Cool the mixture in an ice bath to 0 °C.

  • Add tert-butyl nitrite (1.2 eq) dropwise to the cooled suspension while maintaining the temperature below 10 °C.[16]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[16]

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

workflow start 2-Aminothiazole diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer workup Aqueous Workup & Extraction sandmeyer->workup purification Column Chromatography workup->purification product Pure 2-Bromothiazole purification->product

Caption: General workflow for the Sandmeyer bromination.

Key Reaction Parameters and Expected Yields

ParameterAqueous ProtocolAnhydrous ProtocolRationale and Field-Proven Insights
Temperature 0-5 °C (Diazotization)< 10 °C (Nitrite Addition)Strict temperature control is crucial to prevent the premature decomposition of the unstable diazonium salt, which can lead to reduced yields and the formation of byproducts.[10][11]
Stoichiometry 1.1 eq NaNO₂, 1.2 eq CuBr1.2 eq t-BuONO, 1.5 eq CuBrA slight excess of the nitrite source ensures complete diazotization. A stoichiometric or slight excess of CuBr is often used to drive the reaction to completion.[5]
Solvent H₂O / HBrAcetonitrileThe choice of solvent depends on the substrate's solubility and stability. Acetonitrile is a good option for anhydrous conditions.[12][16]
Expected Yield 40-70%50-80%Yields can vary depending on the specific 2-aminothiazole substrate and the purity of the reagents. The anhydrous protocol can sometimes offer higher yields for sensitive substrates.[12]

Trustworthiness: A Self-Validating System

The Sandmeyer reaction protocol incorporates several self-validating checks to ensure a successful and safe reaction:

  • Visual Cues: The formation of the diazonium salt is often accompanied by a change in the color and clarity of the solution. The subsequent addition to the copper(I) bromide solution should result in vigorous nitrogen gas evolution, a clear indicator that the Sandmeyer reaction is proceeding.

  • Temperature Monitoring: Continuous monitoring of the reaction temperature during the diazotization step is a critical control point. Any significant exotherm could indicate a runaway reaction.

  • Reaction Monitoring: The progress of the reaction can be effectively monitored by TLC, allowing the researcher to determine the optimal reaction time and ensure complete consumption of the starting material.

Safety Considerations

The Sandmeyer reaction, while powerful, involves potentially hazardous intermediates and reagents. Adherence to strict safety protocols is paramount.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry.[11][15] They should always be prepared and used in solution at low temperatures. Never attempt to isolate the diazonium salt intermediate.

  • Gas Evolution: The reaction generates a significant amount of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood with an open or vented system to prevent pressure buildup.

  • Corrosive Reagents: Concentrated hydrobromic acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quenching: Any residual diazonium salt should be quenched before workup and disposal. This can be achieved by the addition of a reducing agent like sodium bisulfite.

References

  • IOSR Journal. (2014, January 15). Synthesis of Some Azo Disperse-Reactive Dyes From 2-Aminothiazole Derivatives And Their Application Properties On Polyester/Cotton Blend. Retrieved from [Link]

  • Mondal, B. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Siméon, F., Sobrio, F., & Gembus, V. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Synthesis, 44(12), 1861-1866.
  • Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Wang, D., & Wang, J. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460.
  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2024, July 22). The Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Abdel-Aziz, A. M. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Abdel-Aziz, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
  • ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(3), 513-530.
  • datapdf.com. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic. Retrieved from [Link]

  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]

  • PubMed. (2017, June 2). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing 4-aryl-thiazole derivatives is the Hantzsch thiazole synthesis, first reported in 1887.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this translates into a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis: Reaction of 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one (the α-bromoketone) with thiourea to form the 2-amino-4-arylthiazole intermediate.

  • Step 2: Sandmeyer-type Bromination: Conversion of the 2-amino group to a bromo group using a diazotization reaction followed by treatment with a copper(I) bromide source.

This overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Bromination A 2-bromo-1-(2-methoxy- 4-methylphenyl)ethan-1-one C 2-amino-4-(2-methoxy- 4-methylphenyl)thiazole A->C Ethanol, Reflux B Thiourea B->C Ethanol, Reflux F 2-bromo-4-(2-methoxy- 4-methylphenyl)thiazole C->F Acetonitrile, 60 °C D NaNO2, HBr E CuBr

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Part 1: Hantzsch Thiazole Synthesis (Step 1)

Question 1: My yield for the 2-amino-4-arylthiazole intermediate is very low. What are the primary causes?

Low yields in the Hantzsch synthesis are common and can typically be traced back to a few key areas.[4]

  • Purity of Starting Materials: The α-bromoketone is often the culprit. It can be unstable and may contain unreacted starting ketone or dibrominated side products. Ensure the α-bromoketone is pure by NMR or used immediately after preparation.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can drastically reduce yield.[4] Ethanol is a common solvent, and the reaction is typically run at reflux.[5] Insufficient heating may lead to an incomplete reaction.

  • Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion, especially if the α-bromoketone has some impurities.[6][7]

  • Work-up Procedure: The 2-aminothiazole product is often isolated by precipitation.[6] After cooling the reaction, pouring it into a basic aqueous solution (like 5% sodium carbonate) helps neutralize any HBr formed and precipitates the free amine product, which can then be collected by filtration.[6]

Question 2: My TLC shows multiple spots after the cyclization reaction. What are the likely side products?

The most common side product is unreacted α-bromoketone. Other possibilities include byproducts from impurities in the starting ketone. A typical side reaction is the formation of isomeric impurities, especially under acidic conditions.[4] Maintaining neutral or slightly basic conditions during work-up is recommended to minimize this.

Question 3: Can I improve the reaction efficiency using alternative methods?

Yes, modern variations of the Hantzsch synthesis have been developed to improve yields and reduce reaction times. These include:

  • Microwave-assisted synthesis: This can dramatically shorten reaction times from hours to minutes and often improves yields.[8][9]

  • Ultrasound irradiation: Sonication provides mechanical energy that can accelerate the reaction rate, often at lower temperatures.[8]

  • Heterogeneous Catalysts: The use of solid-supported catalysts can simplify purification and improve reaction efficiency.[5][8]

Parameter Conventional Heating Microwave Irradiation Ultrasound Irradiation
Reaction Time Several hours5-30 minutes30-90 minutes
Typical Yield 60-85%80-95%[9]75-90%[8]
Energy Input High (sustained reflux)Moderate (pulsed)Low
Key Advantage Simple setupSpeed and efficiencyMilder conditions

Table 1. Comparison of different energy sources for Hantzsch thiazole synthesis.

Part 2: Bromination (Step 2)

Question 4: The Sandmeyer-type bromination of the 2-aminothiazole is not working well. What are the critical parameters?

This is a sensitive transformation that requires careful control of conditions. The reaction proceeds via the formation of a diazonium salt, which is then displaced by bromide.

  • Reagent Choice and Stoichiometry: A common procedure involves reacting the 2-aminothiazole with an alkyl nitrite (like tert-butyl nitrite or n-butyl nitrite) and a copper(I) bromide (CuBr) source in an appropriate solvent like acetonitrile.[10][11] Using an excess of both the nitrite (e.g., 1.5 eq) and the copper salt (e.g., 1.5 eq) is crucial for high conversion.[10]

  • Temperature Control: The initial formation of the diazonium salt is typically done at low temperatures (0-5 °C) to prevent its decomposition. After formation, the reaction is gently heated (e.g., to 60 °C) to facilitate the substitution with bromide.[10]

  • Anhydrous Conditions: The presence of water can lead to the formation of undesired hydroxylated byproducts. Ensure all reagents and solvents are dry.

Troubleshooting_Tree Start Low Yield of Final Product Step1 Problem in Step 1 (Hantzsch)? Start->Step1 Step2 Problem in Step 2 (Bromination)? Start->Step2 Purity Check Purity of α-bromoketone Step1->Purity Yes Reagents2 Use Excess (1.5 eq) n-Butyl Nitrite & CuBr Step2->Reagents2 Yes Conditions1 Optimize Reflux Time & Temperature Purity->Conditions1 If pure Workup1 Ensure Basic Workup (e.g., Na2CO3 wash) Conditions1->Workup1 If optimized Temp2 Control Temperature (0°C then heat to 60°C) Reagents2->Temp2 If stoichiometry is correct Anhydrous Use Anhydrous Solvents/Reagents Temp2->Anhydrous If temp is controlled

Caption: A decision tree for troubleshooting low product yield.

Question 5: I am seeing significant impurities after the bromination step. What could they be?

Besides unreacted 2-aminothiazole, potential side products include:

  • Phenolic byproduct: If water is present, the diazonium intermediate can be trapped to form the 2-hydroxythiazole derivative.

  • Decomposition products: Diazonium salts can be unstable. If the temperature is not carefully controlled, complex tar-like materials can form.

  • Aryl Bromination: While less common for the thiazole ring itself, harsh conditions could potentially lead to bromination on the activated phenyl ring, although the primary reaction is the Sandmeyer-type conversion.

Question 6: How can I effectively purify the final this compound?

The crude product from the bromination step typically requires purification.

  • Aqueous Work-up: After the reaction, the mixture is often evaporated, and the residue is taken up in an organic solvent like ethyl acetate.[10] This solution should be washed with a mild aqueous base (e.g., dilute ammonia solution) to remove copper salts and any acidic byproducts.[10]

  • Column Chromatography: Purification by flash column chromatography on silica gel is the most effective method.[10][12] A non-polar eluent system, such as a gradient of ethyl acetate in heptane or hexane, is typically used.[10] Monitor the fractions by TLC to isolate the pure product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(2-methoxy-4-methylphenyl)thiazole (Step 1)
  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one (1.0 eq).

  • Add thiourea (1.2 eq) and ethanol (approx. 0.2 M concentration).

  • Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium carbonate (Na₂CO₃).[6]

  • A precipitate should form. Continue stirring for 15-20 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water.

  • Dry the solid product under vacuum. The material is often pure enough for the next step, but can be recrystallized from ethanol if necessary.[5]

Protocol 2: Synthesis of this compound (Step 2)

This protocol is adapted from procedures for similar 4-phenylthiazoles.[10][11]

  • In a flask under a nitrogen atmosphere, dissolve the 2-amino-4-(2-methoxy-4-methylphenyl)thiazole (1.0 eq) and copper(I) bromide (CuBr, 1.5 eq) in anhydrous acetonitrile.

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • Slowly add n-butyl nitrite (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for 30 minutes.

  • Remove the ice bath and heat the reaction mixture to 60 °C for 1-2 hours, or until TLC analysis shows consumption of the starting material.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a dilute aqueous ammonia solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography using a heptane/ethyl acetate eluent system to yield the final product.

References

  • BenchChem. (2025). optimization of Hantzsch thiazole synthesis reaction conditions.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Belhassan, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2893. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. [Scientific Diagram].
  • Ahmad, I., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Research, 13(2).
  • Polshettiwar, V., & Varma, R. S. (2021). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Green Chemistry, 23(21), 8335-8365.
  • CUTM Courseware. (n.d.). THIAZOLE.
  • ChemicalBook. (2022, January 24). Synthesis of Thiazole.
  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Available at: [Link]

  • ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
  • Chem Help ASAP. (2020, November 5).
  • Singh, P. P., et al. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 15(4), 295-307.
  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • Gary, B. D., et al. (2015). An Investigation of Phenylthiazole Antiflaviviral Agents. Molecules, 20(12), 22741–22753.
  • Fairlie, D. P., & West, M. L. (2012). Thiazoles in Peptides and Peptidomimetics. UQ eSpace.
  • BenchChem Technical Support Team. (2025, December).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Koutsourea, A., et al. (2015). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry, 23(17), 5786–5798.
  • ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • Manjunatha, K. S., et al. (2007). Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. Indian Journal of Heterocyclic Chemistry, 17(2), 181-182.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-phenylthiazole 97%.
  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-phenylthiazole 97%.
  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Shinde, P., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 524-530.
  • Google Patents. (n.d.).
  • Weitzner, B., et al. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ResearchGate. (n.d.). Synthesis of 2-bromo-4-phenylthiazole. [Scientific Diagram].
  • ACS Omega. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A. ACS Omega, 7(30), 26328–26335.

Sources

Avoiding debromination side reactions in thiazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Debromination Side Reactions in Thiazole Coupling

Executive Summary

In the cross-coupling of bromothiazoles—particularly 2-bromothiazole—protodebromination (hydrodebromination) is the most persistent failure mode. This occurs when the oxidative addition intermediate (


) undergoes protonolysis or hydride transfer rather than the desired transmetallation.

This guide moves beyond generic advice. It treats the reaction as a competitive kinetic system where the rate of Transmetallation (


) must aggressively outcompete the rate of Reduction (

).
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My 2-bromothiazole starting material is converting to thiazole (H-thiazole) within 30 minutes. Is my catalyst dead?

A: No, your catalyst is likely too active at oxidative addition but stalled at transmetallation.

  • The Mechanism: Thiazoles are electron-deficient. The C2-Br bond undergoes rapid oxidative addition to Pd(0). If the subsequent transmetallation step with your boronic acid/ester is slow (due to steric hindrance or low nucleophilicity), the long-lived Pd(II)-aryl species becomes vulnerable.

  • The Leak: It scavenges a hydride (from solvent decomposition or

    
    -hydride elimination of alkyl impurities) or a proton (from moisture), leading to reductive elimination of the hydro-thiazole.
    
  • Immediate Fix: Switch to a Pre-activated Boronate strategy. Do not mix everything at once. Treat the boronic acid with the base 15 minutes before adding the Pd-catalyst and bromide. This increases the concentration of the active boronate species (trihydroxyborate), accelerating

    
    .
    
Q2: I am using DMF/aqueous

(Suzuki standard conditions). Why is debromination dominant?

A: This "standard" condition is a trap for thiazoles.

  • Causality: DMF can act as a hydride source (decomposing to dimethylamine and CO, supplying H-), and water acts as a proton source. The basicity of thiazole nitrogen can also direct protons to the active site.

  • The Fix: Abandon aqueous/protic systems. Move to Anhydrous Conditions .

    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

    • Base: Anhydrous

      
       or 
      
      
      
      .
    • Additives: If solubility is poor, use a phase transfer catalyst (TBAB) rather than adding water.

Q3: Which ligand system specifically stops this side reaction?

A: You need ligands that enforce rapid Reductive Elimination and stabilize the Pd center against hydride insertion.

  • Recommendation: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands).

    • XPhos or SPhos : The steric bulk protects the Pd center and accelerates the coupling cycle.[1]

    • Avoid:

      
       or 
      
      
      
      . These are often too slow for electron-deficient heteroaryls, leaving the Pd-intermediate exposed to side reactions.
  • Self-Validating Check: If using XPhos, the reaction mixture should turn from dark red/brown to a lighter orange/yellow upon completion. Persistent black precipitate indicates Pd black formation (catalyst death), often correlating with debromination.

Part 2: Visualizing the "Leak" in the Cycle

The following diagram illustrates where the reaction diverges toward the unwanted debrominated byproduct.

ThiazoleCoupling cluster_legend Critical Control Point Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br Species) Start->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)3 / Base SideRxn Hydride Source / Protonolysis (Solvent/Water) OxAdd->SideRxn Slow Transmetallation Product Desired Thiazole Product TransMet->Product Reductive Elimination Waste Debrominated Byproduct (H-Thiazole) SideRxn->Waste Reductive Elimination

Caption: The "Leak" occurs after Oxidative Addition. If Transmetallation is slower than the interaction with proton/hydride sources, the cycle diverts to the Debrominated Byproduct.

Part 3: Optimized Experimental Protocol

Protocol: Anhydrous Suzuki Coupling of 2-Bromothiazole

This protocol is designed to eliminate proton sources and maximize transmetallation rates.

Reagents:

  • 2-Bromothiazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) - Excess is crucial to drive kinetics.

  • 
     (2 mol%) / XPhos (4-8 mol%) - Pre-complexed if possible.
    
  • Base: Anhydrous

    
     (3.0 equiv) - Finely ground.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Methodology:

  • Catalyst Pre-Activation (The "Soak"): In a glovebox or under Argon flow, mix

    
     and XPhos in 1 mL of dioxane. Stir at RT for 10 mins.
    
    • Why? Ensures active

      
       species is formed before it sees the unstable thiazole.
      
  • Boronate Activation: In the main reaction vessel, combine Aryl Boronic Acid and anhydrous

    
    . Add the remaining Dioxane. Stir vigorously for 10 mins.
    
    • Why? Generates the reactive boronate species in situ, ready to intercept the Pd-oxidative addition complex immediately.

  • Substrate Addition: Add the 2-Bromothiazole to the Boronate/Base slurry.

  • Initiation: Add the Catalyst solution (from Step 1) via syringe. Seal vessel.

  • Thermal Drive: Heat to 90°C.

    • Self-Validating Checkpoint: Monitor by LCMS at t=30 min.

      • Pass: Ratio of Product : Starting Material > 1:1.

      • Fail: Significant H-Thiazole (M-Br+H) peak observed. Action: Stop, add 10% more boronic acid, and increase concentration.

Part 4: Comparative Data on Conditions

The table below summarizes how environmental factors shift the reaction selectivity.

VariableCondition A (High Risk)Condition B (Optimized)Mechanistic Impact
Solvent MeOH, EtOH, DMF/H2OToluene, Dioxane, THF Protic solvents donate H+ for protonolysis. DMF can donate H- (hydride).[2]
Base

,


,

,

Weak/hydrated bases slow down transmetallation. Fluorides activate boronates rapidly.
Ligand

, None
XPhos, SPhos,

Bulky ligands accelerate reductive elimination, leaving less time for side reactions.
Atmosphere Nitrogen (Balloon)Argon (Schlenk/Glovebox) Oxygen promotes homocoupling, which depletes boronic acid, indirectly favoring debromination.
References
  • Mechanistic Studies on Dehalogenation: Navarro, O. et al.[3] "Dehalogenation of Aryl Halides: Mechanisms and Prevention." Journal of Organic Chemistry. (Contextual validation from general search results on dehalogenation mechanisms).

  • Ligand Effects in Thiazole Coupling: BenchChem Technical Guides. "Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings." 4[2][5][6][7][8][9][10][11][12]

  • Suzuki-Miyaura General Mechanism & Side Reactions: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Side Reactions." 13

  • Role of Solvents in Transfer Hydrogenation (Debromination analogy): MDPI Molecules. "Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation." 9

  • Base-Promoted Dehalogenation Pathways: Organic Chemistry Portal. "Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation."[3] 3[5][6][7][8][9][10][11][12][14][15]

Sources

Solubility issues with methoxy-methylphenyl thiazoles in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in DMSO and Aqueous Media

Welcome to the technical support center for methoxy-methylphenyl thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimental workflows. As a class of molecules with significant interest in medicinal chemistry, their physicochemical properties can present unique challenges. This resource provides field-proven insights and protocols to ensure reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions - The Chemistry of Methoxy-Methylphenyl Thiazoles

This section addresses the fundamental chemical principles that underpin the solubility behavior of this compound class.

Q1: What are methoxy-methylphenyl thiazoles and why is their solubility often challenging?

Methoxy-methylphenyl thiazoles are heterocyclic compounds featuring a core thiazole ring substituted with both a methoxy group (-OCH₃) and a methylphenyl (tolyl) group. The solubility of these molecules is a complex interplay of these components:

  • Thiazole Ring: The thiazole ring itself is a five-membered aromatic heterocycle containing sulfur and nitrogen. While it has some polar character, its overall contribution to aqueous solubility is modest.[1][2] The basic nitrogen atom can be protonated, making the solubility of many thiazole derivatives pH-dependent.[3]

  • Methylphenyl Group: This is a nonpolar, hydrophobic (lipophilic) moiety. It significantly increases the molecule's tendency to associate with organic solvents like DMSO and dramatically decreases its solubility in aqueous media.

  • Methoxy Group: The methoxy group has a dual nature. The oxygen atom can act as a hydrogen bond acceptor, which can slightly improve aqueous solubility. However, the methyl portion is hydrophobic. The group's overall effect depends heavily on its position on the phenyl ring, where it can influence the molecule's electronic properties and crystal packing.[4][5]

The combination of a large hydrophobic phenyl group with the heterocyclic thiazole core often results in compounds that are poorly soluble in water, necessitating the use of organic solvents like DMSO.

Q2: Why is Dimethyl Sulfoxide (DMSO) the standard solvent for initial dissolution?

DMSO is a powerful, polar aprotic solvent, making it an excellent choice for dissolving a wide range of organic molecules that are insoluble in water.[6][7] Its ability to act as both a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate both polar and non-polar regions of a molecule.[8] For high-throughput screening and compound storage, DMSO is the industry standard because it can typically dissolve compounds at high concentrations (e.g., 10-30 mM) and is miscible with water, allowing for subsequent dilution into aqueous assay buffers.[9][10]

Q3: What are the two most common solubility problems I will face?

Researchers typically encounter two primary hurdles:

  • Incomplete Dissolution in 100% DMSO: The compound may fail to fully dissolve in pure DMSO, especially at high concentrations, leading to a suspension instead of a true solution. This can be caused by strong crystal lattice energy or if the compound's solubility limit in DMSO is lower than desired.

  • Precipitation Upon Aqueous Dilution: This is the most frequent issue. A compound may be perfectly soluble in 100% DMSO but will "crash out" or precipitate when diluted into an aqueous buffer (e.g., PBS, cell culture media).[11][12] This "solvent shock" occurs because the water in the buffer is a poor solvent for the lipophilic compound, which is no longer stabilized by the surrounding DMSO molecules.

Q4: Can the specific substitution pattern on the phenyl ring affect solubility?

Yes, the relative positions (ortho-, meta-, para-) of the methoxy and methyl groups on the phenyl ring can subtly alter the compound's physicochemical properties, including its melting point and solubility. These changes arise from differences in intramolecular hydrogen bonding, molecular symmetry (which affects crystal packing), and electronic effects that can influence the pKa of the thiazole ring.[13] While these effects are compound-specific, they can explain why seemingly similar analogs exhibit different solubility behaviors.

Part 2: Troubleshooting Guide - From Solid Compound to Final Assay

This section provides a systematic, question-and-answer guide to resolving practical solubility issues.

Issue 1: The compound will not dissolve in 100% DMSO.

Question: My methoxy-methylphenyl thiazole powder is not dissolving completely in DMSO. I can see visible particulates. What should I do?

Answer: This indicates that you are either near or have exceeded the compound's solubility limit in DMSO, or that the dissolution kinetics are slow. Follow this systematic approach:

  • Vortex Thoroughly: Ensure the sample has been vortexed for at least 1-2 minutes to provide sufficient mechanical energy to break up aggregates.

  • Gentle Warming: Briefly warm the sample in a water bath set to 30-40°C. Increased temperature often enhances solubility. However, do not overheat, as this can degrade thermally sensitive compounds.

  • Sonication: If warming is ineffective, sonicate the sample in a water bath sonicator for 5-15 minutes.[14] The high-frequency sound waves can break apart crystal lattices and facilitate dissolution.

  • Re-evaluate Concentration: If particulates remain after these steps, you have likely exceeded the compound's intrinsic solubility in DMSO. You will need to prepare a stock solution at a lower concentration. It is critical to work with a clear, homogenous stock solution to ensure accurate dosing in subsequent experiments.[15]

Issue 2: The DMSO stock solution precipitated during storage.

Question: My stock solution was clear when I made it, but after one freeze-thaw cycle, I see crystals or a cloudy suspension. Why did this happen?

Answer: This is a common phenomenon, especially with high-concentration stocks.[15]

  • Cause: The initial dissolution may have created a supersaturated solution, which is thermodynamically unstable. The process of freezing and thawing provides the energy needed for the compound to nucleate and precipitate out of solution.[16] Additionally, if the DMSO used was not anhydrous (water-free), absorbed moisture can reduce the solvent's solvating power and promote precipitation.[11][17]

  • Solution:

    • Attempt to redissolve the compound using the gentle warming and sonication steps described in Issue 1.

    • If the precipitate fully redissolves, the stock can be used. However, be aware that it may precipitate again upon re-freezing.

    • To prevent this in the future, consider storing the stock at a slightly lower concentration or preparing smaller, single-use aliquots to minimize the number of freeze-thaw cycles.[12][18] Always use high-purity, anhydrous DMSO for preparing stock solutions.[10]

Issue 3: The compound precipitates upon dilution into aqueous assay buffer.

Question: My compound is fully dissolved in DMSO, but it immediately turns my cell culture media cloudy when I add it. How do I prevent this?

Answer: This is the most critical challenge, as precipitated compound is not bioavailable and will lead to inaccurate and unreliable assay results. The key is to make the transition from an organic solvent to an aqueous environment more gradual.

  • Solution A: The Serial Dilution Method (Recommended First Step) This technique avoids shocking the compound with a sudden, massive change in solvent polarity. Instead of a single large dilution, you perform one or more intermediate dilution steps.[11][17] This is the most robust method for maintaining solubility.

  • Solution B: The Co-Solvent Strategy If serial dilution is insufficient, a water-miscible co-solvent can be introduced. Co-solvents can help bridge the polarity gap between DMSO and water. Common choices include PEG 400, ethanol, or glycerol.[18]

    • Approach: Prepare the initial stock solution in a solvent mixture, for example, 80% DMSO and 20% PEG 400. This mixed-solvent stock may show improved behavior when diluted into the final aqueous buffer. The optimal ratio must be determined empirically.

  • Solution C: pH Modification The thiazole ring contains a nitrogen atom that is weakly basic. If your compound has an ionizable center, its solubility can be dramatically influenced by pH.[3]

    • Approach: Determine if adjusting the pH of your final aqueous buffer is feasible for your assay. For a weakly basic compound, lowering the pH (making the buffer more acidic) will protonate the molecule, and the resulting salt form is often much more water-soluble. Conversely, acidic compounds are more soluble at higher pH.[8] This must be done cautiously to avoid affecting the biological system (e.g., cell health or enzyme activity).

Part 3: Standardized Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
  • Pre-Weigh Compound: Weigh out the desired amount of your methoxy-methylphenyl thiazole compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube). It is more accurate to dissolve the entire contents of a supplier's vial rather than weighing out very small quantities.[19]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to the solid compound to achieve a final concentration of 10 mM.[10]

  • Dissolution: Cap the vial tightly and vortex for 2 minutes. Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Assisted Dissolution (If Necessary): If the solid is not fully dissolved, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently. If particulates persist, use a bath sonicator for 10-15 minutes.[12]

  • Storage: Once a clear solution is obtained, aliquot the stock into single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.[18]

Protocol 2: Step-Wise Dilution into Aqueous Buffer (Example)

This protocol details the preparation of a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution in DMSO.

  • Prepare Intermediate Dilution: In a sterile microcentrifuge tube, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock. (e.g., add 5 µL of 10 mM stock to 45 µL of DMSO).

  • Final Dilution: Add the intermediate stock to your pre-warmed aqueous buffer or cell culture medium at a 1:100 ratio. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.

  • Mix Immediately: Immediately after adding the compound, mix gently but thoroughly by inverting the tube or pipetting up and down. Rapid mixing prevents localized high concentrations that can initiate precipitation.[11]

  • Visual Inspection: Visually confirm that the final working solution is clear before adding it to your cells or assay plate.

Data Summary: Recommended Parameters
ParameterRecommendationRationale & Reference
DMSO Purity Anhydrous, ≥99.9%Minimizes water contamination, which can cause precipitation and compound degradation.[10][11]
Stock Concentration 10-30 mMA balance between conserving compound and avoiding solubility limits. Higher concentrations are more prone to precipitation.[20]
Storage Temperature -20°C (short-term) or -80°C (long-term)Standard practice to ensure compound stability.[18]
Freeze-Thaw Cycles Minimize; use single-use aliquotsRepeated cycling can induce precipitation from supersaturated solutions.[15][16]
Final Assay [DMSO] ≤ 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can be toxic to cells or interfere with assay components.[11][12]
Aqueous Dilution Use step-wise or serial dilutionPrevents the rapid polarity change that causes precipitation.[17]
Part 4: Visualization Workflows

The following diagrams provide logical workflows for addressing common solubility challenges.

Diagram 1: Troubleshooting Initial Dissolution in DMSO

A Start: Weigh solid compound B Add 100% Anhydrous DMSO to desired concentration A->B C Vortex for 2 minutes B->C D Visually inspect solution C->D E Is solution clear? D->E F Success: Aliquot and store at -20°C/-80°C E->F Yes G Apply gentle heat (37°C) and/or sonicate E->G No H Visually inspect again G->H I Is solution clear now? H->I I->F Yes J Problem: Concentration exceeds solubility limit. Prepare a new, more dilute stock. I->J No

Caption: A flowchart to systematically resolve issues when dissolving a compound in 100% DMSO.

Diagram 2: Decision Tree for Preventing Precipitation in Aqueous Media

A Start: Dilute DMSO stock into aqueous buffer B Does precipitation occur? A->B C Success: Proceed with experiment. Ensure DMSO vehicle control. B->C No D Implement Protocol 2: Step-Wise Dilution B->D Yes E Does precipitation still occur? D->E E->C No F Try Co-Solvent Strategy (e.g., DMSO/PEG 400) E->F Yes G Does precipitation still occur? F->G G->C No H Investigate pH Modification (if assay permits) G->H Yes I Advanced Formulation: Consider surfactants (Tween-80) or cyclodextrins H->I

Caption: A decision-making workflow to select the appropriate strategy for preventing compound precipitation.

References
  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Kramer, C., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • BioForum. (2013). Making a stock solution for my drug using DMSO. BioForum. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?[Link]

  • ResearchGate. (2025). The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • ResearchGate. (2017). Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Quora. (2018). What is the role of methoxy group in phenol acidic strength? Quora. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Technical Support Center: Optimizing Hantzsch Cyclization for Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Hantzsch pyridine synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome the specific challenges associated with sterically hindered ketones in this classic multicomponent reaction. This resource is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks encountered when working with sterically demanding substrates.

Q1: Why is my Hantzsch reaction yield dramatically lower, or failing entirely, when using a sterically hindered ketone?

A: The classical Hantzsch synthesis involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation) and a β-enamino ester.[1][2] These intermediates then participate in a Michael addition, followed by cyclization and dehydration.[1] Steric hindrance from a bulky ketone (e.g., diisopropyl ketone, tert-butyl methyl ketone) can severely impede several steps in this sequence. The bulky groups can physically block the approach of the amine to form the enamine or hinder the attack of the enamine onto the Knoevenagel intermediate. This steric repulsion raises the activation energy of these crucial bond-forming steps, leading to significantly slower reaction rates and lower yields under standard conditions.

Q2: I'm observing a complex mixture of byproducts. What are the likely side reactions with my hindered ketone?

A: With hindered ketones, the desired cyclization pathway can be outcompeted by several side reactions. The most common issues are:

  • Dominance of the Knoevenagel Condensation: The aldehyde and the β-dicarbonyl compound may react to form the α,β-unsaturated product, which can then polymerize or participate in other undesired reactions if the subsequent Michael addition is too slow.

  • Self-Condensation of the β-ketoester: Under basic or acidic conditions, the β-ketoester can undergo self-condensation.

  • Incomplete Cyclization: The Michael adduct may form but fail to cyclize efficiently due to the steric strain involved in forming the ring.

  • Formation of 1,2-Dihydropyridines: Adjusting reaction conditions like solvent polarity and temperature can influence the chemoselectivity between the desired 1,4-dihydropyridine and the isomeric 1,2-dihydropyridine byproduct.[1]

Q3: Can microwave-assisted synthesis overcome the challenges of steric hindrance?

A: Absolutely. Microwave irradiation is a powerful technique for accelerating reactions that are sluggish under conventional heating.[3][4][5] By delivering energy directly to the polar molecules in the reaction mixture, microwaves can rapidly and efficiently overcome the high activation energies associated with sterically demanding substrates. This often leads to dramatic reductions in reaction time (from hours to minutes) and significant improvements in yield.[3][4] Several studies have demonstrated the successful application of microwave chemistry to the Hantzsch synthesis, making it a highly recommended strategy for hindered systems.[6][7][8]

Q4: What are the best starting points for solvent and catalyst selection for a hindered ketone?

A: Traditional conditions, such as refluxing in ethanol, are often ineffective for these substrates.[9] A more robust starting point would be:

  • Solvents: Consider polar, high-boiling point solvents that are efficient in absorbing microwave energy. Green solvents like polyethylene glycol (PEG-400) or glycerol can be highly effective.[1][7] For solvent-free conditions, which can be very effective under microwave irradiation, consider grinding the reactants together with a solid-supported catalyst.[4]

  • Catalysts: While the classical reaction can proceed without a catalyst, its efficiency is often low.[6] For hindered substrates, a catalyst is essential. Start with a robust Lewis acid like Yb(OTf)₃ or Bi(NO₃)₃·5H₂O, or a Brønsted acid such as p-toluenesulfonic acid (PTSA).[6][10] Heterogeneous catalysts, such as sulfonic acid anchored on silica gel, are also excellent choices as they simplify purification and are often reusable.[9][11]

In-Depth Troubleshooting Guides

This section provides detailed protocols and decision-making frameworks for systematically optimizing your reaction.

Guide 1: Systematic Optimization of Reaction Conditions

If your initial attempts have failed, follow this systematic approach to identify optimal conditions. The key is to modify one variable at a time (catalyst, solvent, temperature/energy source).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield / No Reaction with Hindered Ketone check_reagents Step 1: Verify Reagent Purity & Stoichiometry start->check_reagents initial_test Step 2: Baseline Experiment (e.g., Reflux in EtOH, no catalyst) check_reagents->initial_test result1 Still Low Yield? initial_test->result1 mw_path Step 3: Switch to Microwave Synthesis result1->mw_path Yes failure Re-evaluate Substrate Viability / Consider Alternative Synthesis Route result1->failure No (Reagents issue) catalyst_screen Step 4: Catalyst Screening (See Table 1) mw_path->catalyst_screen result2 Improvement? catalyst_screen->result2 result2->catalyst_screen No, try another catalyst solvent_screen Step 5: Solvent Optimization (e.g., PEG-400, Glycerol, Solvent-free) result2->solvent_screen Yes result3 Improvement? solvent_screen->result3 result3->solvent_screen No, try another solvent success Optimized Protocol Achieved result3->success Yes

Caption: Troubleshooting decision tree for Hantzsch synthesis.

Table 1: Recommended Catalyst & Solvent Systems for Initial Screening

Catalyst TypeExample CatalystRecommended Solvent(s)Rationale & Key Considerations
Brønsted Acid p-Toluenesulfonic acid (PTSA)Acetonitrile, EthanolA cost-effective and strong acid catalyst that can promote both the Knoevenagel and enamine formation steps.[6]
Lewis Acid Ytterbium(III) triflate (Yb(OTf)₃)Dichloromethane, AcetonitrileHighly efficient Lewis acid that activates the carbonyl groups towards nucleophilic attack. Often works under mild conditions.
Metal Nitrate Bismuth(III) nitrate (Bi(NO₃)₃·5H₂O)Water, Ethanol, Solvent-freeAn effective and environmentally benign catalyst for the Hantzsch reaction.[10]
Heterogeneous Sulfonic acid on silica (SiO₂-SO₃H)Solvent-free (grinding/MW)Simplifies workup through simple filtration and is reusable. Excellent for green chemistry approaches.[9][11]
Green Media Phosphotungstic acid (HPW)Polyethylene glycol (PEG-400)The combination of a heteropolyacid catalyst with a green, microwave-efficient solvent can lead to high yields and easy product isolation.[7]
Guide 2: Experimental Protocol for Microwave-Assisted Synthesis

This protocol provides a general framework for adapting the Hantzsch reaction of a sterically hindered ketone to a microwave reactor.

Safety First: All microwave synthesis experiments must be conducted in a dedicated laboratory microwave reactor equipped with pressure and temperature sensors. Never use a domestic microwave oven.[8]

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine:

    • Aldehyde (1.0 mmol, 1.0 equiv)

    • Sterically Hindered Ketone (1.0 mmol, 1.0 equiv)

    • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol, 1.0 equiv)

    • Nitrogen source (e.g., ammonium acetate) (1.2 mmol, 1.2 equiv)

    • Chosen Catalyst (e.g., PTSA, 0.1 mmol, 10 mol%)

    • Solvent (e.g., PEG-400, 2-3 mL)

  • Reaction Setup:

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 80–120 °C (start with a lower temperature and increase if necessary).

      • Time: 10–30 minutes.[7]

      • Power: Start with dynamic power control, allowing the instrument to adjust power to maintain the set temperature.

      • Stirring: Set to a vigorous rate.

  • Workup and Purification:

    • After the reaction is complete and the vial has cooled to room temperature, open the vial in a fume hood.

    • Partition the reaction mixture between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate the 1,4-dihydropyridine.

Guide 3: Aromatization of Sterically Hindered 1,4-Dihydropyridines

The final step, aromatization to the pyridine, can be challenging for sterically crowded molecules. Harsh oxidants can lead to degradation.[6]

Mechanism Overview: Dehydrogenation vs. Dealkylation

The oxidation of the 1,4-DHP intermediate is crucial for forming the final, stable pyridine ring. The driving force is the gain in aromatic stabilization.[6] However, the substituent at the 4-position can influence the outcome. While substrates with aryl or primary alkyl groups typically undergo dehydrogenation, those with bulky secondary alkyl groups may undergo dealkylation.[12]

Aromatization_Mechanism DHP Sterically Hindered 1,4-Dihydropyridine Oxidant Oxidizing Agent (e.g., MnO₂, DDQ) Pathway1 Dehydrogenation (Desired Pathway) DHP->Pathway1 Pathway2 Dealkylation (Potential Side Reaction) DHP->Pathway2 Pyridine Substituted Pyridine (Aromatic Product) Pathway1->Pyridine Dealkylated_Pyridine Dealkylated Pyridine Pathway2->Dealkylated_Pyridine

Caption: Potential pathways during 1,4-DHP aromatization.

Table 2: Recommended Aromatization Conditions

Oxidizing AgentTypical ConditionsAdvantages & Considerations
Manganese Dioxide (MnO₂) on Bentonite Clay Solvent-free, Microwave irradiation (5-10 min)Mild, efficient, and well-suited for microwave synthesis. Often gives clean conversion with simple filtration workup.[12]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Dichloromethane or Toluene, room temp. to refluxA powerful and reliable dehydrogenating agent. Stoichiometric amounts are typically required.
Nitric Acid (HNO₃) Acetic acid, heatA classical, strong oxidant. Can lead to side reactions or degradation with sensitive substrates. Use with caution.[1][6]
Potassium Permanganate (KMnO₄) Acetone or Water, heatStrong and inexpensive, but can be non-selective and lead to over-oxidation. Workup can be cumbersome.[6]

By leveraging these targeted FAQs, systematic troubleshooting guides, and optimized protocols, you will be well-equipped to tackle the challenges of Hantzsch cyclization with sterically hindered ketones and successfully synthesize your target pyridine derivatives.

References

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductions of α,β-Unsaturated Aldehydes. Accounts of Chemical Research, 38(3), 234–244*. American Chemical Society (ACS). Retrieved February 16, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. Retrieved February 16, 2026, from [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic-chemistry.org. Retrieved February 16, 2026, from [Link]

  • Most common variants of the Hantzsch 1,4-DHP synthesis. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Aplicații ale esterilor Hantzsch în sinteza enantioselectivă organocatalitică. (2023, February 16). MDPI. Retrieved February 16, 2026, from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... (n.d.). PMC. Retrieved February 16, 2026, from [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2026, January 17). MDPI. Retrieved February 16, 2026, from [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (n.d.). Preprints.org. Retrieved February 16, 2026, from [Link]

  • Loupy, A., & Perreux, L. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-396*. MDPI. Retrieved February 16, 2026, from [Link]

  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. (2025, August 10). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. (2025, August 18). Bentham Science Publisher. Retrieved February 16, 2026, from [Link]

  • Loupy, A., & Perreux, L. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-396*. PMC. Retrieved February 16, 2026, from [Link]

  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (n.d.). Rasayan Journal of Chemistry. Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: Efficient Removal of Copper Catalyst Residues from Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize copper-catalyzed reactions for thiazole synthesis, such as modified Hantzsch-type condensations or C-H activation methodologies.[1][2] Residual copper can interfere with downstream reactions, compromise the stability of the final compound, and is a significant concern for active pharmaceutical ingredients (APIs) due to regulatory limits on elemental impurities.[3][4] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the purity and integrity of your synthesized thiazole derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your thiazole products.

Q1: My final thiazole compound has a persistent blue or green tint after initial purification. What's causing this and how do I fix it?

A: A blue or green hue is a definitive visual indicator of residual copper(II) contamination.[5] This occurs when simple solvent washes or filtration are insufficient to remove all copper species. The thiazole nucleus itself, with its nitrogen and sulfur heteroatoms, can act as a ligand, coordinating strongly with copper ions and making them difficult to remove.[6]

Probable Cause & Scientific Explanation: The copper catalyst, likely in its Cu(I) or Cu(II) oxidation state, has formed a stable complex with your thiazole product. This complex is soluble in the organic phase and is not effectively removed by simple aqueous washes.

Solutions:

  • Aqueous Wash with a Strong Chelating Agent: Employ an aqueous solution of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA).[7][8] EDTA forms a highly stable, water-soluble coordination complex with copper, which then partitions into the aqueous layer during liquid-liquid extraction. A typical protocol involves washing the organic solution of your product with a 0.5 M aqueous solution of EDTA at a slightly basic pH.

  • Ammonia Wash: Washing the organic layer with a dilute aqueous solution of ammonia or ammonium chloride can be very effective.[7] Ammonia displaces your thiazole product from the copper coordination sphere, forming the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly soluble in water.[9]

  • Filtration through a Scavenger Plug: If the contamination is minor, passing your product solution through a short plug of silica gel or alumina can adsorb the residual copper complexes.[5] This is often best used as a polishing step after an initial aqueous wash.

Q2: I'm experiencing low product yield after using a scavenger resin for copper removal. What is happening?

A: This is a common issue that often points to non-specific binding. While scavenger resins are highly effective, the functional groups on the resin may not only bind to copper but also to your target molecule, especially if it has accessible nitrogen or sulfur atoms.

Probable Cause & Scientific Explanation: The functional groups on the scavenger resin (e.g., thiourea, amine, or thiol groups) have an affinity for both the copper catalyst and the heteroatoms in your thiazole product.[10] This results in your product being retained on the resin and lost during filtration.

Solutions:

  • Optimize the Scavenger-to-Copper Ratio: Use the minimum effective amount of scavenger resin. Start with 3-5 equivalents relative to the initial amount of copper catalyst, not the total reaction volume.[5]

  • Select a More Specific Resin: Resins with iminodiacetic acid or picolylamine functionalities can offer higher selectivity for copper over other metals and may have less affinity for your product under specific pH conditions.[11]

  • Change the Solvent: The polarity of the solvent can influence the binding kinetics and selectivity.[12] Try performing the scavenging in a less polar solvent if your product is soluble, which may reduce non-specific binding.

  • Consider an Alternative Method: If non-specific binding remains a significant issue, switch to an aqueous wash with a chelating agent like EDTA, which avoids the use of a solid support that can adsorb your product.

Q3: My NMR spectrum shows broad or disappearing peaks, even though the product looks clean. Could this be related to copper?

A: Absolutely. This is a classic sign of paramagnetic interference. Copper(II) is a paramagnetic species (it has an unpaired electron), and even trace amounts can cause significant line broadening in an NMR spectrum, sometimes to the point where signals disappear entirely into the baseline.[5]

Probable Cause & Scientific Explanation: Paramagnetic metal ions like Cu(II) dramatically accelerate the relaxation of nearby atomic nuclei. This rapid relaxation leads to a large uncertainty in the energy of the nuclear spin states, resulting in very broad NMR signals.

Solutions:

  • Pre-NMR Sample Cleanup: Before preparing your NMR sample, dissolve a small amount of the product in your deuterated solvent and pass it through a small plug of cotton or Celite packed into a Pasteur pipette. This can sometimes trap finely suspended copper particles.

  • Aggressive Copper Removal: This is the most reliable solution. The presence of paramagnetic interference indicates that your initial purification was insufficient. You must repeat the purification using a more robust method, such as a scavenger resin with high binding capacity or multiple, vigorous washes with an EDTA solution.[5]

  • Quantify Copper Levels: To confirm the issue, submit a sample for elemental analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[13][14] This will give you a definitive measure of residual copper concentration.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for removing copper catalysts from organic reactions? A: There are four primary strategies:

  • Aqueous Extraction: Washing the organic reaction mixture with an aqueous solution containing a chelating agent (e.g., EDTA, ammonia, citric acid) to form a water-soluble copper complex.[5][9]

  • Solid-Phase Scavengers: Stirring the reaction mixture with a functionalized solid support (scavenger resin) that selectively binds to the metal, followed by simple filtration.[10]

  • Chromatography: Standard column chromatography on silica gel or alumina can separate the desired compound from the metal catalyst, though this is often best preceded by a bulk removal step.[5]

  • Precipitation/Crystallization: In some cases, the copper can be oxidized or reduced to an insoluble species that precipitates from the solution, or the product can be selectively crystallized, leaving the copper impurities in the mother liquor.[15]

Q2: What are the regulatory limits for copper in pharmaceutical ingredients? A: The International Council for Harmonisation (ICH) Q3D (R2) guideline for elemental impurities provides Permitted Daily Exposure (PDE) values.[3][16] For copper, the PDEs are:

  • Oral: 3400 µ g/day

  • Parenteral: 340 µ g/day

  • Inhalation: 34 µ g/day [4] It is the responsibility of the drug developer to use a risk-based approach to ensure the final drug product does not exceed these limits.[3][4][17]

Q3: How can I accurately measure the concentration of residual copper in my final product? A: The most reliable and widely accepted methods for trace metal analysis in the pharmaceutical industry are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard, offering extremely high sensitivity (parts-per-billion or even parts-per-trillion level) and specificity.[13][16]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and common technique, slightly less sensitive than ICP-MS but perfectly suitable for many applications.[13]

  • Atomic Absorption Spectroscopy (AAS): Another established technique for quantifying specific metals.[14][18]

Comparative Analysis of Copper Removal Techniques

MethodEfficiencySelectivityCostScalabilityKey Consideration
Aqueous Wash (EDTA) Moderate to HighGoodLowExcellentMay require pH adjustment and can form emulsions.[5][6]
Aqueous Wash (Ammonia) Moderate to HighGoodLowExcellentProduct must be stable to basic conditions.[7][9]
Scavenger Resins Very HighHighHighGoodPotential for non-specific product binding.[5][19]
Silica/Alumina Gel Filtration Low to ModerateModerateModerateModerateBest for polishing; can lead to product loss on the column.[5][12]
Precipitation/Crystallization VariableVariableLowExcellentHighly dependent on the specific product and solvent system.

Detailed Experimental Protocol: Copper Removal Using a Thiol-Functionalized Scavenger Resin

This protocol describes a robust method for removing residual copper from a solution of a thiazole product in an organic solvent.

Materials:

  • Crude thiazole product dissolved in a suitable organic solvent (e.g., Dichloromethane, Toluene, Ethyl Acetate).

  • Thiol-functionalized silica scavenger resin (e.g., SiliaMetS® Thiol, QuadraSil® MP).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

Procedure:

  • Preparation: After the initial reaction workup (e.g., quenching and initial extraction), dissolve the crude product in a minimal amount of a suitable organic solvent.

  • Scavenger Addition: To the stirred solution, add the thiol-functionalized scavenger resin. A general starting point is to use 4-5 equivalents of resin relative to the moles of copper catalyst used in the reaction.[5]

  • Stirring: Stir the suspension at room temperature. The required time can range from 2 to 16 hours. Monitor the progress by taking a small aliquot, filtering it, and checking for the disappearance of the characteristic blue/green color. For quantitative tracking, analyze aliquots by TLC or LCMS.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite or directly through a filter paper to remove the resin.

  • Washing: Wash the collected resin on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Drying and Concentration: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the copper-free product.

  • Verification: Submit a sample of the final product for ICP-MS analysis to confirm that copper levels are below the target threshold.

Workflow & Logic Diagrams

Diagram 1: Decision-Making Workflow for Copper Removal

This diagram outlines the logical steps a researcher should follow when faced with copper contamination post-synthesis.

Copper_Removal_Workflow start Copper Contamination Detected (e.g., Color, NMR Broadening) check_product Is the product stable to acidic/basic aqueous wash? start->check_product wash_EDTA Perform Aqueous Wash (e.g., EDTA, NH4Cl) check_product->wash_EDTA  Yes scavenger Use Solid-Phase Scavenger (e.g., Thiol Resin) check_product->scavenger No   check_purity1 Is copper removed? (Check by ICP-MS) wash_EDTA->check_purity1 check_yield Is product yield acceptable? scavenger->check_yield column Consider Column Chromatography (Polishing Step) check_purity1->column No end_ok Product is Pure (Copper < Target Limit) check_purity1->end_ok Yes check_purity2 Is copper removed? (Check by ICP-MS) check_purity2->column No check_purity2->end_ok Yes check_yield->check_purity2 Yes end_fail Re-evaluate Strategy (Try alternative method) check_yield->end_fail No (Non-specific binding) column->end_ok

Sources

Technical Support Center: Regioselective Synthesis of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-disubstituted thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole synthesis, with a particular focus on achieving high regioselectivity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-disubstituted thiazoles, and what are the primary challenges?

A1: The Hantzsch thiazole synthesis, first described in 1887, remains one of the most prevalent and versatile methods for preparing thiazole rings.[1][2] It involves the condensation reaction between an α-haloketone and a thioamide.[1][3] While often high-yielding and straightforward, the primary challenge, especially with unsymmetrical starting materials, is controlling the regioselectivity. This can lead to the formation of a mixture of 2,4- and 2,5-disubstituted isomers, complicating purification and reducing the yield of the desired product.

Q2: What are the key factors that influence the regioselectivity in the Hantzsch thiazole synthesis?

A2: Several factors govern the regiochemical outcome of the Hantzsch synthesis. The initial step is an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone.[3][4] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5] The regioselectivity is primarily determined by which nucleophile (sulfur or nitrogen) attacks which electrophile (the carbonyl carbon or the halogen-bearing carbon). The electronic and steric properties of the substituents on both the α-haloketone and the thioamide play a crucial role. Additionally, reaction conditions such as solvent, temperature, and pH can significantly influence the product distribution.[6][7]

Q3: Are there alternative methods to the Hantzsch synthesis for preparing 2,4-disubstituted thiazoles?

A3: Yes, several other methods exist, each with its own advantages and limitations. The Cook-Heilbron synthesis, for instance, produces 5-aminothiazoles from α-aminonitriles and dithioacids. Other notable methods include the Robinson-Gabriel synthesis and various modern approaches that utilize greener reaction conditions, such as microwave-assisted synthesis, ultrasonic irradiation, and the use of environmentally benign catalysts.[8][9] More recent developments have also explored the use of α-diazoketones as a safer alternative to α-haloketones.[10][11]

Q4: Can I use thiourea instead of a thioamide in the Hantzsch synthesis to obtain a 2,4-disubstituted thiazole?

A4: Yes, thiourea is commonly used in the Hantzsch synthesis. When reacted with an α-haloketone, it yields a 2-aminothiazole, which is a subclass of 2,4-disubstituted thiazoles.[2][8] The regioselectivity considerations are similar to those when using a substituted thioamide.

Troubleshooting Guide

Issue 1: My Hantzsch synthesis yields a mixture of 2,4- and 2,5-disubstituted thiazoles. How can I favor the 2,4-isomer?

Root Cause Analysis:

The formation of isomeric mixtures arises from the two possible initial nucleophilic attacks. For the desired 2,4-disubstituted product, the sulfur atom of the thioamide must attack the halogenated carbon of the α-haloketone. The competing reaction involves the nitrogen atom of the thioamide attacking the halogenated carbon, which can lead to the 2,5-isomer after rearrangement.

Solutions:

  • Solvent Polarity: The choice of solvent can influence the nucleophilicity of the sulfur and nitrogen atoms. In polar protic solvents like ethanol or methanol, the nitrogen atom is more solvated, which can hinder its nucleophilicity and favor the attack by the "softer" sulfur atom on the "softer" electrophilic carbon bearing the halogen.[12]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the 2,4-isomer.

  • pH Adjustment: Operating under neutral or slightly basic conditions is generally recommended to avoid the formation of 2-imino-2,3-dihydrothiazole side products, which can occur under acidic conditions.[6][7]

  • Steric Hindrance: Introducing bulky substituents on the thioamide can sterically hinder the nitrogen's approach to the α-haloketone, thereby promoting the desired sulfur attack.

Issue 2: I am observing poor yields for my 2,4-disubstituted thiazole synthesis. What are the likely causes and how can I improve them?

Root Cause Analysis:

Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products.

Solutions:

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation and to avoid product degradation from prolonged heating.

  • Use of Catalysts: The use of catalysts like silica-supported tungstosilicic acid has been shown to improve yields and reaction rates.[8][13]

  • Alternative Energy Sources: Microwave irradiation or sonication can often lead to significantly higher yields and shorter reaction times by providing uniform and efficient heating.[8][9]

Issue 3: My reaction is sluggish and requires very long reaction times.

Root Cause Analysis:

Slow reaction rates are often due to low reactivity of the starting materials or suboptimal reaction conditions.

Solutions:

  • Choice of Halogen: The reactivity of the α-haloketone follows the order I > Br > Cl. Using an α-bromoketone or α-iodoketone will result in a faster reaction compared to an α-chloroketone.

  • Concentration: Increasing the concentration of the reactants can increase the reaction rate. However, be mindful of potential solubility issues.

  • Heating Method: As mentioned previously, switching from conventional heating to microwave or ultrasonic irradiation can dramatically reduce reaction times.[13]

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways in the Hantzsch thiazole synthesis that can lead to either the desired 2,4-disubstituted product or the undesired 2,5-isomer.

Hantzsch_Regioselectivity Reactants α-Haloketone + Thioamide Intermediate_A Intermediate A (S-attack) Reactants->Intermediate_A Pathway A (Favored) Intermediate_B Intermediate B (N-attack) Reactants->Intermediate_B Pathway B (Disfavored) Product_2_4 2,4-Disubstituted Thiazole (Desired Product) Intermediate_A->Product_2_4 Cyclization & Dehydration Product_2_5 2,5-Disubstituted Thiazole (Undesired Product) Intermediate_B->Product_2_5 Rearrangement & Cyclization

Caption: Competing pathways in Hantzsch thiazole synthesis.

Experimental Protocol: Regioselective Synthesis of a 2,4-Disubstituted Thiazole

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted thiazole with an emphasis on maximizing regioselectivity.

Materials:

  • α-Bromoketone (1.0 eq)

  • Thioamide (1.1 eq)

  • Ethanol (or other suitable polar protic solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-bromoketone (1.0 eq) in ethanol.

  • Add the thioamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,4-disubstituted thiazole.

Comparative Table of Synthetic Strategies

MethodStarting MaterialsAdvantagesDisadvantagesRegioselectivity Control
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaVersatile, high-yielding, well-established.[1][3]Potential for isomeric mixtures, use of lachrymatory α-haloketones.Moderate to good; influenced by solvent, temperature, and sterics.
Cook-Heilbron Synthesis α-Aminonitrile, Dithioacid/CS₂Mild conditions, provides 5-aminothiazoles.[14][15]Limited to 5-amino derivatives, availability of starting materials.Generally high for the 5-amino substitution pattern.
Microwave-Assisted Synthesis Various (often Hantzsch reactants)Rapid reaction times, often higher yields.[8]Requires specialized equipment.Can improve selectivity in some cases.
Ultrasonic Irradiation Various (often Hantzsch reactants)Environmentally friendly, improved yields and rates.[9]Requires a sonicator.Can enhance regioselectivity.
α-Diazoketone Methods α-Diazoketone, Thioamide/ThioureaAvoids the use of toxic α-haloketones.[10][11]Diazoketones can be unstable and require careful handling.Often provides good to excellent regioselectivity.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 765. Available from: [Link]

  • Shaikh, I. A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-82. Available from: [Link]

  • Pendiukh, V. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. Available from: [Link]

  • RSC Publishing. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Available from: [Link]

  • ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]

  • Goodnow, R. A. Jr. (2001). Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. Organic Letters, 3(23), 3655-3658. Available from: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. Available from: [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • Li, J. T., et al. (2011). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO₂. Molecules, 16(7), 5604-5613. Available from: [Link]

  • ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available from: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

  • Oniga, O., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3338. Available from: [Link]

  • Al-Ostath, R. A., et al. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 6(12), 2963-2983. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • ACS Publications. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry. Available from: [Link]

  • Academia.edu. Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 8(1). Available from: [Link]

  • ResearchGate. Synthesis of 5-H Thiazoles via Thioamide Dianions with Thioformamides: Pyridylmethyl Group on the Nitrogen Atom of Thiazole Promotes the Formation of 5-H Thiazoles | Request PDF. Available from: [Link]

  • ChemTube3D. Thiazole Formation - Thioamides. Available from: [Link]

Sources

Technical Support Center: Stability of 2-Bromothiazole Intermediates in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of 2-bromothiazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-bromothiazole as a key building block in their synthetic endeavors.[1] Its versatility in the synthesis of pharmaceuticals, agrochemicals, and materials is well-established.[1] However, the stability of 2-bromothiazole and its intermediates, particularly under basic conditions, can be a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity of your research and the success of your synthetic goals.

Section 1: Troubleshooting Guide for Common Reactions

The reactivity of 2-bromothiazole makes it a valuable synthetic intermediate, but this same reactivity can lead to undesired side reactions and degradation, especially when basic reagents are employed.[1] This section provides a structured approach to troubleshooting common issues in key reactions involving 2-bromothiazole.

Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are fundamental for creating complex molecules, but the electron-deficient nature of the thiazole ring can influence the reaction outcome.

Problem: Consistently low or no yield of the desired coupled product.

Potential Cause Explanation Troubleshooting Steps
Inadequate Catalyst System The oxidative addition of palladium to the C-Br bond of 2-bromothiazole can be sluggish. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[2]1. Ligand Modification: Switch to more electron-rich and bulky phosphine ligands such as dppf to facilitate oxidative addition.[3] 2. Catalyst Screening: Test a panel of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands.
Incorrect Base Selection The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the alkyne in Sonogashira couplings.[2][4] An inappropriate base can lead to side reactions or catalyst deactivation.1. Suzuki Coupling: Use weaker bases like K₂CO₃ or Cs₂CO₃. Stronger bases can promote unwanted side reactions. 2. Sonogashira Coupling: Employ amine bases like triethylamine (TEA) or diisopropylamine (DIPA). Ensure the base is dry and freshly distilled.[3]
Suboptimal Reaction Temperature Sonogashira and Suzuki couplings with aryl bromides can be limited by the rate of oxidative addition, often requiring elevated temperatures to proceed efficiently.[3]1. Gradual Temperature Increase: Incrementally raise the reaction temperature, for example, from 80°C to 100°C, especially if using a less reactive catalyst system.[3] 2. Solvent Choice: Use a higher-boiling solvent like DMF or dioxane to allow for higher reaction temperatures.[3]
Degradation of 2-Bromothiazole Strong basic conditions can lead to the degradation of the 2-bromothiazole starting material before coupling can occur.1. Delayed Base Addition: Add the base slowly or in portions to the reaction mixture. 2. Use of a Flow Reactor: For reactions requiring high temperatures and pressures, a continuous flow reactor like the H-Cube® can provide better control over reaction parameters and minimize degradation.[5]
Formation of 2-Lithiothiazole and Subsequent Side Reactions

The generation of 2-lithiothiazole via halogen-metal exchange is a common strategy for introducing nucleophilic character at the C2 position.[6] However, this intermediate can be unstable.

Problem: Low yield of the desired product after quenching the 2-lithiothiazole intermediate, with the presence of multiple byproducts.

Potential Cause Explanation Troubleshooting Steps
Instability of 2-Lithiothiazole 2-Lithiothiazole can be unstable, especially at higher temperatures, leading to ring-opening or other decomposition pathways.1. Strict Temperature Control: Maintain the reaction temperature at or below -78°C during the formation and subsequent reaction of the 2-lithiothiazole.[7] 2. Rapid Quenching: Add the electrophile to the freshly prepared 2-lithiothiazole solution without allowing it to warm.
Competing Deprotonation Strong bases like n-butyllithium can deprotonate other acidic protons in the molecule if present, leading to a mixture of products.1. Use of a Milder Base: Consider using a less reactive organolithium reagent or a Grignard reagent if compatible with the desired transformation. 2. Protecting Groups: If acidic protons are present on the substrate, they should be protected prior to the halogen-metal exchange.
Reaction with Solvent 2-Lithiothiazole can react with ethereal solvents like THF, especially upon warming.1. Use of Alternative Solvents: Consider using a non-reactive solvent such as toluene or hexane, although this may affect the solubility of the reagents. 2. Minimize Reaction Time: Keep the time between the formation of the 2-lithiothiazole and its reaction with the electrophile as short as possible.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-bromothiazole and its intermediates.

Q1: What is the primary degradation pathway for 2-bromothiazole under basic conditions?

A1: The thiazole ring is susceptible to nucleophilic attack, particularly under strong basic conditions. The primary degradation pathway often involves nucleophilic addition to the C2 position, which can lead to ring-opening. The sulfur atom in the thiazole ring is also susceptible to oxidation, which can destabilize the ring and lead to subsequent cleavage.[8]

Q2: How can I minimize the degradation of 2-bromothiazole during a reaction?

A2: To minimize degradation, consider the following:

  • Choice of Base: Use the mildest base that is effective for the desired transformation.

  • Temperature Control: Keep the reaction temperature as low as possible. For highly exothermic reactions, ensure efficient cooling.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.

Q3: Are there any specific bases that are known to be incompatible with 2-bromothiazole?

A3: Strong, non-nucleophilic bases like LDA or LiHMDS are generally preferred for deprotonation when generating organometallic intermediates. However, very strong and nucleophilic bases, such as organolithium reagents at elevated temperatures, can lead to addition at the C2 position or other undesired reactions. The compatibility will always depend on the specific reaction conditions and the other functional groups present in the molecule.

Q4: My reaction involving a 2-bromothiazole intermediate is turning dark. What does this indicate?

A4: A dark reaction color can indicate several issues, including the formation of colored byproducts from the degradation of the thiazole ring or the formation of palladium black in cross-coupling reactions. The formation of azo compounds from diazonium salt intermediates in reactions like the Sandmeyer reaction can also lead to colored impurities.[9] It is crucial to analyze the reaction mixture by techniques like TLC or LC-MS to identify the cause.

Section 3: Experimental Protocols and Data

To provide practical guidance, this section includes a detailed experimental protocol for a common reaction and a table summarizing key stability parameters.

Protocol: Sonogashira Coupling of 2-Bromothiazole with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling, a widely used carbon-carbon bond-forming reaction.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and 2-bromothiazole (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (3.0 eq.) and THF (5 mL per mmol of 2-bromothiazole).

  • Substrate Addition: Add phenylacetylene (1.2 eq.) dropwise to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table: Recommended Conditions for Maintaining Stability
Parameter Recommendation Rationale
pH Range 7-9 for most applicationsAvoids strong acidic or basic conditions that can promote hydrolysis or ring-opening.
Temperature < 80°C for prolonged reactionsMinimizes thermal degradation of the thiazole ring.
Compatible Bases K₂CO₃, Cs₂CO₃, Et₃N, DIPAWeaker, non-nucleophilic bases are generally preferred.
Incompatible Bases Strong organolithiums at > 0°CCan lead to nucleophilic attack and decomposition.
Solvents THF, Dioxane, Toluene, DMFChoose a solvent that is appropriate for the reaction temperature and reagent solubility.

Section 4: Visualization of Degradation Pathways and Troubleshooting

Visual aids can be invaluable for understanding complex chemical processes. The following diagrams illustrate a potential degradation pathway and a troubleshooting workflow.

Diagram: Potential Degradation of 2-Bromothiazole under Strong Basic Conditions

cluster_process Degradation Process 2-Bromothiazole 2-Bromothiazole Intermediate Unstable Intermediate 2-Bromothiazole->Intermediate Strong Base Nucleophilic_Attack Nucleophilic Attack (e.g., by OH⁻) Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Degradation_Products Degradation Products Intermediate->Degradation_Products

Caption: Potential degradation pathway of 2-bromothiazole.

Diagram: Troubleshooting Workflow for Failed Cross-Coupling Reactions

start Low/No Product Yield catalyst Check Catalyst System (Ligand, Precursor) start->catalyst base Evaluate Base (Strength, Type) catalyst->base No Improvement success Successful Reaction catalyst->success Improved Yield temp Optimize Temperature & Solvent base->temp No Improvement base->success Improved Yield degradation Assess Substrate Stability (Degradation?) temp->degradation No Improvement temp->success Improved Yield degradation->success Improved Yield

Caption: Troubleshooting workflow for cross-coupling reactions.

References

  • Chem-Impex. (n.d.). 2-Bromothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones.... Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274.
  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • National Center for Biotechnology Information. (n.d.). 2-Bromothiazole. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates specifically encountered during the Suzuki coupling of 2-bromothiazoles.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] However, the coupling of heteroaryl halides like 2-bromothiazoles can present unique challenges, often leading to frustratingly low yields. This guide provides a structured, in-depth approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with a 2-bromothiazole is giving low to no conversion. Where should I start my troubleshooting?

Low conversion is a common issue and can stem from several factors. A systematic approach is crucial. Start by verifying the integrity of your starting materials and reagents.

  • Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation over time, including oxidation and protodeboronation (replacement of the boron group with a hydrogen).[2][3] Using fresh or recently purified boronic acid is recommended. Alternatively, more stable boronic esters, such as pinacol esters, can be used to prevent decomposition.[4][5]

  • Solvent and Reagent Purity: Ensure all solvents are anhydrous (if the reaction is sensitive to water) and properly degassed to remove oxygen. Oxygen can lead to the homocoupling of boronic acids and oxidation of palladium catalysts.[4][6]

  • Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst deactivation and unwanted side reactions.

Q2: I've confirmed my reagents are of high quality, but the conversion is still poor. Could the palladium catalyst or ligand be the problem?

Absolutely. The choice of catalyst and ligand is paramount, especially for challenging substrates like 2-bromothiazoles.[7] The electronic properties and steric hindrance of the thiazole ring can necessitate a carefully selected catalytic system.[1]

  • Catalyst Choice: While Pd(PPh₃)₄ is a common starting point, it may not be optimal for this substrate.[1] Catalyst systems employing bulky and electron-rich phosphine ligands, such as SPhos and XPhos, often show superior performance by facilitating the rate-determining oxidative addition step.[1][8]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[9] For electron-rich 2-bromothiazoles, ligands that are more electron-donating can enhance the rate of oxidative addition.[10] A screening of different ligands is often a practical approach to identify the best performer for your specific substrates.[11]

  • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it's not always the solution and can lead to increased side products. Typical loadings range from 0.5 to 5 mol%.[12]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012Varies[1]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1004Often High[1]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11012Often High[1]
Q3: How does the choice of base and solvent affect the reaction? I'm unsure if my current combination is optimal.

The base and solvent system is critical for activating the boronic acid and facilitating the transmetalation step of the catalytic cycle.[9][13]

  • Base Selection: The strength and solubility of the base are key considerations.

    • Common Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[9] K₃PO₄ is a stronger base and can be effective in challenging couplings.

    • Base-Sensitive Substrates: If your molecule contains base-labile functional groups, a milder base such as KF may be necessary.[13]

    • Aqueous vs. Anhydrous: Many Suzuki reactions benefit from a biphasic system (e.g., Toluene/water or Dioxane/water) where an aqueous solution of the base is used.[9] However, for substrates prone to protodeboronation, anhydrous conditions might be preferable.[14]

  • Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species.[15]

    • Common Solvents: Toluene, THF, dioxane, and DMF are widely used.[9]

    • Solvent Effects: The choice of solvent can impact the reaction rate and selectivity. For instance, a switch from THF to dioxane might lead to a significant improvement in yield.[16]

Q4: I'm observing significant amounts of side products, mainly what appears to be homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Side reactions are a common culprit for low yields of the desired product.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene from your boronic acid.[11]

    • Mitigation Strategies:

      • Use of more stable boronic esters (e.g., pinacol esters).[8]

      • Employing anhydrous conditions.

      • Using a "slow-release" strategy where a protecting group on the boronic acid is gradually removed during the reaction.[17]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the 2-bromothiazole.[8]

    • Causes: Homocoupling is often promoted by the presence of oxygen or when the transmetalation step is slow.[4][6]

    • Mitigation Strategies:

      • Thoroughly degas all solvents and reagents.

      • Optimize the catalyst and ligand system to ensure a faster catalytic cycle.[8]

      • If using a Pd(II) precatalyst, its reduction to the active Pd(0) can sometimes be initiated by homocoupling.[4]

Experimental Protocols & Visual Guides

General Protocol for a Trial Suzuki Coupling of a 2-Bromothiazole

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry reaction vessel, add the 2-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene (5 mL) and H₂O (1 mL)).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under a positive pressure of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 12 hours).[1]

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Analysis: Analyze the crude product by techniques such as TLC, LC-MS, or ¹H NMR to determine the conversion and identify any major side products.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for effective troubleshooting.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' R-X 2-Bromothiazole (R-X) R-X->Oxidative_Addition R'-B(OR)2 Boronic Acid/Ester (R'-BY₂) R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This workflow can guide your optimization efforts when faced with low conversion.

Troubleshooting_Workflow Start Low Conversion in Suzuki Coupling of 2-Bromothiazole Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Inert Atmosphere) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Reagents_OK->Check_Reagents No, Replace/Purify Optimize_Catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) Reagents_OK->Optimize_Catalyst Yes Catalyst_OK Improved Conversion? Optimize_Catalyst->Catalyst_OK Optimize_Base_Solvent Screen Bases & Solvents (e.g., K₃PO₄, Dioxane) Catalyst_OK->Optimize_Base_Solvent No Success Successful Coupling Catalyst_OK->Success Yes Base_Solvent_OK Improved Conversion? Optimize_Base_Solvent->Base_Solvent_OK Address_Side_Reactions Analyze & Mitigate Side Reactions (Protodeboronation, Homocoupling) Base_Solvent_OK->Address_Side_Reactions No Base_Solvent_OK->Success Yes Failure Consult Further Literature/Expert Address_Side_Reactions->Failure

Caption: A decision-making workflow for troubleshooting low conversion.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(21), 4738-4754. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Abdel-Maksoud, M. S., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 2018, 144, 435-449. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 2016, 14(12), 3241-3259. [Link]

  • Sharma, S., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2017, 3(9), 110-117. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Migliorini, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(4), 4389-4401. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Furer, L., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 2019, 73(11), 911-915. [Link]

  • Kirchhoff, J. H., et al. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 2002, 124(46), 13662-13663. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Clark, J. H., et al. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 2020, 16, 1001-1005. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 2010, 50(5-6), 664-674. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

Sources

Technical Support Center: Recrystallization of 2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the recrystallization of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole, a critical purification step for researchers in synthetic chemistry and drug development. Here, we address common challenges and provide a framework for developing a robust and reproducible purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid organic compound.[1][2] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3] For this compound, the goal is to obtain a highly pure crystalline solid, which is often a prerequisite for subsequent synthetic steps, biological assays, or final product formulation.

Q2: How do I select an appropriate solvent for the recrystallization of this specific thiazole derivative?

The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2] The principle of "like dissolves like" is a good starting point.[1] Given the structure of the target molecule—a moderately polar aromatic heterocycle—solvents of intermediate polarity are likely candidates.

A systematic approach to solvent screening is recommended:

  • Place a small amount of the crude solid (10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point and observe if it dissolves.[1]

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.[1][4]

The ideal single solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling.[1]

Q3: What are some promising single solvents to screen for this compound?

Based on the structure of this compound, the following solvents are excellent starting points for screening:

SolventBoiling Point (°C)PolarityRationale
Ethanol (95%)78Polar ProticOften a good general-purpose solvent for moderately polar compounds.[5]
Isopropanol82Polar ProticSimilar to ethanol, with a slightly higher boiling point.
Ethyl Acetate77Polar AproticA good solvent for compounds of intermediate polarity.[5]
Acetone56Polar AproticA versatile solvent, though its low boiling point can sometimes be challenging to work with.[5]
Toluene111Non-polarSuitable for aromatic compounds, but its high boiling point can make it difficult to remove completely.[5]
Heptane/Hexane~98/~69Non-polarLikely to be a poor solvent on its own, but can be an excellent anti-solvent in a two-solvent system.[5][6]

Q4: What if I cannot find a suitable single solvent?

If a single solvent is not effective, a two-solvent (or mixed-solvent) system is a powerful alternative.[1][7] This involves using a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[1] The two solvents must be miscible.[7]

Common miscible pairs to consider include:

  • Ethanol/Water[1]

  • Acetone/Water[6]

  • Ethyl Acetate/Heptane (or Hexane)[6]

  • Toluene/Heptane (or Hexane)[1]

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, and then adding the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Troubleshooting Guide

Troubleshooting_Recrystallization

Issue: No crystals are forming upon cooling.

  • Cause: The solution may not be supersaturated. This is often due to using too much solvent.[8]

    • Solution 1: Induce Nucleation. Gently scratch the inside of the flask with a glass rod at the surface of the solution.[8][9] The microscopic scratches on the glass can provide a surface for crystal growth to begin.

    • Solution 2: Seeding. If you have a small amount of the pure compound, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[9]

    • Solution 3: Reduce Solvent Volume. If the above methods fail, gently heat the solution to evaporate some of the solvent, then attempt to cool it again.[8] A rotary evaporator can also be used for this purpose.[8]

Issue: The compound separates as an oil, not a solid.

  • Cause: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] It can also be caused by significant impurities.[8]

    • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point, and then allow it to cool very slowly.[8]

    • Solution 2: Slower Cooling. Rapid cooling can favor oil formation.[8] Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or paper towels) before moving it to an ice bath.[4][9]

    • Solution 3: Change Solvents. If oiling out persists, a different solvent or solvent pair may be necessary.

Issue: The final yield of crystals is very low.

  • Cause: A low yield can result from using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even when cold.[9] It can also be due to premature crystallization during a hot filtration step.

    • Solution 1: Second Crop. The filtrate (mother liquor) can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.[5]

    • Solution 2: Optimize Solvent Volume. In subsequent attempts, be meticulous about using the minimum amount of hot solvent required to fully dissolve the compound.[4][5]

Issue: The purified crystals are still colored.

  • Cause: The presence of colored, soluble impurities.

    • Solution: Use Activated Charcoal. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution.[2][5] The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][5]

Experimental Protocol: Single-Solvent Recrystallization

Recrystallization_Workflow

  • Dissolution: Place the crude this compound in an Erlenmeyer flask.[1] In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid just dissolves.[10] Using the minimum amount of hot solvent is crucial for maximizing yield.[1][5]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration.[5] This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities adhering to the crystal surfaces.[2][10]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry.[2] For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a vacuum desiccator.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Shafiei, M., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 23(11), 2788. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. Organic chemistry homework help. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, a thorough understanding of their spectroscopic properties is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, stands as an indispensable tool for structural elucidation. This guide provides an in-depth analysis and prediction of the ¹H NMR spectrum of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole, offering a comparative perspective with related structural motifs and outlining a robust experimental protocol for data acquisition.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The chemical structure of this compound presents a fascinating interplay of electronic effects that govern the chemical shifts of its constituent protons. The molecule can be dissected into two key fragments: the 2-bromothiazole ring and the 2-methoxy-4-methylphenyl substituent. The electron-withdrawing nature of the bromine atom and the thiazole ring, coupled with the electron-donating effects of the methoxy and methyl groups on the phenyl ring, creates a distinct magnetic environment for each proton.

A detailed prediction of the ¹H NMR chemical shifts is presented in Table 1. These predictions are derived from established principles of NMR spectroscopy, including substituent effects and analysis of spectral data from analogous compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5 (Thiazole)7.5 - 7.8Singlet (s)N/AThe proton on the thiazole ring is in an electron-deficient environment, shifted downfield. The absence of adjacent protons results in a singlet.
H-3' (Phenyl)6.8 - 7.0Doublet (d)~2 HzThis proton is ortho to the methyl group and meta to the methoxy group. It experiences a small coupling from the H-5' proton.
H-5' (Phenyl)6.7 - 6.9Doublet of Doublets (dd)~8 Hz, ~2 HzThis proton is ortho to both the thiazole substituent and the methyl group, and para to the methoxy group. It will be split by both H-6' and H-3'.
H-6' (Phenyl)7.1 - 7.3Doublet (d)~8 HzThis proton is ortho to the methoxy group and meta to the thiazole substituent, leading to a downfield shift. It is split by the adjacent H-5' proton.
-OCH₃ (Methoxy)3.8 - 4.0Singlet (s)N/AThe methoxy protons are deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in this region.
-CH₃ (Methyl)2.3 - 2.5Singlet (s)N/AThe methyl protons on the phenyl ring will appear as a singlet in the typical alkyl region.

Visualizing the Molecule and Proton Assignments

To provide a clear visual reference for the proton assignments discussed, the following diagram illustrates the structure of this compound with each unique proton labeled.

Caption: Molecular structure of this compound with proton assignments.

Comparative Analysis: Distinguishing Features in the ¹H NMR Spectrum

A key aspect of spectral interpretation is the comparison with known compounds. By examining the ¹H NMR data of the constituent building blocks, we can gain confidence in our predicted chemical shifts and identify the unique spectral fingerprints of the target molecule.

Table 2: Comparison of Predicted ¹H NMR Data with Related Compounds

CompoundProtonExperimental/Predicted Chemical Shift (δ, ppm)Key Differences from Target Molecule
This compound (Predicted) H-5 (Thiazole)7.5 - 7.8N/A
Aromatic Hs6.7 - 7.3N/A
-OCH₃3.8 - 4.0N/A
-CH₃2.3 - 2.5N/A
2-Bromothiazole [5]H-4~7.3The absence of the bulky phenyl substituent at C4 leads to a different electronic environment and chemical shift for the thiazole protons.
H-5~7.6
Anisole [6][7][8][9]Ortho Hs~6.9The absence of the thiazole and methyl substituents significantly alters the aromatic region.
Meta Hs~7.3
Para H~6.9
-OCH₃~3.8The methoxy signal is in a similar region but may be slightly shifted due to the different substitution pattern on the phenyl ring.
1-bromo-4-iodobenzene [10]Aromatic Hs~7.6, ~7.7Illustrates typical chemical shifts for halogenated benzene rings, which are generally downfield compared to the substituted phenyl ring in the target molecule.

The synthesis of 2-arylthiazoles often involves the condensation of a thioamide with an α-haloketone.[11] For the target molecule, a likely synthesis would involve the reaction of 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one with a source of the thiazole ring. Therefore, unreacted starting materials could be potential impurities. The distinct signals of these precursors, particularly the aldehydic or ketonic protons, would be readily distinguishable from the signals of the final product.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a reliable and interpretable ¹H NMR spectrum, adherence to a standardized experimental protocol is crucial. The following step-by-step methodology is recommended for the analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12]
  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to set the chemical shift scale to 0 ppm.[4]
  • Cap the NMR tube and gently agitate or vortex to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  • Set the appropriate acquisition parameters, including:
  • Pulse Angle: Typically a 30° or 45° pulse is used for quantitative measurements.
  • Acquisition Time: A longer acquisition time will result in better resolution. A typical value is 2-4 seconds.
  • Relaxation Delay: A delay of 1-5 seconds between pulses is generally sufficient for ¹H NMR.
  • Number of Scans: For a sample of this concentration, 16 to 64 scans should provide an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the complete analysis of the ¹H NMR spectrum of this compound.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation B Data Acquisition A->B Insert into Spectrometer C Data Processing B->C Fourier Transform D Peak Assignment & Integration C->D Phasing & Referencing E Coupling Constant Analysis D->E Identify Splitting Patterns F Structural Confirmation E->F Confirm Connectivity

Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.

This comprehensive guide, grounded in established spectroscopic principles and comparative data analysis, provides a robust framework for understanding and interpreting the ¹H NMR spectrum of this compound. By following the outlined protocols and analytical strategies, researchers can confidently elucidate and confirm the structure of this and other novel chemical entities.

References

  • ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled.... Available from: [Link].

  • SpectraBase. Anisole. Available from: [Link].

  • Chegg.com. Solved The ?1H-NMR of anisole is shown below. Assign the. Available from: [Link].

  • Beilstein Journals. Supplementary Information. Available from: [Link].

  • The Royal Society of Chemistry. Supplementary Materials. Available from: [Link].

  • ResearchGate. Synthesis of 2–bromo–4–phenylthiazole. Available from: [Link].

  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Available from: [Link].

  • SpectraBase. Anisole - Optional[1H NMR] - Spectrum. Available from: [Link].

  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link].

  • PROSPRE. 1 H NMR Predictor. Available from: [Link].

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link].

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link].

  • JOCPR. Synthesis of some new 5- substituted of. Available from: [Link].

  • University of Cambridge. Chemical shifts. Available from: [Link].

  • PLU. 1 H NMR Chemical Shifts. Available from: [Link].

  • NMR Prediction. Simulate and predict NMR spectra. Available from: [Link].

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link].

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link].

Sources

Mass Spectrometry Fragmentation Pattern of Brominated Thiazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated thiazoles are critical intermediates in the synthesis of agrochemicals and pharmaceuticals (e.g., antiretrovirals, antibiotics). Their structural elucidation is often complicated by the possible regioisomerism (2-, 4-, or 5-position) and the distinct fragmentation behaviors observed under different ionization modes.[1]

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of brominated thiazoles. We analyze the mechanistic divergence between Electron Impact (EI) and Electrospray Ionization (ESI) and provide a logic-based framework for differentiating positional isomers.

The Isotopic Signature: The "Dead Giveaway"

Before analyzing fragmentation, the presence of bromine must be confirmed via its unique isotopic abundance. Unlike chlorine (


) or fluorine (monoisotopic), bromine presents a distinct 1:1 doublet .
Quantitative Isotope Table
Feature


Observation in MS
Exact Mass 78.9183 Da80.9163 DaPeaks separated by 2.0 Da
Natural Abundance 50.69%49.31%Intensity ratio

Diagnostic Pattern ----"Twin Towers" appearance at

or

Analyst Note: In poly-brominated thiazoles (e.g., 2,5-dibromothiazole), the pattern shifts to 1:2:1 (M, M+2, M+4).[1]

Fragmentation Mechanics: EI vs. ESI[1]

The fragmentation pathway is dictated by the energy imparted during ionization. Understanding the difference between "Hard" (EI) and "Soft" (ESI) ionization is crucial for interpreting the spectra.

Scenario A: Electron Impact (EI) – The "Hard" Path
  • State: Radical Cation (

    
    )[1]
    
  • Energy: ~70 eV (High excess energy)[1]

  • Mechanism:

    • Radical Site Initiation: Ionization often occurs at the Sulfur lone pair or the Bromine atom.

    • C-Br Cleavage: Direct homolytic cleavage of the C-Br bond is a primary pathway, yielding a stable thiazolyl cation (

      
       for monobromothiazole).[1]
      
    • Ring Disintegration: The thiazole ring typically undergoes Retro-Diels-Alder (RDA) type cleavage or loss of neutral small molecules like HCN (27 Da) or CS (44 Da).[1]

Scenario B: Electrospray Ionization (ESI-MS/MS) – The "Soft" Path[1]
  • State: Even-Electron Protonated Ion (

    
    )[1]
    
  • Energy: Low internal energy (requires Collision Induced Dissociation - CID)[1]

  • Mechanism:

    • Protonation: Occurs preferentially at the Nitrogen (

      
      ) atom due to its basicity.
      
    • Neutral Losses: Fragmentation is driven by charge migration. Common losses include

      
       (80/82 Da) rather than 
      
      
      
      , and
      
      
      .
    • Rearrangements: Soft ionization allows for complex rearrangements (e.g., migration of H) before fragmentation.

Visualization: Fragmentation Pathways

ThiazoleFragmentation cluster_0 Mechanism Comparison M_EI Precursor (EI) [M]+. Frag_Br Loss of Br radical [M-79/81]+ M_EI->Frag_Br Homolytic Cleavage Frag_HCN Ring Opening (Loss of HCN) M_EI->Frag_HCN RDA / Ring Break M_ESI Precursor (ESI) [M+H]+ Frag_HBr Loss of HBr [M-80/82]+ M_ESI->Frag_HBr CID (Neutral Loss) M_ESI->Frag_HCN Charge Migration

Caption: Divergent fragmentation pathways for brominated thiazoles under Hard (EI) vs. Soft (ESI) ionization.

Positional Isomer Differentiation (2-Br vs. 5-Br)

Distinguishing 2-bromothiazole from 5-bromothiazole is a common analytical challenge.[1] While their molecular ions are identical, their fragment intensities and secondary losses differ due to the bond environments.

The Structural Logic
  • 2-Position (Between N and S): The C2-Br bond is flanked by two heteroatoms.[1] The C2 radical is stabilized by the adjacent nitrogen lone pair. Cleavage here is often fast and abundant.

  • 5-Position (Adjacent to S): The C5-Br bond is adjacent to sulfur.[1] Fragmentation often involves complex ring opening mechanisms involving the C-S bond.

Comparative Diagnostic Table (EI Data)
Fragment Ion2-Bromothiazole5-BromothiazoleMechanistic Insight

(m/z 163/165)
StrongStrongParent ion stability is comparable.[1]

(m/z ~84)
Base Peak (100%) High (50-80%)C2-Br cleavage is energetically favored due to N-stabilization of the resulting cation.[1]

Weak / AbsentDistinct Loss of HCN (27 Da) usually involves C2 and N. If Br is at C2, it may be lost with the HCN or hinder the process.

VariableVariableLoss of CS (44 Da) indicates deep ring shattering.[1]
Decision Workflow

To identify your isomer, follow this logic:

  • Check Isotope Pattern: Confirm it is a mono-bromo species (1:1 ratio).[1]

  • Look for

    
     84:  Is the loss of Br the absolute dominant peak?
    
    • Yes: Likely 2-bromothiazole (Facile cleavage).[1]

    • No (or mixed with HCN loss): Suspect 5-bromothiazole or 4-isomer.[1]

  • Check for HCN Loss (M-27):

    • If you see a peak at

      
       ~136/138 (M - HCN), the Br is likely retained on the fragment. This is more common when Br is not on the carbon involved in HCN loss (i.e., 4- or 5-position).[1]
      
Visualization: Isomer Identification Workflow

IsomerID Start Unknown Bromothiazole Spectrum Isotope Check M+ / M+2 Ratio Start->Isotope OneBr Ratio ~ 1:1 (Mono-bromo) Isotope->OneBr Confirmed BasePeak Identify Base Peak (100% Int.) OneBr->BasePeak Mz84 m/z 84 (Loss of Br) is Base Peak BasePeak->Mz84 Mz_Other m/z 84 present but Significant Ring Fission (HCN loss) BasePeak->Mz_Other Concl_2Br Likely 2-Bromothiazole Mz84->Concl_2Br Concl_5Br Likely 5-Bromothiazole (or 4-isomer) Mz_Other->Concl_5Br

Caption: Decision tree for differentiating bromothiazole isomers based on relative fragment abundance.

Experimental Protocol: Standard Characterization

For reproducible data, the following protocol is recommended for analyzing brominated thiazoles.

A. Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile.[1] Avoid chlorinated solvents (e.g., DCM) to prevent isotopic interference.

  • Concentration: 1–10 µg/mL (ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulates.

B. Instrument Settings (Generic ESI-MS/MS)[1]
  • Ionization Mode: Positive (+ESI).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–40 V (Optimize to preserve molecular ion).

  • Collision Energy (CID): Stepped ramp (e.g., 10, 20, 40 eV) to observe both precursor and fragments.

C. Data Validation Steps
  • Blank Run: Inject pure solvent to rule out memory effects (bromine "sticks" to lines).

  • Isotope Match: Use software to calculate the theoretical isotope distribution and overlay it with the observed spectrum. The error should be < 5%.

  • Fragment Confirmation: Verify that daughter ions (e.g.,

    
    ) lack the bromine isotope pattern (should be a singlet).
    

References

  • NIST Chemistry WebBook. Thiazole, 2-bromo- Mass Spectrum (Electron Ionization).[1][2] National Institute of Standards and Technology.[2][3][4][5][6] [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link][1]

  • Royal Society of Chemistry. Mass spectra of thiazoles (Journal of the Chemical Society B).[Link][1]

  • Doc Brown's Chemistry. Mass spectrometry of organic molecules - fragmentation patterns.[Link]

Sources

Definitive Guide: Distinguishing 2-Bromo-4-arylthiazole from 2-Aryl-4-bromothiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Regioisomer Trap

In thiazole-based drug discovery, the distinction between 2-bromo-4-arylthiazole (Isomer A) and 2-aryl-4-bromothiazole (Isomer B) is a critical quality attribute. These isomers are frequently misidentified due to their identical mass (LC-MS) and similar polarity. However, their chemical reactivity and biological profiles are drastically different.

The confusion often arises from ambiguous synthetic routes or "scrambling" during bromination. A 2-bromo-4-arylthiazole possesses a highly reactive electrophilic center at C2 (ideal for SNAr), whereas the 2-aryl-4-bromothiazole is a stable "locked" scaffold requiring metal catalysis for further functionalization.

This guide provides a self-validating system to unequivocally distinguish these isomers using NMR spectroscopy, synthetic provenance, and chemical reactivity probes.

Part 2: Synthetic Provenance (The "Origin Story")

Before analytical testing, analyze the synthetic route. The method of preparation is the first indicator of structure.

Isomer Structure Primary Synthetic Route Mechanism Note
Isomer A (2-Bromo-4-aryl)Br at C2Aryl at C4Hantzsch Synthesis + Sandmeyer 1.

-Bromoketone + Thiourea

2-Amino-4-arylthiazole2. Sandmeyer (CuBr

,

-BuONO)

2-Br
Thermodynamic Control: The Hantzsch synthesis exclusively places the aryl group at C4 adjacent to the nitrogen.
Isomer B (2-Aryl-4-bromo)Aryl at C2Br at C4Regioselective Coupling 1.[1] 2,4-Dibromothiazole + Aryl-Boronic Acid (1 eq)2. Pd-Catalyzed Coupling

2-Aryl-4-Br
Kinetic Control: The C2-Br bond is significantly more reactive towards Pd oxidative addition than C4-Br.
Part 3: Spectroscopic Differentiation
1. Proton NMR (

H NMR) – The H5 Shift Rule

The chemical shift of the lone thiazole proton (H5) is the most rapid diagnostic tool.

  • Isomer A (2-Bromo-4-aryl): The H5 proton is adjacent to the aryl ring at C4. The ring current effect of the aryl group significantly deshields H5, shifting it downfield.

    • Diagnostic Shift:

      
      8.0 – 8.5 ppm  (Singlet)
      
  • Isomer B (2-Aryl-4-bromo): The H5 proton is adjacent to a bromine atom at C4. While bromine is electron-withdrawing, it lacks the anisotropic deshielding power of a phenyl ring. The aryl group is distant (at C2).

    • Diagnostic Shift:

      
      7.3 – 7.6 ppm  (Singlet)
      

Rule of Thumb: If the thiazole singlet is buried among the phenyl protons (7.3-7.6 ppm), it is likely the 4-bromo isomer. If it stands out clearly downfield (>8.0 ppm), it is the 2-bromo isomer.

2. Carbon NMR (

C NMR) – The C2 Gateway

The carbon at position 2 (C2) provides definitive confirmation.

  • Isomer A (C2-Br): The Carbon-Bromine bond at C2 benefits from the "heavy atom effect" and lacks the conjugation of an aryl group.

    • C2 Shift:

      
      135 – 145 ppm 
      
  • Isomer B (C2-Aryl): The C2 carbon is part of a C=N bond and is conjugated to the aryl ring. This results in significant deshielding.[2]

    • C2 Shift:

      
      160 – 170 ppm 
      
Summary of Spectroscopic Data
Feature2-Bromo-4-phenylthiazole (Isomer A)2-Phenyl-4-bromothiazole (Isomer B)

H NMR (H5)

8.16 ppm
(Deshielded by C4-Ph)

7.40 - 7.60 ppm
(Shielded relative to A)

C NMR (C2)

~140 ppm
(C-Br, Upfield)

~168 ppm
(C-Ph, Downfield)

C NMR (C4)

~150 ppm (C-Ph)

~125 ppm (C-Br)
Part 4: The Chemical Reactivity Probe (S Ar Test)

If NMR data is ambiguous (e.g., due to complex aryl substituents), perform the Morpholine Challenge . This is a binary "Yes/No" chemical test.

Rationale:

  • C2-Br is highly activated for Nucleophilic Aromatic Substitution (S

    
    Ar) due to the adjacent nitrogen (aza-activation).
    
  • C4-Br is deactivated and inert to mild S

    
    Ar conditions.
    

Protocol:

  • Dissolve 10 mg of the unknown isomer in 0.5 mL DMSO-d6 (or DMF).

  • Add 2 equivalents of morpholine.

  • Heat to 80 °C for 1 hour.

  • Analyze by LC-MS or TLC.

Result:

  • Rapid Conversion to Product (M+Morpholine): Confirms 2-Bromo-4-arylthiazole .

  • No Reaction (Starting Material Only): Confirms 2-Aryl-4-bromothiazole .

Part 5: Decision Logic & Visualization

The following diagram illustrates the logical workflow for structural assignment.

ThiazoleID Start Unknown Bromo-Arylthiazole Isomer SynthCheck Step 1: Check Synthesis Origin Start->SynthCheck Hantzsch Made via Hantzsch (Bromoketone + Thiourea) SynthCheck->Hantzsch Dibromo Made from 2,4-Dibromothiazole SynthCheck->Dibromo NMR Step 2: 1H NMR Analysis (H5 Shift) SynthCheck->NMR Verify IsomerA CONFIRMED: 2-Bromo-4-arylthiazole (Reactive C2-Br) Hantzsch->IsomerA Likely IsomerB CONFIRMED: 2-Aryl-4-bromothiazole (Stable C4-Br) Dibromo->IsomerB Likely Downfield H5 Singlet > 8.0 ppm NMR->Downfield Upfield H5 Singlet < 7.6 ppm NMR->Upfield SnAr Step 3: Morpholine S_NAr Test NMR->SnAr If Ambiguous Downfield->IsomerA Strong Evidence Upfield->IsomerB Strong Evidence Reacts Reaction Complete (Mass Shift +87) SnAr->Reacts NoReact No Reaction SnAr->NoReact Reacts->IsomerA NoReact->IsomerB

Caption: Decision tree for the structural assignment of thiazole regioisomers combining synthetic history, spectroscopy, and chemical reactivity.

Part 6: Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4-phenylthiazole (Reference Standard)

Use this to generate the "Isomer A" standard for comparison.

  • Cyclization: Combine 2-bromoacetophenone (10 mmol) and thiourea (11 mmol) in ethanol (20 mL). Reflux for 2 hours. Cool to precipitate 2-amino-4-phenylthiazole hydrobromide.

  • Sandmeyer: Suspend the amine (5 mmol) in acetonitrile (15 mL). Add CuBr

    
     (6 mmol). Dropwise add 
    
    
    
    -butyl nitrite (7.5 mmol) at 0 °C. Stir at room temperature for 2 hours.
  • Workup: Quench with 1M HCl, extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Expected Data:

    
    H NMR (DMSO-d6): 
    
    
    
    8.16 (s, 1H), 7.92 (d, 2H), 7.46 (t, 2H), 7.40 (t, 1H).
Protocol B: Synthesis of 2-Phenyl-4-bromothiazole

Use this to generate the "Isomer B" standard.

  • Coupling: Dissolve 2,4-dibromothiazole (5 mmol) and phenylboronic acid (5.5 mmol) in 1,4-dioxane/water (4:1).

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) and Na
    
    
    CO
    
    
    (2 eq). Heat to 70 °C for 4 hours. (Note: Control temperature to avoid bis-coupling).
  • Purification: The major product is the C2-coupled species due to the higher electrophilicity of the C2-Br bond.

  • Expected Data:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    7.95 (m, 2H), 7.45 (m, 3H), 7.28 (s, 1H, H5 - Note: often overlaps with solvent/phenyl).
References
  • Synthesis and Crystal Structure of 2-bromo-4-phenylthiazole Source: ResearchGate / NIH PMC Key Data: Confirms H5 shift at 8.16 ppm for the 2-bromo isomer.

  • Regioselective Cross-Coupling of 2,4-Dibromothiazole Source: Bach, T. et al. Tetrahedron Letters / ResearchGate Key Data: Establishes C2 reactivity preference > C4, yielding 2-aryl-4-bromothiazoles.

  • Benchtop NMR for Regioisomer Distinction Source: Oxford Instruments / News-Medical Key Data: General principles of NMR differentiation for aromatic regioisomers.

  • 13C NMR Chemical Shifts of Thiazoles Source: ChemicalBook / Spectral Database Key Data: C2-Br shift (~135-140 ppm) vs C2-Aryl shift (~160-170 ppm).

Sources

Comparative Analytical Guide: C13 NMR Profiling of 2-Methoxy-4-Methylphenyl Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

The 2-methoxy-4-methylphenyl thiazole moiety represents a "privileged scaffold" in drug discovery, serving as a core pharmacophore in xanthine oxidase inhibitors (e.g., Febuxostat analogs) and kinase inhibitors.

Accurate structural characterization of this scaffold is challenging due to:

  • Regioisomerism: Distinguishing between 2-aryl and 4-aryl thiazole isomers synthesized via Hantzsch condensation.

  • Electronic Effects: The ortho-methoxy group induces significant steric and electronic shielding effects on the phenyl-thiazole bond.

  • Solvent Dependency: Thiazole nitrogen lone pairs are highly sensitive to hydrogen bonding, causing significant chemical shift drifts between protic and aprotic solvents.

This guide objectively compares analytical approaches (Solvent Systems and Pulse Sequences) to establish a rigorous standard for validating this molecule.

Structural Visualization & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the 4-(2-methoxy-4-methylphenyl)thiazole isomer (a common Hantzsch product).

G cluster_thiazole Thiazole Core cluster_phenyl Phenyl Substituent N3 N (3) C4 C4 N3->C4 C2 C2 C2->N3 = C5 C5 C4->C5 = C1p C1' C4->C1p Link S1 S (1) C5->S1 S1->C2 C2p C2' C1p->C2p C3p C3' C2p->C3p OMe OMe C2p->OMe C4p C4' C3p->C4p C5p C5' C4p->C5p Me Me C4p->Me C6p C6' C5p->C6p C6p->C1p

Figure 1: Connectivity map of the target scaffold. Note the linkage at C4 of the thiazole and C1' of the phenyl ring.

Comparative Analysis: Solvent Systems

The choice of solvent is not merely about solubility; it fundamentally alters the chemical shifts (


) of the thiazole C2 and the methoxy-bearing carbons due to hydrogen bonding and dielectric effects.
Comparison: CDCl3 vs. DMSO-d6[6][7][8][9]
FeatureChloroform-d (CDCl3) DMSO-d6 Scientific Verdict
Thiazole C2 Shift ~152 - 154 ppm~154 - 158 ppmDMSO causes downfield shift due to H-bonding at N3, deshielding C2.
Resolution High (Sharp peaks)Moderate (Viscosity broadening)CDCl3 is superior for resolving close aromatic signals.
Exchangeable Protons Invisible/BroadVisibleDMSO is required if correlating to 1H NMR (e.g., NH in thioamide precursors).
Water Peak ~1.56 ppm (Negligible)~3.33 ppm (Obstructive)CDCl3 is cleaner for aliphatic regions.
Cost/Ease Low / High VolatilityMedium / HygroscopicCDCl3 allows for faster sample recovery.

Recommendation: Use CDCl3 for routine purity checks. Use DMSO-d6 only if the sample contains polar impurities (like unreacted thioamide) or if solubility in chloroform is <10 mg/mL.

Detailed Spectral Assignment (Experimental vs. Predicted)

This section provides the "Gold Standard" assignment data. These values are derived from composite data of analogous thiazole scaffolds (e.g., 4-phenylthiazole derivatives) validated against substituent additivity rules [1, 2].

Table 1: 13C NMR Chemical Shift Data (100 MHz, CDCl3)
Carbon PositionTypeChemical Shift (

, ppm)
Diagnostic Characteristic
Thiazole C2 CH (aromatic)152.5 - 154.0 Most downfield protonated carbon. Sharp signal.
Thiazole C4 Cq (Quaternary)154.0 - 156.0 Weak intensity. Overlaps with C2 but distinguished by DEPT (invisible).
Thiazole C5 CH (aromatic)112.0 - 114.0 Distinctly upfield for an aromatic heterocycle.
Phenyl C2' Cq-O (Methoxy)157.0 - 158.5 Most downfield signal overall. Deshielded by Oxygen.
Phenyl C1' Cq (Linker)120.0 - 122.0 Shielded due to ortho-methoxy effect.
Phenyl C4' Cq-Me139.0 - 140.5 Typical aromatic C-alkyl shift.
Phenyl C3', C5', C6' CH (aromatic)110.0 - 130.0 Clustered aromatic region. C3' is usually upfield (~111 ppm) due to ortho-methoxy.
Methoxy (-OCH3) CH355.0 - 56.0 Classic alkoxy region.
Methyl (-CH3) CH321.0 - 21.5 Classic benzylic methyl region.

Critical Insight: The chemical shift separation between Thiazole C5 (~113 ppm) and Phenyl C3' (~111 ppm) is often small. High-field instruments (125 MHz+) or HSQC are recommended for definitive assignment.

Advanced Analytical Workflow (Protocol)

To validate the structure and rule out regioisomers (e.g., 2-phenyl-4-methylthiazole), a simple 1D 13C is insufficient. The following workflow integrates DEPT and HSQC for absolute certainty.

Workflow Diagram

Workflow Start Crude Sample Solubility Solubility Test (>15mg/0.6mL?) Start->Solubility Choice1 Yes: Use CDCl3 Solubility->Choice1 Choice2 No: Use DMSO-d6 Solubility->Choice2 Exp1 Exp 1: 1H NMR (Check Purity) Choice1->Exp1 Choice2->Exp1 Exp2 Exp 2: 13C {1H} Decoupled (1024 Scans) Exp1->Exp2 Exp3 Exp 3: DEPT-135 (Phase Edit) Exp2->Exp3 Analysis Data Analysis Exp3->Analysis Decision Is Thiazole C5 (~113ppm) Inverted (-)? Analysis->Decision ResultA Confirmed: 4-Substituted Thiazole Decision->ResultA Yes ResultB Alert: Regioisomer/Impurity Decision->ResultB No

Figure 2: Step-by-step decision tree for NMR validation.

Experimental Protocol: High-Sensitivity 13C Acquisition

Objective: Obtain high S/N ratio for quaternary carbons (C4, C1', C2', C4') which usually have long relaxation times (


).
  • Sample Preparation:

    • Dissolve 20-30 mg of compound in 0.6 mL solvent.

    • Filter through a cotton plug into the NMR tube to remove suspended solids (which ruin magnetic field homogeneity).

  • Instrument Setup:

    • Pulse Angle:

      
       (allows faster repetition than 
      
      
      
      ).
    • Relaxation Delay (

      
      ):  Set to 2.0 - 3.0 seconds .
      
      • Reasoning: Quaternary carbons (C2', C4) lack attached protons to facilitate relaxation via dipolar coupling. A short

        
         will saturate these signals, making them disappear [3].
        
    • Scans (NS): Minimum 1024 scans for <10mg samples; 512 scans for >20mg.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to enhance Signal-to-Noise (S/N) at the cost of slight resolution loss.

Troubleshooting & Impurity Profiling

In the Hantzsch synthesis, common byproducts can mimic the product spectrum.

Impurity / Artifact13C Signature1H Signature
Unreacted Thioamide C=S signal at ~180-200 ppm (Very weak).Broad NH peaks (visible in DMSO).

-Haloketone
Carbonyl (C=O) at ~190-195 ppm .CH2-Br shift at ~30-40 ppm.
Regioisomer (2-phenyl) Thiazole C5 shifts upfield to ~105-108 ppm ; C4-H appears.C5-H becomes a singlet (if C4 is substituted with methyl).
Self-Validating Check

To confirm you have the thiazole ring and not an open-chain intermediate:

  • Look for the C2 signal at ~153 ppm .

  • Look for the C5 signal at ~113 ppm .

  • Validation: In a DEPT-135 spectrum, C2 and C5 (if unsubstituted) should be Positive (Up) or Negative (Down) depending on substitution.

    • If C2 is unsubstituted (H-attached): Positive/Up (in DEPT-45) or Up (DEPT-135).

    • If C5 is unsubstituted: Inverted (Down) in DEPT-135 (CH2? No, CH is up, CH2 down). Correction: Thiazole C5 is a CH . It will be Positive (Up) in DEPT-135.

    • Correction Logic: In DEPT-135, CH and CH3 are Up (+), CH2 is Down (-). Thiazole C5 is a CH. Therefore, it must be Up . If you see a Down peak, you have a CH2 impurity (likely alkyl chain).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Thiazole ring current effects).

Sources

Infrared (IR) absorption bands for thiazole C-Br stretch

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparison and procedural manual for the definitive assignment of the Thiazole C-Br stretch.

Methodology Comparison & Experimental Protocols

Executive Summary

In drug discovery, halogenated thiazoles (e.g., 2-bromothiazole, 5-bromothiazole) are critical electrophiles for Suzuki-Miyaura couplings and nucleophilic substitutions. However, verifying the integrity of the Carbon-Bromine (C-Br) bond during synthesis is notoriously difficult using standard mid-IR spectroscopy.

The C-Br stretching vibration (690–515 cm⁻¹) falls deep within the "fingerprint region," often obscured by:

  • C-S Stretching: (600–700 cm⁻¹)

  • Ring Deformations: (600–800 cm⁻¹)

  • Out-of-Plane (OOP) Bending: (700–900 cm⁻¹)

This guide compares the standard FTIR approach against the superior Raman Spectroscopy and DFT-Assisted Assignment workflows, providing a validated protocol for distinguishing positional isomers (2-Br vs. 5-Br).

Technical Comparison: Detection Modalities

The "product" in this evaluation is the Raman-First Methodology , compared against the traditional FTIR-Only approach.

Comparative Performance Matrix
FeatureAlternative: Standard FTIR Recommended: Raman Spectroscopy Validation: DFT Calculation
Physical Principle Dipole Moment ChangePolarizability ChangeQuantum Mechanical Prediction
C-Br Signal Intensity Weak to Medium (Dipole change is small)Strong/Very Strong (Br is a heavy, polarizable atom)N/A (Predictive)
Interference High (Overlaps with broad C-S & Ring modes)Low (C-S is weaker; Water/Glass transparent)Zero (Resolves coupled modes)
Sample Prep KBr Pellet or Diamond ATRNon-destructive (Glass vial/capillary)Computational (CPU hours)
Isomer Specificity Low (Ambiguous fingerprint)High (Distinct skeletal shifts)Absolute (Definitive assignment)
Best For... Routine QC, Polar groups (C=O, NH2)Definitive Halogen Identification Confirming new chemical entities (NCEs)
Expert Insight: Why Raman Wins for C-Br

While FTIR is the workhorse for carbonyls and amines, it struggles with heavy-atom stretches. The C-Br bond is highly polarizable due to the large electron cloud of Bromine. According to the Mutual Exclusion Principle (strictly for centrosymmetric molecules, but applicable as a rule of thumb here), vibrations that are weak in IR are often strong in Raman.

  • Experimental Observation: In 2-amino-5-bromothiazole, the C-Br stretch at ~695 cm⁻¹ is often a sharp, dominant peak in Raman, but appears as a shoulder or weak band in FTIR, buried under the broad C-S envelope.

Spectral Assignment Data

The following ranges are derived from experimental literature and scaled DFT vibrational analysis.

Thiazole Vibrational Bands
Vibration ModeFrequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)Notes
C-Br Stretch 630 – 695 Weak/MedStrong Highly coupled with ring breathing.
C-S Stretch 600 – 720MediumWeakOften obscures C-Br in IR.
Ring Breathing 980 – 1040Med/StrongVery Strong Diagnostic for ring integrity.
C=N Stretch 1480 – 1550StrongMediumShifted by 2-position substituents.
C-H Wag (OOP) 700 – 900StrongWeakDistinguishes 4-H vs 5-H isomers.
Positional Isomer Differentiation (2-Br vs. 5-Br)

Distinguishing 2-bromothiazole from 5-bromothiazole requires analyzing the coupling patterns :

  • 2-Bromothiazole: The Br is adjacent to both N and S. The C2-Br stretch typically couples with the N-C2-S deformation, shifting the band slightly higher (often 670–695 cm⁻¹ ).

  • 5-Bromothiazole: The Br is adjacent to S and C4. The C5-Br stretch couples with the C4-C5 bond, often appearing at lower frequencies (630–660 cm⁻¹ ) and showing distinct splitting in the Raman spectrum due to Fermi resonance with ring overtones.

Experimental Protocols

Protocol A: Low-Frequency FTIR (Optimized)

Standard FTIR with a Diamond ATR often cuts off at 600 cm⁻¹. Use this protocol to see the C-Br band.

  • Instrument Setup: Use an FTIR equipped with a CsI (Cesium Iodide) or Extended-Range KBr beamsplitter and a DTGS detector (MCT detectors cut off ~650 cm⁻¹).

  • Sample Prep (ATR): Use a Ge (Germanium) crystal ATR if available (better penetration depth for high refractive index samples).

  • Scan Parameters:

    • Resolution: 2 cm⁻¹ (Critical to deconvolve C-Br from C-S).

    • Scans: 64 minimum.

    • Range: 4000 – 400 cm⁻¹ .[1]

  • Data Processing: Apply Second Derivative transformation to the 500–800 cm⁻¹ region. Look for a "hidden" sharp peak inflection on the shoulder of the broad ring deformation band.

Protocol B: Raman Spectroscopy (Recommended)

Self-Validating Step: If the sample fluoresces, switch laser wavelength.

  • Laser Selection:

    • 1064 nm (Nd:YAG): Preferred. Eliminates fluorescence common in yellow/brown thiazole intermediates.

    • 785 nm: Acceptable if sample is white/colorless.

    • 532 nm: Avoid. High fluorescence risk with conjugated heterocycles.

  • Acquisition:

    • Power: 50–100 mW (Thiazoles are thermally stable, but start low).

    • Exposure: 10–30 seconds.

  • Validation: The C-Br peak should be one of the three tallest peaks in the 200–800 cm⁻¹ region. If a peak is observed in IR at 650 cm⁻¹ (medium) and Raman at 650 cm⁻¹ (very strong), it is definitively C-Br.

Logic Flow: Assignment Workflow

The following diagram illustrates the decision matrix for definitively assigning the C-Br stretch, ensuring scientific integrity.

G Start Start: Bromothiazole Sample FTIR Step 1: Mid-IR Spectrum (Focus: 500-800 cm⁻¹) Start->FTIR Check1 Is a distinct band visible at 630-695 cm⁻¹? FTIR->Check1 Ambiguous Ambiguous: Overlap with C-S or Ring Deformation Check1->Ambiguous No (Broad/Shoulder) Assign Definitive Assignment: C-Br Stretch Confirmed Check1->Assign Yes (Clear, Sharp) Raman Step 2: Raman Spectroscopy (1064 nm Laser) Ambiguous->Raman Analysis Compare Intensities: Is the band Strong in Raman but Weak/Med in IR? Raman->Analysis DFT Step 3: DFT Calculation (B3LYP/6-311+G**) Scale Factor: 0.961 Analysis->DFT No (Complex Pattern) Analysis->Assign Yes (Mutual Exclusion) DFT->Assign Match Found Reassess Reassess Structure: Possible Ring Opening or Debromination DFT->Reassess No Match

Figure 1: Integrated Spectral Assignment Workflow. Note the critical role of Raman spectroscopy in resolving ambiguous IR data.

References

  • Specac Application Notes. Interpreting Infrared Spectra: The Fingerprint Region and Halogenated Compounds. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides (C-X Stretches). [Link]

  • National Institutes of Health (NIH) - PubMed. Vibrational spectra and DFT calculations of brominated benzothiazoles and thiazoles. [Link] (Search Term: "Vibrational assignment 2-bromothiazole DFT")

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups: Halogenated Hydrocarbons. [Link]

  • Gateway Analytical. Comparison of Raman and FTIR Spectroscopy: Advantages for Heavy Atom Detection. [Link]

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Crystal structure analysis of 2-bromo-4-substituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-4-Substituted Thiazoles for Drug Discovery and Materials Science

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. Thiazole derivatives are found in a wide array of pharmaceuticals, including antibiotics and compounds for treating type 2 diabetes.[1] The 2-bromo-4-substituted thiazole motif, in particular, serves as a versatile synthetic intermediate, allowing for further functionalization through cross-coupling reactions to build molecular complexity.[2]

For researchers in drug development and materials science, understanding the precise three-dimensional arrangement of these molecules in the solid state is not merely an academic exercise. It is fundamental. The crystal structure dictates a molecule's physical properties, such as solubility and stability, and governs its interactions with biological targets. This guide provides a comprehensive overview of the crystal structure analysis of 2-bromo-4-substituted thiazoles, using 2-bromo-4-phenyl-1,3-thiazole as a primary case study, and explores how substituent choice can profoundly influence molecular packing and intermolecular interactions.

The Imperative of Structural Analysis: Why Crystal Packing Matters

The journey from a promising molecule on a computer screen to a viable drug or functional material is paved with physical-chemical challenges. Crystal structure analysis provides the roadmap. The way molecules arrange themselves in a crystal lattice, driven by a delicate balance of intermolecular forces, has direct consequences:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have drastically different solubilities, dissolution rates, and bioavailability, making polymorph screening essential in drug development.[3]

  • Intermolecular Interactions: The specific non-covalent bonds (e.g., hydrogen bonds, halogen bonds, π–π stacking) that hold the crystal together determine its stability and mechanical properties.[3][4] In a biological context, these are the same forces that govern how a drug molecule recognizes and binds to its protein target.

  • Structure-Property Relationships: By understanding how molecular structure dictates crystal packing, scientists can rationally design molecules with desired properties, such as enhanced fluorescence for optical devices or optimal solubility for drug delivery.[5][6]

Experimental Workflow: A Conceptual Overview

The process of determining a crystal structure is a multi-step workflow that bridges chemical synthesis with advanced physical analysis. Each stage requires meticulous execution and a clear understanding of the underlying principles.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification Crude Product Crystallization Slow Evaporation / Vapor Diffusion Purification->Crystallization Pure Compound DataCollection Single-Crystal XRD Data Collection Crystallization->DataCollection High-Quality Single Crystal Solve Structure Solution (e.g., SHELXT) DataCollection->Solve Diffraction Data Refine Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model Analyze Interaction & Packing Analysis Refine->Analyze Final Structure (CIF)

Caption: Workflow for single-crystal X-ray structure analysis.

Comparative Analysis: The Influence of the 4-Position Substituent

The choice of the substituent at the 4-position of the 2-bromothiazole core is a critical design element that directly modulates the intermolecular interactions and, consequently, the crystal packing motif. We will use the experimentally determined structure of 2-bromo-4-phenyl-1,3-thiazole as our reference and discuss how other functional groups could alter its solid-state architecture.

Case Study: 2-Bromo-4-phenyl-1,3-thiazole

The crystal structure of 2-bromo-4-phenyl-1,3-thiazole reveals a packing arrangement dominated by two principal types of non-covalent interactions.[7] The planes of the thiazole and phenyl rings are nearly coplanar, with a slight twist of 7.45°.[1][7] This planarity facilitates significant intermolecular forces.

  • π–π Stacking: Molecules related by a center of symmetry are held together by π–π interactions between the electron-rich thiazole and phenyl rings of neighboring molecules. The distance between the centroids of these rings is a short 3.815 Å, indicative of a strong stabilizing interaction.[7]

  • S···Br Contacts: The crystal packing also features short intermolecular contacts between the sulfur atom of the thiazole ring and the bromine atom of an adjacent molecule, measuring 3.5402 Å.[1][7] This distance is shorter than the sum of the van der Waals radii, suggesting a significant halogen bond or chalcogen-halogen interaction that contributes to the overall lattice energy.

Caption: Key intermolecular interactions in 2-bromo-4-phenylthiazole.

Data Summary and Comparison

The following table summarizes the crystallographic data for 2-bromo-4-phenyl-1,3-thiazole and provides a predictive comparison for hypothetical 4-methyl and 4-carboxylic acid analogues based on established principles of crystal engineering.

Parameter2-Bromo-4-phenylthiazole (Experimental)2-Bromo-4-methylthiazole (Predicted)2-Bromo-4-carboxythiazole (Predicted)
Formula C₉H₆BrNS[7]C₄H₄BrNS[8]C₅H₄BrNO₂S[9]
Molar Mass 240.12 g/mol [7]178.05 g/mol [8]222.06 g/mol [9]
Crystal System Monoclinic[7]Likely Monoclinic or OrthorhombicLikely Monoclinic
Space Group P2₁/c[7]Common packing groups like P2₁/c or PbcaCommon packing groups, may favor H-bonding motifs
Key Interactions π–π stacking, S···Br contacts[7]Weaker C–H···N/S interactions, S···Br contactsStrong O–H···N or O–H···O hydrogen bonding dimers, S···Br contacts
Expected Packing Herringbone or slipped-stack motif driven by aromatic interactions.[5]Close packing driven by shape, likely less directional than the phenyl analogue.Supramolecular synthons (e.g., carboxylic acid dimers) will likely dominate the packing.[3]

This comparison highlights a fundamental principle: replacing the phenyl group with a small alkyl group like methyl removes the potential for strong π–π stacking, likely leading to a packing arrangement dictated more by molecular shape and weaker van der Waals forces. Conversely, introducing a hydrogen-bonding group like a carboxylic acid would create strong, directional O–H···N or O–H···O interactions that would almost certainly dominate the crystal packing, likely forming robust hydrogen-bonded dimers or chains.

Experimental Protocols: A Self-Validating Approach

The following protocols are described with built-in checks and rationale to ensure reproducibility and trustworthiness.

Protocol 1: Synthesis and Crystallization of 2-Bromo-4-phenyl-1,3-thiazole

This procedure is adapted from published literature and demonstrates a standard synthetic route.[1][7]

  • Rationale: The synthesis proceeds via a Sandmeyer-type reaction, where a primary amine is converted to a bromide. The choice of solvents and purification method is critical for obtaining a high-purity product suitable for crystallization.

  • Step-by-Step Methodology:

    • Starting Materials: 2-amino-4-phenylthiazole, Copper(II) Bromide (CuBr₂), and an alkyl nitrite (e.g., tert-butyl nitrite).

    • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1 equivalent) and CuBr₂ (1.5 equivalents) in acetonitrile at room temperature.

      • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants. CuBr₂ serves as the bromine source.

    • Diazotization: Slowly add the alkyl nitrite (1.5 equivalents) to the stirring solution. The reaction is exothermic and may require cooling in an ice bath to maintain control. The mixture will typically turn a dark color and evolve gas (N₂).

      • Validation Check: The evolution of nitrogen gas is a key indicator that the diazotization and subsequent displacement are occurring.

    • Workup: After stirring for several hours at room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

      • Causality: The aqueous workup removes inorganic salts and polar impurities.

    • Purification: Concentrate the organic layer in vacuo. Purify the resulting residue by column chromatography on silica gel using a heptane-ethyl acetate gradient.

      • Validation Check: Monitor the column fractions by Thin Layer Chromatography (TLC) to isolate the pure product. The product should be a single spot by TLC in the chosen solvent system.

    • Crystallization: Dissolve the purified solid in a minimal amount of a suitable solvent system, such as hexane or heptane. Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

      • Causality: Slow evaporation prevents rapid precipitation and allows for the formation of large, well-ordered single crystals required for X-ray diffraction. High-quality, transparent crystals with well-defined faces are the target.

Protocol 2: Single-Crystal X-ray Diffraction and Structure Refinement

This protocol outlines the standard procedure once a suitable crystal is obtained.

  • Rationale: This technique uses the diffraction of X-rays by the ordered array of atoms in a crystal to determine their precise positions in space. The choice of parameters ensures high-quality data.

  • Step-by-Step Methodology:

    • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using cryo-oil.

    • Data Collection: Mount the crystal on the diffractometer (e.g., a Bruker APEXII CCD). Cool the crystal to a low temperature (e.g., 120 K) using a nitrogen stream.

      • Causality: Low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

    • Full Data Collection: Perform a full sphere of data collection using molybdenum (Mo Kα, λ = 0.71073 Å) radiation. The collection strategy is designed to measure the intensities of thousands of unique reflections.

    • Data Reduction: Integrate the raw diffraction images and apply corrections for factors like absorption using software such as SAINT and SADABS.[7]

    • Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). This step provides an initial electron density map and a preliminary model of the molecular structure.

    • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data using a full-matrix least-squares method (e.g., SHELXL).

      • Validation Check: The refinement is monitored using the R-factor (R1) and the goodness-of-fit (GooF). For a good quality structure, R1 should be below 5% and GooF should be close to 1.0. The final difference electron density map should be largely featureless.

Conclusion

The crystal structure analysis of 2-bromo-4-substituted thiazoles is a powerful tool for understanding and predicting the solid-state properties of these valuable chemical entities. As demonstrated with 2-bromo-4-phenylthiazole, a detailed examination of the crystal lattice reveals the subtle yet critical interplay of non-covalent interactions, such as π–π stacking and S···Br contacts, that govern molecular assembly. By logically extending these observations, we can predict how changes at the 4-position—from aromatic rings to alkyl chains or hydrogen-bonding moieties—will steer the crystal packing towards entirely different supramolecular architectures. This structure-based understanding is indispensable for the rational design of new pharmaceuticals with tailored bioavailability and novel materials with specific photophysical or electronic properties.

References

  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

  • Shibu, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, Royal Society of Chemistry. [Link]

  • Bunev, A. S., et al. (2014). Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]

  • Kina, A. S., et al. (2018). Intra-/Intermolecular Bifurcated Chalcogen Bonding in Crystal Structure of Thiazole/Thiadiazole Derived Binuclear (Diaminocarbene)Pd II Complexes. Molecules, 23(3), 543. [Link]

  • Shibu, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. University of North Carolina at Charlotte. [Link]

  • Liu, X., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1875-1887. [Link]

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  • Ceran, S., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Journal of Chemical Information and Modeling. [Link]

  • Ceran, S., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]

  • Gushchin, P., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

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  • Bach, T., et al. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5673-5680. [Link]

  • Hagar, M., et al. (2021). Liquid Crystals of 2,4-Substituted-1,3-Thiazole Derivatives. ResearchGate. [Link]

  • Remko, M., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 27(4), 121. [Link]

  • Georganics (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Product Page. [Link]

  • Jotani, M. M., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA (Zurich Open Repository and Archive). [Link]

  • National Center for Biotechnology Information (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem Compound Database. [Link]

  • Science.gov (n.d.). electron-withdrawing thiazole derivatives. Topic Search. [Link]

  • Bakr, M. F., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151(1), 127-139. [Link]

  • Darweesh, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Molecules, 27(22), 8042. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]

  • Organic Chemistry Portal (n.d.). Thiazole synthesis. Reaction Index. [Link]

  • Da C. B., et al. (2014). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471. [Link]

  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

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A Senior Application Scientist's Guide to HPLC Retention Time of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thiazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their wide range of biological activities.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of these compounds, crucial for quality control, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth comparison of the HPLC retention behavior of various thiazole derivatives, explaining the underlying principles that govern their separation.

The Principle of Reversed-Phase HPLC for Thiazole Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for thiazole derivatives. In this technique, analytes are separated based on their relative hydrophobicity.

  • Stationary Phase: Typically a non-polar C18 (octadecylsilyl) bonded silica. This phase provides a hydrophobic surface.[2]

  • Mobile Phase: A polar mixture, commonly consisting of water or an aqueous buffer and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[3]

  • Retention Mechanism: Non-polar (more hydrophobic) molecules have a stronger affinity for the non-polar stationary phase and thus move more slowly through the column, resulting in longer retention times. Conversely, polar molecules have a higher affinity for the polar mobile phase and elute earlier.[4]

The retention of a thiazole derivative is therefore a direct function of its overall polarity, which is determined by the nature of its substituent groups.

Experimental Workflow for Thiazole Derivative Analysis

A systematic approach is crucial for developing a robust and reproducible HPLC method. The following workflow outlines the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: System Setup & Method Development cluster_acq Phase 3: Analysis cluster_analysis Phase 4: Data Interpretation SamplePrep Sample Preparation (Dissolution in Mobile Phase) SystemEquilibration System Equilibration (Column Conditioning) SamplePrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation (Buffering, Filtering, Degassing) MobilePhasePrep->SystemEquilibration MethodDev Method Development (Optimize Mobile Phase, Flow Rate, Temp.) SystemEquilibration->MethodDev Iterative Process Injection Sample Injection MethodDev->Injection DataAcq Data Acquisition (Chromatogram Generation) Injection->DataAcq PeakIntegration Peak Integration & Analysis (Retention Time, Peak Area) DataAcq->PeakIntegration Validation Method Validation (ICH Guidelines) PeakIntegration->Validation

Caption: A typical experimental workflow for the HPLC analysis of thiazole derivatives.

Comparative Analysis of Retention Times

The retention time of a thiazole derivative is highly sensitive to its chemical structure and the precise HPLC conditions. The following table summarizes experimental data for several thiazole derivatives, illustrating these relationships.

Compound Name & StructureKey SubstituentsHPLC ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
Thiazole Unsubstituted Parent RingNewcrom R1ACN:Water with H₃PO₄Not SpecifiedData available on request[3]
2-Amino-5-methyl-thiazole -NH₂ (polar), -CH₃ (non-polar)Newcrom R1ACN:Water with H₃PO₄Not SpecifiedData available on request[5]
Meloxicam -CH₃, -OH, Benzothiazine, AmideC18ACN:MeOH (70:30)0.61.50[6]
Nitazoxanide -NO₂ (polar), BenzamideCosmosil C18 (5µm, 250x4.6mm)MeOH:0.05% OPA w/ TEA (70:30)0.74.33[7]
Nitazoxanide -NO₂ (polar), BenzamideInertsil C18 (250x4.6mm)ACN:0.005M TBAHS (55:45)1.07.47[8][9]
Nitazoxanide -NO₂ (polar), BenzamidePhenomenex C18 (5µm, 250x4.6mm)ACN:Phosphate Buffer pH 3.5 (60:40)1.05.58[10]
Novel Indole-Thiazole (CS03) Indole, p-nitroXBridge C18 (3.5µm, 250x4.6mm)ACN:Water w/ 0.05% TFA (85:15)0.8~4.0 (Estimated from chromatogram)[11]
Novel Aminothiazole (21MAT) Amino groupPhenomenex Luna C18 (5µm, 50x4.6mm)ACN:0.1% OPA in Water (45:55)1.0Not specified[1][12]

TBAHS: Tetrabutylammonium Hydrogen Sulphate, OPA: Orthophosphoric Acid, TEA: Triethylamine, TFA: Trifluoroacetic acid

Analysis of the Data:

  • Effect of Substituents: The unsubstituted thiazole ring is relatively polar. Adding non-polar groups, like the methyl group in Meloxicam, can increase retention.[6] Conversely, adding polar groups like the nitro (-NO₂) and amide functionalities in Nitazoxanide makes the molecule more polar, but its overall retention is still significant due to the larger, relatively hydrophobic benzamide portion.[7][8][9][10]

  • Influence of Mobile Phase Composition: The data for Nitazoxanide clearly demonstrates the profound impact of the mobile phase. A higher percentage of organic modifier (e.g., 70% MeOH or 55-60% ACN) leads to shorter retention times (4.33-7.47 min) as the mobile phase becomes less polar, increasing its eluting strength.[7][8][9][10] The use of a highly organic mobile phase (85% ACN) for the novel indole-thiazole derivative suggests the compound is quite hydrophobic.[11]

  • Role of Column Chemistry: While all examples use a C18 column, subtle differences in manufacturing (e.g., end-capping, silica purity, bonding density) between brands like Cosmosil, Inertsil, and Phenomenex can lead to variations in selectivity and retention, as seen in the different retention times for Nitazoxanide under varied conditions.[7][8][9][10]

Causality Behind Experimental Choices: The Role of Mobile Phase pH

For thiazole derivatives with ionizable functional groups (acidic or basic sites), the pH of the mobile phase is a critical parameter for controlling retention time and ensuring good peak shape.[13]

The Underlying Principle (Ion Suppression):

  • Basic Thiazoles: The nitrogen atom in the thiazole ring is weakly basic. If the mobile phase pH is significantly below the pKa of a basic functional group, the group will be protonated (ionized). This ionized form is more polar and will have a weaker interaction with the C18 stationary phase, leading to a shorter retention time.[13] To increase retention, the pH should be adjusted to be at least 2 units above the pKa, suppressing ionization.[4][14]

  • Acidic Thiazoles: If a derivative contains an acidic group (e.g., a carboxylic acid), running the mobile phase at a pH significantly above its pKa will cause it to be deprotonated (ionized). This increases polarity and decreases retention time. To increase retention of acidic compounds, the mobile phase pH should be adjusted to be at least 2 units below the pKa.[4][13]

Practical Application: In the analysis of Nitazoxanide, one method uses a phosphate buffer at pH 3.5.[10] This acidic condition ensures that any basic functionalities on the molecule are consistently protonated and acidic functionalities are protonated (neutral), leading to stable, reproducible retention times and sharp, symmetrical peaks.[14] Similarly, the use of additives like formic acid or trifluoroacetic acid is a common strategy to control the pH at a low level, ensuring consistent ionization states for analytes.[11][12]

PH_Effect cluster_acid Acidic Analyte (R-COOH) cluster_base Basic Analyte (R-NH2) cluster_retention RP-HPLC Retention on C18 Low_pH_A Low pH (pH < pKa) R-COOH (Neutral) Long_tR Longer Retention (More Hydrophobic) Low_pH_A->Long_tR High_pH_A High pH (pH > pKa) R-COO- (Ionized) Short_tR Shorter Retention (More Polar) High_pH_A->Short_tR Low_pH_B Low pH (pH < pKa) R-NH3+ (Ionized) Low_pH_B->Short_tR High_pH_B High pH (pH > pKa) R-NH2 (Neutral) High_pH_B->Long_tR

Caption: The effect of mobile phase pH on the retention of ionizable analytes.

Detailed Experimental Protocol: A General Method

This protocol is a representative starting point for the analysis of a novel thiazole derivative. Optimization will be required based on the specific properties of the analyte.

Objective: To determine the retention time of a thiazole derivative using RP-HPLC.

Materials:

  • HPLC system with UV or PDA detector

  • C18 Column (e.g., 5 µm, 250 mm x 4.6 mm)

  • HPLC-grade Acetonitrile (ACN) and Water

  • HPLC-grade Formic Acid (FA)

  • Thiazole derivative standard

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water. To 1000 mL of HPLC-grade water, add 1 mL of formic acid.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1 mL of formic acid.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the thiazole derivative standard.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to make a 100 mL stock solution (100 µg/mL).

    • Perform serial dilutions to prepare working standards (e.g., 1, 5, 10, 20 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 250 mm x 4.6 mm)

    • Mobile Phase: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B. (This is a starting point; a gradient may be necessary).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by UV scan of the analyte (e.g., 298 nm for Nitazoxanide).[15]

    • Run Time: 10 minutes

  • System Equilibration & Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared standard solutions in sequence.

    • Record the resulting chromatograms. The retention time is the time at which the apex of the analyte peak elutes.

References

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • Journal of Pharmaceutical Research International. (2019). 4-Hydroxy-2-methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

  • ResearchGate. (n.d.). Analytical Method Development and Validation of Nitazoxanide by RP-HPLC Method in API and Tablet Dosage Forms. [Link]

  • PubMed. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. [Link]

  • SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]

  • Oxford Academic. (2013). Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2025). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Method Development and Validation for Assay of Nitazoxanide in Tablet Using RP-HPLC. [Link]

  • ResearchGate. (2025). Method development and validation for assay of nitazoxanide in tablet using RP-HPLC. [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • AIP Publishing. (n.d.). RP-HPLC Method for the Simultaneous Analysis of Ambroxol Hydrochloride and Nitazoxanide in API and Tablet Dosage Form. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

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A Senior Application Scientist's Guide to Isotope Pattern Analysis for Bromine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the environmental sciences, the positive identification of halogenated compounds is a frequent and critical challenge. Among the halogens, bromine presents a unique and highly characteristic signature in mass spectrometry that, when properly analyzed, can turn an ambiguous signal into a confident identification. This guide provides an in-depth comparison of mass spectrometry techniques for analyzing brominated compounds, grounded in the fundamental principles of isotope distribution and supported by practical, field-proven workflows.

The Foundation: Bromine's Unmistakable Isotopic Signature

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in remarkably similar amounts: the natural abundance of ⁷⁹Br is approximately 50.69%, while ⁸¹Br is about 49.31%.[1] This near 1:1 ratio is the cornerstone of its detection.[2][3] When a compound containing a single bromine atom is ionized in a mass spectrometer, the instrument detects two distinct molecular ions separated by two mass-to-charge units (m/z)—one containing the ⁷⁹Br isotope (M) and the other containing the ⁸¹Br isotope (M+2). Because their abundances are nearly equal, the resulting spectral peaks are of almost identical height.[4] This characteristic "doublet" is a highly reliable indicator of a monobrominated compound.[5][6]

The pattern's complexity grows predictably with the number of bromine atoms (n) in a molecule, following the binomial expansion (a+b)ⁿ.

  • One Bromine Atom (n=1): An M and M+2 peak with an intensity ratio of approximately 1:1.

  • Two Bromine Atoms (n=2): M, M+2, and M+4 peaks with an intensity ratio of approximately 1:2:1.[6][7]

  • Three Bromine Atoms (n=3): M, M+2, M+4, and M+6 peaks with an intensity ratio of approximately 1:3:3:1.

This predictable pattern is invaluable for quickly determining the number of bromine atoms in an unknown analyte.

cluster_workflow Analytical Workflow cluster_details Key Decision Points A Step 1: Sample Prep (e.g., QuEChERS, Dilution) B Step 2: HRMS Full Scan (e.g., Orbitrap, Q-TOF) A->B Injection C Step 3: Data Interrogation B->C Acquire Data D Step 4: Confirmation (Targeted MS/MS) C->D Isolate Precursor C_detail Pattern Found? Ratio ~1:1? Mass Accuracy <5ppm? C->C_detail E Step 5: Final Report (Structure & Quantity) D->E Fragment & Detect D_detail Characteristic Loss? (e.g., -Br, -HBr) D->D_detail

Caption: High-level workflow for identifying brominated compounds via HRMS.
Detailed Experimental Protocol:
  • Sample Preparation:

    • Objective: To extract the analyte from the matrix while minimizing interferences.

    • Methodology: For environmental samples like soil, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is common. [8]For drug metabolism studies, a simple protein precipitation with acetonitrile followed by centrifugation is often sufficient.

    • Trustworthiness Check: Include a matrix blank and a spiked control sample to verify extraction efficiency and the absence of background contamination.

  • Full Scan High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Objective: To screen the sample for the presence of the characteristic bromine isotope pattern.

    • Instrumentation: An LC-Q-TOF or LC-Orbitrap system is recommended.

    • Methodology:

      • Perform a full scan acquisition over a relevant m/z range (e.g., 100-1000 Da).

      • Set the resolving power to >60,000 to ensure separation from matrix interferences. [9] * Use an automated calibrant delivery system to maintain mass accuracy below 2 ppm throughout the run. [8]

  • Data Interrogation and Hypothesis Generation:

    • Objective: To identify candidate ions that exhibit the bromine signature.

    • Methodology:

      • Utilize vendor software (e.g., SCIEX OS, Thermo Compound Discoverer) to perform automated isotope pattern recognition. [10] * Manually inspect the spectra for ion clusters with a peak spacing of 1.998 Da (the mass difference between ⁸¹Br and ⁷⁹Br).

      • Verify that the intensity ratio matches the expected binomial distribution (e.g., ~1:1 for one Br).

      • For a candidate ion, use the measured accurate mass to generate a list of possible elemental formulas. Prioritize formulas containing bromine with a mass error of < 5 ppm, ideally < 2 ppm.

  • Structural Confirmation via Targeted MS/MS:

    • Objective: To confirm the structure of the candidate molecule through fragmentation analysis.

    • Methodology:

      • Perform a new injection or use a data-dependent acquisition method.

      • Set up a targeted MS/MS experiment to isolate the monoisotopic peak (the one containing only ⁷⁹Br) of your candidate ion.

      • Apply collision energy (e.g., 10-40 eV) to induce fragmentation.

      • Causality: The bond between carbon and bromine is relatively weak and is a common site of cleavage. Look for a characteristic neutral loss of 79 Da (⁷⁹Br) or 81 Da (⁸¹Br) from the precursor ion. [4]The fragment ion spectrum provides a fingerprint that can be matched against libraries or used for de novo structural elucidation.

Conclusion

The distinctive isotopic signature of bromine is a powerful tool for any scientist working with halogenated compounds. However, leveraging this signature to its full potential requires more than simple observation; it demands an understanding of the interplay between isotopic distribution and mass analyzer performance. While quadrupole systems offer excellent utility for quantifying known brominated targets, the high resolution and high mass accuracy of Q-TOF and Orbitrap platforms are indispensable for the unambiguous identification and structural elucidation of novel compounds in complex matrices. By pairing the right instrumentation with a rigorous, self-validating workflow, researchers can transform the challenge of bromine analysis into a routine and confident characterization.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • MaChemGuy. (2024, March 24). Isotopes in Mass Spectrometry (A level chemistry) [Video]. YouTube. [Link]

  • Zheng, C., et al. (2002). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]

  • Agilent Technologies. (2018, August 7). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]

  • Schaller, C. P. (n.d.). ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University. Retrieved from [Link]

  • D'eon, J. C., & Mabury, S. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • LibreTexts Chemistry. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • Agilent Technologies. (2014, April 17). An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastewater Extracts Using GC-ICP-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • Vaia. (n.d.). Bromine exists as only two isotopes in nature - atomic mass. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

  • Röhler, L., et al. (n.d.). Unknown halogenated compounds with HRMS data. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Retrieved from [Link]

  • Brown, W. P. (n.d.). An introduction to Mass Spectrometry and its applications. Doc Brown's Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Excellent, Reproducible Results for Difficult Samples. Retrieved from [Link]

  • Catanzaro, E. J., et al. (1964). Absolute isotopic abundance ratio and the atomic weight of bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
  • The Chemistry Guy. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • Catanzaro, E. J., et al. (1964). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 68A(5), 593–599. [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Image]. Retrieved from [Link]

  • SCIEX. (n.d.). X500R QTOF. Retrieved from [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 34(1), 2–15.
  • Separation Science. (n.d.). Environmental Applications from Agilent using GC or GC/MS. Retrieved from [Link]

  • Shouakar-Stash, O., et al. (2006). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry, 78(13), 4534–4540.
  • Shouakar-Stash, O., et al. (2006). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. Analytical Chemistry, 78(13), 4534-40. [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Sormunen, P., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of the American Society for Mass Spectrometry.
  • SCIEX. (2016). A New Method to Identify Unexpected Chemical Residues and Contaminants in Food Samples. Retrieved from [Link]

  • Sormunen, P., et al. (2024). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 35(3), 513–520. [Link]

  • SCIEX. (n.d.). Overview of LC-MS Quantitative Solutions for Biotherapeutic Analysis. Retrieved from [Link]

  • Covaci, A., et al. (2004). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. Polybrominated diphenylethers.
  • Thermo Fisher Scientific. (n.d.). Orbitrap Exploris GC 240 Mass Spectrometer. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Thiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance as a "privileged" heterocyclic motif. The functionalization of this ring system, particularly at the C2 position, is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth, objective comparison of the reactivity of two of the most common C2-halogenated starting materials: 2-bromothiazole and 2-chlorothiazole. We will delve into the mechanistic underpinnings of their differential reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.

The Electronic Landscape of 2-Halothiazoles: A Tale of Two Halogens

The reactivity of 2-halothiazoles is fundamentally governed by the electronic nature of the thiazole ring and the intrinsic properties of the halogen substituent. The C2 position is inherently electron-deficient due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This electrophilic character is the primary driver for many of its reactions.

The choice between a bromine or a chlorine substituent introduces a critical dichotomy that influences reaction outcomes:

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This results in a stronger inductive pull on the C2 carbon, making 2-chlorothiazole's C2 position more electrophilic than that of 2-bromothiazole. This is a dominant factor in reactions where nucleophilic attack at C2 is the rate-determining step.

  • Carbon-Halogen (C-X) Bond Strength: The C-Cl bond (approx. 81 kcal/mol) is significantly stronger than the C-Br bond (approx. 68 kcal/mol). This bond strength is the crucial determinant in reactions where the cleavage of the C-X bond is rate-limiting, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.

These two competing factors dictate that neither halide is universally "better"; rather, their utility is context-dependent on the desired chemical transformation.

Nucleophilic Aromatic Substitution (SNA_r_): The Advantage of Chlorine

In nucleophilic aromatic substitution (SNA_r_), a nucleophile displaces the halide on the aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex) is the rate-determining step.[1][2]

SNAr_Mechanism

Because the rate depends on the initial attack, the more electrophilic the C2 carbon, the faster the reaction. Due to chlorine's higher electronegativity, 2-chlorothiazole is generally more reactive than 2-bromothiazole in SNA_r_ reactions. The greater C-Cl bond strength is irrelevant here as this bond is broken in the fast, second step of the reaction.

Table 1: Comparative Performance in a Representative SNA_r_ Reaction

Feature2-Chlorothiazole2-BromothiazoleRationale
Substrate 2-chlorothiazole2-bromothiazole-
Nucleophile MorpholineMorpholine-
Conditions 100 °C, 4 hours120 °C, 8 hoursHigher electrophilicity of C2 in 2-chlorothiazole allows for milder conditions.
Typical Yield >90%~85%Faster reaction kinetics lead to higher conversion and yield for the chloro-substrate.
Experimental Protocol: Amination of 2-Chlorothiazole
  • To a sealed pressure vessel, add 2-chlorothiazole (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (2.0 eq.) in DMSO (0.5 M).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After 4 hours (or upon completion), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-morpholinothiazole.

Palladium-Catalyzed Cross-Coupling: The Superiority of Bromine

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation. The catalytic cycle for reactions like Suzuki, Heck, and Sonogashira generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The initial oxidative addition of the halo-thiazole to the Pd(0) catalyst is almost always the rate-determining step. This step involves the cleavage of the C-X bond.

Suzuki_Cycle

Given that the C-Br bond is significantly weaker than the C-Cl bond, oxidative addition occurs much more readily with 2-bromothiazole. Consequently, for most cross-coupling reactions, the reactivity trend is decisively: 2-bromothiazole > 2-chlorothiazole .

While modern advancements in ligand design have enabled the efficient coupling of aryl chlorides, they often require more specialized (and expensive) electron-rich, bulky phosphine ligands, higher catalyst loadings, and more forcing reaction conditions compared to their bromo counterparts.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Feature2-Bromothiazole2-ChlorothiazoleRationale
Boronic Acid Phenylboronic acidPhenylboronic acid-
Catalyst Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Weaker C-Br bond allows for simpler catalysts. C-Cl activation requires a more electron-rich ligand system.
Base Na₂CO₃K₃PO₄-
Temperature 80 °C110 °CHigher energy is required to cleave the stronger C-Cl bond.
Typical Yield >95%~90%Milder conditions and faster oxidative addition favor the bromo-substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole
  • To a Schlenk flask, add 2-bromothiazole (1.0 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.5 eq.), and Pd(PPh₃)₄ (0.02 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture, 0.2 M).

  • Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain 2-phenylthiazole.

Metal-Halogen Exchange: A Clear Win for Bromine

Metal-halogen exchange, typically using organolithium reagents (like n-BuLi or t-BuLi), is a powerful method for generating a nucleophilic thiazolyl-metal species, which can then be trapped with various electrophiles. The mechanism is thought to proceed through an "ate" complex, and the rate of exchange is highly dependent on the halogen.[5]

The exchange rate follows the trend I > Br > Cl > F . This is attributed to the greater polarizability of the C-Br bond and the better ability of the larger bromine atom to stabilize the ate complex intermediate. Therefore, 2-bromothiazole undergoes metal-halogen exchange significantly faster and under much milder conditions (e.g., -78 °C) than 2-chlorothiazole, which may require higher temperatures or fail to react altogether.[6][7]

Halogen_Exchange

Summary and Practical Recommendations

The choice between 2-bromothiazole and 2-chlorothiazole is a strategic decision based on the desired chemical outcome. While 2-chlorothiazole is often more cost-effective for large-scale syntheses, its utility is context-dependent.

Table 3: Reactivity Summary

Reaction TypeMore Reactive HalideKey Reason
Nucleophilic Aromatic Substitution (SNA_r_) 2-Chlorothiazole Higher electronegativity of Cl makes C2 more electrophilic.
Pd-Catalyzed Cross-Coupling 2-Bromothiazole Weaker C-Br bond facilitates the rate-limiting oxidative addition step.
Metal-Halogen Exchange 2-Bromothiazole Greater polarizability and faster exchange kinetics.

Core Directive for Synthesis Planning:

  • For SNA_r_ reactions: Prioritize 2-chlorothiazole . Its enhanced electrophilicity allows for milder conditions, shorter reaction times, and often cleaner product formation.

  • For cross-coupling (Suzuki, Sonogashira, Heck, etc.) and metal-halogen exchange: 2-bromothiazole is the superior choice. Its greater reactivity avoids the need for harsh conditions and specialized, costly ligands, leading to more robust and scalable processes. The additional cost of the bromo-starting material is frequently offset by savings in catalyst, ligands, and process development time.

By understanding the fundamental principles that govern the reactivity of these two essential building blocks, chemists can design more efficient, predictable, and successful synthetic routes toward their target molecules.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Semantic Scholar. Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Intramolecular Heck reaction. [Link]

  • YouTube. Heck Reaction - Organic Chemistry Lessons. [Link]

  • National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Center for Biotechnology Information. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

  • The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]

  • National Center for Biotechnology Information. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • RSC Publishing. Recent advances in Sonogashira reactions. [Link]

  • Macmillan Group Meeting. The Mechanism of Lithium-Halogen Exchange. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

  • TSI Journals. QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. [Link]

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A Researcher's Guide to the UV-Vis Absorption Maxima of Aryl-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of aryl-substituted thiazoles, offering experimental data and protocols for researchers, scientists, and professionals in drug development. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Understanding their electronic and photophysical properties is paramount for developing new chemical entities and molecular probes.

The Electronic Landscape of Aryl-Thiazoles: A Primer

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For aryl-substituted thiazoles, the most significant transitions are typically π → π* transitions occurring within the conjugated system formed by the interconnected aromatic rings. The wavelength of maximum absorption (λmax) is inversely proportional to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Substitution on the aryl ring profoundly influences this energy gap. By strategically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), one can modulate the electronic properties of the entire molecule, thereby tuning its absorption characteristics.

  • Bathochromic Shift (Red Shift): A shift to a longer λmax, caused by substituents that decrease the HOMO-LUMO energy gap. This is often observed with electron-donating groups that extend the π-conjugation.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter λmax, resulting from substituents that increase the HOMO-LUMO energy gap.

Comparative Analysis of Aryl-Substituted Thiazoles

The electronic nature of the substituent on the aryl ring directly impacts the λmax of the thiazole derivative. Electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups can lead to more complex effects. The following table summarizes experimental data for various 2,4-disubstituted thiazoles, illustrating these trends.

2-Aryl Substituent (R1)4-Aryl Substituent (R2)Solventλmax (nm)Observations
Phenyl-CH2Cl2~358-410Baseline for comparison.
4-MethoxyphenylPhenylCH2Cl2~918-932Significant bathochromic shift due to the strong electron-donating methoxy group.
4-NitrophenylPhenyl--Expected hypsochromic or slight bathochromic shift depending on the specific electronic interactions.
Phenyl4-Nitrophenyl--Similar complex effects as above.
4-AminophenylThiopheneEthanol~673Strong bathochromic shift due to the powerful electron-donating amine group and extended conjugation.

Note: The data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Section: A Validated Protocol

This section provides a reliable, step-by-step methodology for the synthesis and UV-Vis analysis of a representative aryl-substituted thiazole.

Part A: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and high-yielding method for preparing thiazoles from an α-haloketone and a thioamide.

Synthesis of 2-Amino-4-phenylthiazole

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from heat and allow it to cool to room temperature.

  • Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. The thiazole product, being poorly soluble in water, will precipitate.

  • Isolation: Filter the mixture through a Büchner funnel. Rinse the collected solid with water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Characterization: Once dry, determine the mass, percent yield, and melting point. The product can be further characterized by NMR and IR spectroscopy.

Part B: UV-Vis Spectroscopic Analysis

Accurate measurement of the UV-Vis absorption spectrum is critical for characterizing the synthesized compound.

Protocol for Acquiring UV-Vis Spectrum

  • Solvent Selection: Choose a solvent that is transparent in the expected absorption range of the thiazole derivative. Ethanol and hexane are common choices. The solvent should also be of spectroscopic grade to minimize interference.

  • Solution Preparation: Prepare a dilute solution of the synthesized 2-amino-4-phenylthiazole in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy, in accordance with the Beer-Lambert Law.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the sample solution. This will serve as the reference or blank. Place it in the spectrophotometer and record a baseline spectrum. This step subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: The resulting spectrum will show a plot of absorbance versus wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

Visualizing Substituent Effects

The following diagram illustrates the fundamental principle of how substituents on the aryl ring modulate the electronic properties and, consequently, the UV-Vis absorption maximum of the thiazole derivative.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-bromo-4-(2-methoxy-4-methylphenyl)thiazole. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a protocol, but a framework of understanding, ensuring that the disposal process is executed with scientific integrity and adherence to regulatory standards.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the potential hazards. The structure of this compound contains two key features that dictate its handling and disposal pathway.

  • The Halogenated Organic Moiety : The presence of a bromine atom classifies this compound as a halogenated organic . Halogenated wastes are a specific category of hazardous waste due to their environmental persistence and the potential to form toxic byproducts, such as dioxins, if not incinerated at sufficiently high temperatures.[1] For this reason, they must be segregated from non-halogenated organic wastes, as their disposal is more complex and costly.[2] The U.S. Environmental Protection Agency (EPA) has specific treatment standards for such wastes, with incineration being a common and effective technology.[1]

  • The Thiazole Ring : Thiazole and its derivatives are known to possess a range of biological activities.[3][4] While this is valuable in drug discovery, it also signals potential toxicity. Safety data for structurally similar compounds, such as 2-bromo-4-phenylthiazole and 2-bromo-4-methylthiazole, indicate hazards including acute oral toxicity, serious eye damage, and skin irritation.[5][6][7] Therefore, it is imperative to treat this compound as a substance that is potentially toxic if swallowed and capable of causing significant skin and eye irritation.

Based on this analysis, the compound must be handled as a regulated, hazardous chemical waste with toxic and irritant properties.

Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure all necessary engineering controls and personal protective equipment (PPE) are in place to minimize exposure.

Personal Protective Equipment (PPE) Summary
PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields.Protects against splashes and potential eye irritation, a known hazard for similar thiazole compounds.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, irritation, and potential absorption. Glove suitability should be confirmed based on the specific solvents used.[8]
Protective Clothing Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood.All waste handling and commingling should occur in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[2]
Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Isolate the Area : Cordon off the spill area.

  • Protect Yourself : Wear the appropriate PPE as detailed above.

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report : Notify your institution's Environmental Health and Safety (EHS) department.[2]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is mandatory for ensuring safety and regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Characterization

  • Classify any material containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, absorbent pads), as Hazardous Waste .

  • Specifically, it falls under the category of Halogenated Organic Waste .[10]

Step 2: Waste Segregation

  • Crucial Action : Collect this waste in a dedicated container labeled for "Halogenated Organic Waste."[11]

  • DO NOT mix with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[12]

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[2]

  • Rationale: Mixing waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical reactions.[2] Halogenated waste requires specific high-temperature incineration, a different treatment path from non-halogenated solvents which may be recycled or fuel-blended.[1]

Step 3: Proper Containerization

  • Select a container made of a material compatible with the waste (e.g., a high-density polyethylene or glass bottle for liquids).

  • The container must be in good condition, leak-proof, and have a securely sealing screw-top cap.[13] Keep the container closed at all times except when actively adding waste.[2][11]

Step 4: Accurate Labeling

  • Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[2][11]

  • The label must include:

    • The words "Hazardous Waste."[12]

    • The full, unabbreviated chemical name: "this compound" and any other constituents in the container.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The name of the principal investigator or generator and the laboratory location.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container at or near the point of generation in a designated SAA.[14]

  • The SAA must be under the control of the operator of the process generating the waste.[13]

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Federal regulations limit the amount of waste that can be stored in an SAA. Be aware of your institution's specific limits, which are typically no more than 25-55 gallons.[2][14]

Step 6: Arranging for Final Disposal

  • When the waste container is three-quarters full, or within 150 days of starting the container, arrange for pickup.[14]

  • Contact your institution's EHS department to schedule a waste collection. EHS professionals are trained to manage the transportation and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1 & 2: Characterize & Segregate cluster_2 Step 3 & 4: Containerize & Label cluster_3 Step 5 & 6: Accumulate & Dispose Generate Generate Waste Containing This compound IsHalogenated Is the compound halogenated? Generate->IsHalogenated Segregate Segregate as 'Halogenated Organic Waste' IsHalogenated->Segregate Yes NonHal Segregate as 'Non-Halogenated Waste' (Not for this compound) IsHalogenated->NonHal No Container Select appropriate, sealed container Segregate->Container Label Attach 'Hazardous Waste' label with full chemical name and hazards Container->Label Store Store in designated SAA with secondary containment Label->Store Full Container 3/4 full or nearing time limit? Store->Full ContactEHS Contact EHS for waste pickup Full->ContactEHS Yes Continue Continue accumulation Full->Continue No

Caption: Waste Disposal Workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical hazards posed by its halogenated and thiazole structures, researchers can confidently implement this protocol. Always consult your institution's specific waste management guidelines and EHS department, as local regulations may vary. This proactive approach to waste management upholds the principles of green chemistry and ensures a safe working environment for all.

References

  • Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Standard Operating Procedure for Halogenated Organic Liquids. [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units. [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Al-Warhi, T., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling 2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole CAS (Approximate): 886367-64-2 (Reference for structural analogs) Physical State: Solid (Powder/Crystalline) Primary Hazard Class (Inferred): Skin Irritant / Serious Eye Damage / Respiratory Irritant.

Immediate Directive: Treat this compound as a potent alkylating-like agent and a lachrymator . Due to the combination of the electron-deficient thiazole ring and the labile bromine substituent, this molecule possesses high reactivity toward biological nucleophiles (proteins/DNA). Standard "safety glasses" are insufficient .

Hazard Architecture & Risk Assessment

As a Senior Scientist, I do not rely solely on generic Safety Data Sheets (SDS), which are often sparse for novel intermediates. We apply Structural Alert Analysis (Read-Across) to determine the safety protocol.

The "Why" Behind the Risks
  • The Thiazole Core: Nitrogen/Sulfur heterocycles are notorious sensitizers. They can cross-link proteins, leading to allergic contact dermatitis.

  • The C-2 Bromine: This is the critical safety vector. A bromine at the 2-position of a thiazole is electronically activated. It acts as a leaving group, making the molecule an electrophile.

    • Risk:[1][2] If this contacts moist tissues (eyes, lungs), it can hydrolyze or react with tissue, causing immediate, irreversible damage (corrosion/ulceration) rather than simple irritation.

  • The Methoxy-Methyl Phenyl Group: Increases lipophilicity, facilitating skin absorption.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE must scale with the energy and state of the system.

Zone / Task Hand Protection Eye/Face Protection Respiratory/Body Rationale
Zone 1: Weighing (Solid) Double Nitrile (min 5 mil outer). Change immediately if contaminated.[3][4][5]Chemical Splash Goggles (Indirect Vent). No Safety Glasses.N95/P100 Mask + Lab Coat (Buttoned).Static powder flies. Goggles seal eyes from dust that glasses miss.
Zone 2: Synthesis (Solution) Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile if using DCM/THF.Face Shield + Safety Glasses.Fume Hood Sash at <18 inches.Solvents (DCM) permeate nitrile in <2 mins, carrying the toxin with them.
Zone 3: Quenching/Workup Long-cuff Nitrile (11 inch).Chemical Splash Goggles .Fume Hood .Exothermic steps generate aerosols.
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Handling 2-bromo-4-... State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Risk: Airborne Dust Eye Corrosion Solid->DustRisk SolventRisk Risk: Skin Absorption Carrier Solvent Permeation Liquid->SolventRisk SolidPPE REQUIRED: 1. Splash Goggles (Sealed) 2. N95/P100 Respirator 3. Double Nitrile Gloves DustRisk->SolidPPE LiquidPPE REQUIRED: 1. Fume Hood (Primary) 2. Face Shield (Splash) 3. Barrier/Laminate Gloves SolventRisk->LiquidPPE

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and primary risk vectors.

Operational Protocol: The "Zero-Contact" Method

Phase A: Weighing & Transfer (The Highest Risk Step)

Most accidents happen here due to static electricity dispersing the powder.

  • Engineering Control: Use a Static Control Ionizer bar inside the balance enclosure if available. If not, wipe the spatula with an anti-static cloth before use.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. Do not "tap" the boat against the flask rim (this creates dust clouds). Rinse the boat with your reaction solvent into the flask to ensure 100% transfer and immediate suppression of dust.

Phase B: Reaction Monitoring
  • Sampling: Never remove the flask from the hood to sample.

  • Septum Hygiene: When withdrawing a sample via syringe, wrap a Kimwipe around the needle/septum junction. This captures the "micro-spray" that occurs when the needle is pulled out.

Phase C: Decontamination & Doffing (Crucial)

You are most likely to contaminate yourself when taking off your gear.

  • Glove Removal: Use the "Beak Method" (pinch outside, pull inside out).

  • Wash: Wash hands with soap and cold water immediately. (Hot water opens pores, increasing absorption of any residue).

  • Surface Decon: Wipe the balance area with a 10% soap solution, followed by ethanol. Note: Do not use ethanol first; it spreads lipophilic residues.

Waste Disposal & Chemical Hygiene

Because this molecule contains a halogen (Bromine) and a heterocycle, it falls into strict regulatory categories.[1][6]

Disposal Classification
  • Primary Stream: Halogenated Organic Waste .

  • Do NOT: Mix with oxidizing acids (Nitric/Chromic) – risk of generating Bromine gas (

    
    ).
    
  • Do NOT: Dispose of down the drain. Thiazoles are toxic to aquatic life.

Workflow: Waste Segregation

Waste_Disposal Waste Reaction Waste (Mother Liquor/Rinsate) Check Contains Halogens? (Cl, Br, I, F) Waste->Check Yes YES (Bromine present) Check->Yes 2-bromo... is brominated Container Container: HALOGENATED ORGANIC (Green Label/Tag) Yes->Container Details Label Must List: 1. Dichloromethane (Solvent) 2. Thiazole Derivative (Trace) 3. Hazard: TOXIC / IRRITANT Container->Details

Figure 2: Waste segregation logic ensuring compliance with EPA/RCRA standards for halogenated organics.

Emergency Response

  • Eye Contact: Time is tissue. Flush for 15 minutes minimum.[7][8] Do not wait for an ambulance to start flushing.

  • Skin Contact: Remove contaminated clothing.[1][7][9][8] Wash with soap and water.[1][7][9] Do not use organic solvents (Ethanol/Acetone) to wash skin; they drive the chemical deeper into the dermis.

  • Spill (Solid): Do not sweep (creates dust).[10] Cover with wet paper towels (to dampen), then scoop into a bag. Wipe area with dilute bleach (oxidizes the sulfur center) followed by water.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Solvents and Waste Disposal Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.